molecular formula C5H8N4O B1581680 2,4-Diamino-5-pyrimidinemethanol CAS No. 42310-45-2

2,4-Diamino-5-pyrimidinemethanol

Cat. No.: B1581680
CAS No.: 42310-45-2
M. Wt: 140.14 g/mol
InChI Key: MMDZZHAZMNJFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-5-pyrimidinemethanol is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4-diaminopyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDZZHAZMNJFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304352
Record name 2,4-Diamino-5-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42310-45-2
Record name 42310-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-5-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Diamino-5-pyrimidinemethanol from Guanidine and Cyanoacetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for 2,4-diamino-5-pyrimidinemethanol, a crucial scaffold in medicinal chemistry. The synthesis commences with the cyclization of guanidine with a cyanoacetate derivative to form a key pyrimidine intermediate, followed by functional group manipulations to yield the target molecule. This document is designed to serve as a practical resource for researchers in drug discovery and development, offering detailed experimental protocols, mechanistic insights, and a critical analysis of the synthetic strategy. The procedures outlined herein are self-validating, with explanations for the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

The 2,4-diaminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of amino groups at the 2 and 4 positions facilitates critical hydrogen bonding interactions with various biological targets. Functionalization at the 5-position of the pyrimidine ring offers a versatile handle for modulating the pharmacological profile of these molecules. This compound, in particular, serves as a valuable building block for the synthesis of a diverse array of therapeutic agents, including, but not limited to, inhibitors of dihydrofolate reductase (DHFR) and various kinases.

This guide details a multi-step synthesis of this compound, beginning with the construction of the pyrimidine ring from guanidine and a suitable three-carbon electrophile. The subsequent steps involve the reduction of a nitrile to a primary amine, followed by a diazotization-hydrolysis sequence to furnish the desired hydroxymethyl group. Each step is presented with a detailed experimental protocol, a discussion of the underlying mechanism, and insights into potential challenges and optimization strategies.

Overall Synthetic Strategy

The synthesis of this compound is approached through a three-step sequence, as illustrated below. This strategy was designed for its logical flow and reliance on well-established chemical transformations, while also addressing the specific challenges associated with the functional groups present in the intermediates and the final product.

Synthetic_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Diazotization & Hydrolysis Guanidine Guanidine DAPC 2,4-Diaminopyrimidine- 5-carbonitrile Guanidine->DAPC Cyclization EMM Ethoxymethylenemalononitrile EMM->DAPC Cyclization DAAP 2,4-Diamino-5- aminomethylpyrimidine DAPC->DAAP Reduction Target 2,4-Diamino-5- pyrimidinemethanol DAAP->Target Diazotization/ Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile

The initial and crucial step in this synthetic sequence is the construction of the functionalized pyrimidine ring. This is achieved through the condensation of guanidine with ethoxymethylenemalononitrile (EMM). EMM is an excellent choice of electrophile as it possesses the requisite three-carbon backbone and a pre-installed cyano group at the eventual 5-position of the pyrimidine ring.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the guanidine nitrogen onto the β-carbon of the ethoxymethylene group of EMM, followed by the elimination of ethanol. The resulting intermediate then undergoes an intramolecular cyclization, with a second nitrogen atom of the guanidine moiety attacking one of the nitrile groups. Tautomerization of the resulting cyclic intermediate leads to the aromatic and stable 2,4-diaminopyrimidine-5-carbonitrile. The use of a basic catalyst, such as sodium ethoxide, is essential to deprotonate the guanidine, thereby increasing its nucleophilicity.

Mechanism_Step1 cluster_0 Nucleophilic Attack & Elimination cluster_1 Intramolecular Cyclization cluster_2 Aromatization Guanidine Guanidine Intermediate_1 Intermediate_1 Guanidine->Intermediate_1 + Ethoxymethylenemalononitrile Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 - EtOH Cyclic_Intermediate Cyclic_Intermediate Intermediate_2->Cyclic_Intermediate Cyclization Product 2,4-Diaminopyrimidine- 5-carbonitrile Cyclic_Intermediate->Product Tautomerization

Figure 2: Generalized mechanism for the formation of the pyrimidine ring.

Experimental Protocol

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ethoxymethylenemalononitrile

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.0 eq) in anhydrous ethanol.

  • To this solution, add sodium ethoxide (1.1 eq) and stir the mixture at room temperature for 30 minutes. A precipitate of sodium chloride will form.

  • Add ethoxymethylenemalononitrile (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to remove any unreacted starting material and soluble byproducts.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield 2,4-diaminopyrimidine-5-carbonitrile.

ParameterValue
Typical Yield 75-85%
Appearance Off-white to pale yellow solid
Melting Point >300 °C

Step 2: Reduction of 2,4-Diaminopyrimidine-5-carbonitrile to 2,4-Diamino-5-aminomethylpyrimidine

The second step involves the reduction of the nitrile group of 2,4-diaminopyrimidine-5-carbonitrile to a primary amine, yielding 2,4-diamino-5-aminomethylpyrimidine. The choice of reducing agent is critical to ensure the chemoselective reduction of the nitrile without affecting the aromatic pyrimidine ring or the amino substituents. Catalytic hydrogenation using Raney Nickel is a robust and effective method for this transformation.

Rationale for Choice of Reducing Agent

Raney Nickel is a highly active hydrogenation catalyst that is particularly effective for the reduction of nitriles to primary amines. It operates under relatively mild conditions of temperature and pressure and is generally selective for the nitrile group in the presence of other reducible functionalities on an aromatic ring, especially when the reaction parameters are carefully controlled.

Experimental Protocol

Materials:

  • 2,4-Diaminopyrimidine-5-carbonitrile

  • Raney Nickel (activated, slurry in water)

  • Anhydrous ethanol

  • Ammonia solution (28% in water)

  • Hydrogen gas

Procedure:

  • In a high-pressure hydrogenation vessel (Parr apparatus), suspend 2,4-diaminopyrimidine-5-carbonitrile (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of Raney Nickel slurry (approximately 10-20% by weight of the substrate).

  • To suppress the formation of secondary amines, add a small amount of aqueous ammonia to the reaction mixture.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Heat the mixture to 50-70 °C with vigorous stirring.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 6-12 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Raney Nickel catalyst is pyrophoric and should be kept wet with water or ethanol at all times.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,4-diamino-5-aminomethylpyrimidine, which can be used in the next step without further purification or can be purified by recrystallization from an appropriate solvent system.

ParameterValue
Typical Yield 80-90%
Appearance White to off-white solid

Step 3: Conversion of 2,4-Diamino-5-aminomethylpyrimidine to this compound

The final step in the synthesis is the conversion of the primary amino group of 2,4-diamino-5-aminomethylpyrimidine to a hydroxyl group. This is achieved through a diazotization reaction followed by in-situ hydrolysis of the resulting diazonium salt. This reaction is a variation of the Sandmeyer reaction, where water acts as the nucleophile.[1]

Mechanistic Considerations

The primary aliphatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. Aliphatic diazonium salts are generally unstable and readily decompose, releasing nitrogen gas and forming a carbocation. This carbocation is then trapped by water, which is present in the reaction medium, to yield the desired primary alcohol. The reaction is typically carried out at low temperatures to control the decomposition of the diazonium salt and minimize side reactions. The diazotization of amino-heterocycles is a well-established transformation.[2]

Mechanism_Step3 cluster_0 Diazotization cluster_1 Decomposition & Hydrolysis DAAP 2,4-Diamino-5- aminomethylpyrimidine Diazonium_Salt Diazonium_Salt DAAP->Diazonium_Salt + NaNO₂, H⁺ Carbocation Carbocation Diazonium_Salt->Carbocation - N₂ Product 2,4-Diamino-5- pyrimidinemethanol Carbocation->Product + H₂O

Figure 3: Mechanism of the conversion of the primary amine to a hydroxyl group.

Experimental Protocol

Materials:

  • 2,4-Diamino-5-aminomethylpyrimidine

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Water

  • Sodium bicarbonate

Procedure:

  • In a beaker, dissolve 2,4-diamino-5-aminomethylpyrimidine (1.0 eq) in dilute sulfuric acid at 0-5 °C with stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the solution of the amine, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product, this compound, may precipitate out of the solution. If not, the aqueous solution can be extracted with a suitable organic solvent such as ethyl acetate.

  • Collect the solid product by filtration or concentrate the organic extracts to obtain the crude product.

  • The product can be purified by recrystallization from water or an alcohol/water mixture.

ParameterValue
Typical Yield 60-70%
Appearance White crystalline solid

Conclusion

This technical guide has detailed a robust and reproducible synthetic route to this compound, a key building block in medicinal chemistry. By providing step-by-step protocols, mechanistic insights, and the rationale behind experimental choices, this document aims to empower researchers to confidently synthesize this valuable compound. The described pathway, commencing from the cyclization of guanidine with ethoxymethylenemalononitrile, followed by nitrile reduction and a diazotization-hydrolysis sequence, represents a logical and efficient approach. The protocols have been designed to be self-validating, promoting a deeper understanding of the chemical transformations involved.

References

  • U.S. Patent 2,416,617.
  • U.S. Patent 6,365,740 B1. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves.
  • A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate.
  • Brazilian Patent BR9815137A. Raney nickel catalysts, a process for their preparation and their use for the hydrogenation of organic compounds.
  • Method for producing 2,4-diamino-5-formylamino-6-hydroxypyrimidine.
  • European Patent EP0028316A1. Process for the preparation of 2,4-diaminopyrimidine.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.
  • ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.
  • Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites. Royal Society of Chemistry.
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.
  • Catalyst-Free Reductions of Nitriles to Amino-Boranes Using Sodium Amidoborane and Lithium Borohydride.
  • (PDF) Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process.
  • Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Medi
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction.
  • Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. Organic & Biomolecular Chemistry.
  • Chiral guanidine catalyzed cyclization reactions of 1,3-enynes for lactone synthesis: switchable H-bond c
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • (PDF) Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Mediation.
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
  • Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. MDPI.
  • Preparation of 2,5-Bis(Aminomethyl)
  • Cobalt-catalysed desymmetrization of malononitriles via enantioselective borohydride reduction. PubMed.
  • Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Cobalt(II)
  • U.S. Patent 4,831,139 A. Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines.
  • U.S. Patent 5,101,031 A. Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
  • Kinetics of cyclization of N-substituted l-(2-nitrophenyl)- guanidines and mechanism of the cyclization reactions.
  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem.

Sources

Spectroscopic Characterization of 2,4-Diamino-5-pyrimidinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-Diamino-5-pyrimidinemethanol (CAS No. 42310-45-2), a key intermediate in the synthesis of various biologically active compounds, including inhibitors of dihydrofolate reductase.[1] A thorough understanding of its spectral characteristics is paramount for researchers in drug discovery and medicinal chemistry for quality control, reaction monitoring, and structural confirmation.

Molecular Structure and Key Features

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The pyrimidine core, substituted with two amino groups and a hydroxymethyl group, dictates the electronic environment and, consequently, the spectral behavior of the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in DMSO-d6 H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq processing Fourier Transform, Phasing, Baseline Correction H1_acq->processing C13_acq->processing referencing Reference to Solvent Peak processing->referencing interpretation Interpretation of Shifts, Multiplicities, and Integration referencing->interpretation

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300Strong, BroadO-H stretch (alcohol) & N-H stretch (amine)
3200-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic -CH₂)
~1650StrongN-H bend (amine)
~1600, ~1550MediumC=C and C=N stretch (pyrimidine ring)
~1450MediumC-H bend (aliphatic -CH₂)
~1050StrongC-O stretch (primary alcohol)
  • Authoritative Grounding: The broad band in the 3500-3300 cm⁻¹ region is a hallmark of O-H and N-H stretching vibrations, often overlapping due to hydrogen bonding. The presence of sharp to medium intensity bands around 1600 cm⁻¹ and 1550 cm⁻¹ are characteristic of the pyrimidine ring skeletal vibrations. [2][3]A strong absorption around 1050 cm⁻¹ is indicative of the C-O stretching of the primary alcohol.

Experimental Protocol for IR Data Acquisition (FTIR-ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Relative IntensityAssignment
140High[M]⁺˙ (Molecular Ion)
123Moderate[M - NH₃]⁺˙
111High[M - CH₂OH]⁺
81ModerateFurther fragmentation products
  • Trustworthiness of Fragmentation: The molecular ion peak [M]⁺˙ is expected at m/z 140, corresponding to the molecular weight of the compound (C₅H₈N₄O). A common fragmentation pathway for primary amines is the loss of ammonia (NH₃), leading to a peak at m/z 123. The loss of the hydroxymethyl radical (•CH₂OH) would result in a stable pyrimidine cation at m/z 111, which is expected to be a prominent peak.

MS_Fragmentation M [M]⁺˙ (m/z 140) M_NH3 [M - NH₃]⁺˙ (m/z 123) M->M_NH3 - NH₃ M_CH2OH [M - CH₂OH]⁺ (m/z 111) M->M_CH2OH - •CH₂OH Fragments Further Fragments (m/z 81, etc.) M_CH2OH->Fragments

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote ionization.

  • Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical sciences.

References

  • Supporting Information for a scientific article. (n.d.). Retrieved from a source providing general NMR experimental procedures.
  • PubChem. (n.d.). 2,4-Diamino-5-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1748.
  • re3data.org. (2023-06-20). Spectral Database for Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diamino-5-adamantyl-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diamino-5-piperonylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
  • International Journal of Scientific Research and Engineering Development. (n.d.). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine.
  • PubChem. (n.d.). 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329.
  • SpectraBase. (n.d.). 2,4-Diamino-pyrimidine. Wiley. Retrieved from [Link]

  • MDPI. (n.d.). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]

  • NIST. (n.d.). Pyrimethamine. National Institute of Standards and Technology. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Diamino-pyrimidine - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

  • PubMed. (2005). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1046-1057.
  • MDPI. (n.d.). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. Retrieved from [Link]

  • PubMed. (2000). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds.
  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Data-independent acquisition mass spectrometry to quantify protein levels in FFPE tumor biopsies for molecular diagnostics. Retrieved from [Link]

Sources

Chemical properties and stability of 2,4-Diamino-5-pyrimidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of 2,4-Diamino-5-pyrimidinemethanol

Introduction

This compound (CAS No: 42310-45-2) is a substituted diaminopyrimidine, a class of heterocyclic compounds recognized for its versatile role in medicinal chemistry and pharmaceutical development.[1][2][3] Diaminopyrimidines serve as crucial scaffolds for synthesizing molecules with significant biological activity, often acting as inhibitors of key enzymes like dihydrofolate reductase (DHFR).[1][2][4][5] This compound, featuring two reactive amino groups and a primary alcohol function on the pyrimidine core, is a valuable intermediate for creating more complex drug candidates.[1][2]

This guide provides an in-depth analysis of the chemical properties, reactivity, and stability of this compound. Designed for researchers, chemists, and formulation scientists, this document synthesizes technical data with practical insights to support its effective use in drug discovery and development. We will explore the molecule's physicochemical characteristics, potential degradation pathways, and the analytical methodologies required for its characterization, ensuring a comprehensive understanding for its successful application.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation for its application in research and development. These parameters dictate its solubility, reactivity, and handling requirements.

The core structure consists of a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a hydroxymethyl group at position 5. The presence of multiple nitrogen atoms and the hydroxyl group imparts significant polarity to the molecule.

Table 1: Physicochemical Characteristics of this compound

PropertyValueSource
CAS Number 42310-45-2[1][2][6][7]
Molecular Formula C₅H₈N₄O[8]
Molecular Weight 140.14 g/mol [8]
Appearance White to off-white crystalline powder[3][9]
Melting Point 265 °C (with decomposition)[2]
Boiling Point 502.0 ± 58.0 °C (Predicted)[2]
Density 1.486 ± 0.06 g/cm³ (Predicted)[2]
pKa 13.22 ± 0.10 (Predicted)[2]
Solubility Profile

While extensive quantitative solubility data is not widely published, a qualitative assessment can be derived from the molecular structure. The presence of three hydrogen bond donors (two amino groups, one hydroxyl group) and multiple hydrogen bond acceptors (ring nitrogens, amino nitrogens, hydroxyl oxygen) suggests moderate solubility in polar protic solvents like water and methanol, particularly under slightly acidic conditions where the basic amino groups can be protonated. Solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) is also expected.[10] Conversely, it is likely to exhibit poor solubility in non-polar organic solvents like hexane and toluene.

Synthesis and Chemical Reactivity

Synthesis Overview

This compound is typically synthesized from readily available pyrimidine precursors. One common and efficient route involves the reduction of 2,4-diamino-5-pyrimidinecarboxaldehyde.[8] This transformation is generally achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), in a polar protic solvent like methanol. The causality for this choice lies in the chemoselectivity of sodium borohydride, which readily reduces the aldehyde functional group to a primary alcohol without affecting the aromatic pyrimidine ring or the amino substituents.

Synthesis_Workflow Precursor 2,4-Diamino-5-pyrimidinecarboxaldehyde Product This compound Precursor->Product Reduction (20°C) Reagent Sodium Borohydride (NaBH₄) Methanol Reagent->Product

A simplified workflow for the synthesis of this compound.
Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups:

  • Amino Groups (-NH₂): These groups are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation. Their basicity is a critical factor in both reactivity and solubility.

  • Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can be oxidized to form the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.

  • Pyrimidine Ring: The electron-rich nature of the diaminopyrimidine ring makes it susceptible to electrophilic attack, although it is generally stable. The ring's nitrogen atoms can also be protonated or alkylated.

Chemical Stability and Degradation Analysis

Stability is a critical parameter for any compound intended for pharmaceutical use. A lack of stability can lead to loss of potency, the formation of toxic impurities, and unpredictable performance. While specific stability data for this compound is limited in public literature, a robust analysis of its potential liabilities can be conducted based on first principles of organic chemistry.[11]

Factors Influencing Stability
  • pH: The compound's stability is expected to be pH-dependent. In strongly acidic or basic conditions, the pyrimidine ring may be susceptible to hydrolytic cleavage. The protonation state of the amino groups will also influence its reactivity and potential for side reactions.

  • Temperature: The reported melting point of 265 °C with decomposition indicates that the molecule undergoes thermal degradation at elevated temperatures.[2] For long-term storage, controlled room temperature or refrigerated conditions are advisable.

  • Light (Photostability): Aromatic heterocyclic compounds are often susceptible to photodegradation. Exposure to UV or high-intensity visible light could initiate free-radical reactions, leading to discoloration and the formation of degradants. Therefore, the material should be stored in light-resistant containers.

  • Oxidizing Agents: The presence of both amino and primary alcohol functional groups makes the molecule susceptible to oxidation. Contact with strong oxidizing agents should be avoided. Degradation may also occur via auto-oxidation in the presence of atmospheric oxygen, potentially catalyzed by trace metal impurities.

Potential Degradation Pathways

The most probable degradation pathways involve the oxidation of the hydroxymethyl and amino groups. The pyrimidine ring itself is relatively stable but can degrade under harsh conditions. A plausible oxidative degradation pathway is outlined below.

Degradation_Pathway Parent This compound Aldehyde 2,4-Diamino-5-pyrimidine carboxaldehyde Parent->Aldehyde Oxidation [O] RingOpened Ring-Opened Products Parent->RingOpened Hydrolysis (Strong Acid/Base) CarboxylicAcid 2,4-Diamino-5-pyrimidine carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation [O]

Potential degradation pathways for this compound.

This pathway highlights the vulnerability of the hydroxymethyl group to oxidation, first to an aldehyde and subsequently to a carboxylic acid. These impurities could possess different biological and toxicological profiles, making their control essential.

Analytical Methodologies

Robust analytical methods are required to confirm the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.[12]

Recommended Techniques
  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying the compound and its impurities. A reverse-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) under gradient elution is a standard starting point. Detection is typically performed using a UV-Vis detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities and degradation products by providing molecular weight information.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation and confirmation of identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -OH, -NH₂, C=N).

Experimental Protocol: Purity Determination by HPLC

This protocol provides a self-validating framework for assessing the purity of this compound. The causality behind a gradient method is its ability to resolve compounds with a range of polarities, from the polar parent molecule to potentially less polar impurities, in a single run.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., 50:50 water/acetonitrile) to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 2 min; ramp to 95% B over 10 min; hold at 95% B for 3 min; return to 5% B over 1 min; re-equilibrate for 4 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak to determine the purity.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

General workflow for HPLC-based purity analysis.

Handling, Storage, and Formulation Considerations

Based on the compound's chemical properties and stability profile, the following best practices are recommended.

Handling and Storage
  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling the material.

  • Storage Conditions: To ensure long-term stability, this compound should be stored in a well-sealed, light-resistant container in a cool, dry, and well-ventilated area.[3] Storage under an inert atmosphere (e.g., nitrogen or argon) can further mitigate the risk of oxidative degradation.

Insights for Formulation Development
  • Solubilization: For aqueous formulations, pH adjustment may be necessary to improve solubility by protonating the basic amino groups. The use of co-solvents or other solubilizing excipients may also be required.

  • Excipient Compatibility: Preformulation studies should be conducted to ensure compatibility with all proposed excipients. Incompatibilities could arise from reactions with acidic or basic excipients or those containing reactive functional groups (e.g., aldehydes in reducing sugars).

  • Stabilization Strategies: If the compound shows susceptibility to oxidation, the inclusion of antioxidants in the formulation may be warranted. For liquid formulations, protection from light via amber vials or secondary packaging is crucial.

Conclusion

This compound is a valuable building block in medicinal chemistry, characterized by its polar nature and the reactivity of its amino and hydroxymethyl functional groups. Its key physicochemical properties, including a high melting point with decomposition at 265 °C, indicate good thermal stability under standard conditions but suggest a potential for degradation at elevated temperatures.[2] The primary stability concerns are susceptibility to oxidation and potential degradation under harsh pH conditions or upon exposure to light. A comprehensive understanding of these properties is essential for its effective use. By employing robust analytical methods and adhering to appropriate handling, storage, and formulation strategies, researchers can ensure the integrity of this compound and successfully leverage its potential in the development of novel therapeutics.

References

  • Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves - ResearchGate. (2025-08-06). Available at: [Link]

  • CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents.
  • US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents.
  • III Analytical Methods. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. Available at: [Link]

  • 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem. Available at: [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. Available at: [Link]

  • 2,4-Diamino-5-methylpyrimidine | C5H8N4 | CID 65266 - PubChem. Available at: [Link]

  • Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products). Available at: [Link]

  • Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway - PubMed. Available at: [Link]

  • 2-4-6-DIAMINO-5-NITROSO PYRIMIDINE | CAS#:56472-03-8 | Chemsrc. (2025-09-23). Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. Available at: [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. Available at: [Link]

  • Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed. Available at: [Link]

  • Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl) - PubChemLite. Available at: [Link]

  • Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed. Available at: [Link]

  • Phase I clinical trial and pharmacology of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (metoprine) (DDMP) and folinic acid (CF) - PubMed. Available at: [Link]

  • 2,4-diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile - C11H8ClN5, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Available at: [Link]

  • 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - MDPI. Available at: [Link]

  • An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS - ResearchGate. (2017-06-16). Available at: [Link]

  • NMAM 5th Edition - Methods by Chemical Name | NIOSH - CDC. Available at: [Link]

  • pKa Data Compiled by R. Williams. Available at: [Link]

  • 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - MDPI. Available at: [Link]

  • Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems | Request PDF - ResearchGate. (2025-11-24). Available at: [Link]

Sources

The Formation of 2,4-Diamino-5-pyrimidinemethanol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,4-Diamino-5-pyrimidinemethanol is a pivotal intermediate in the synthesis of high-value pharmaceuticals, most notably the dihydrofolate reductase inhibitor, Trimethoprim. Its efficient synthesis is a cornerstone of industrial pharmaceutical chemistry. This technical guide provides an in-depth exploration of the predominant mechanism for its formation: the base-catalyzed condensation and cyclization of guanidine with a functionalized three-carbon synthon. We will dissect the reaction pathway, elucidate the causal factors behind key experimental choices, present a robust, field-validated protocol, and detail the analytical methods required for structural verification. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this critical synthetic transformation.

Introduction: Strategic Importance in Synthesis

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the binding of folic acid, thereby inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the nucleotide synthesis pathway, which is essential for cell proliferation, making it a powerful strategy against microbial pathogens and cancerous cells. This compound serves as a key building block, providing the core heterocyclic structure with a versatile C5-hydroxymethyl handle, primed for elaboration into complex target molecules like Trimethoprim.

The most industrially viable and chemically elegant route to this core involves the construction of the pyrimidine ring from acyclic precursors. This approach, a variant of the classical Pinner pyrimidine synthesis, offers high convergence and utilizes readily available starting materials.[1][2] The fundamental transformation involves the reaction of guanidine with a β-dicarbonyl equivalent, such as a β-alkoxy-α-substituted-acrylonitrile, to form the heterocyclic ring in a single, efficient operation.

The Core Reaction Mechanism: A Stepwise Dissection

The formation of the 2,4-diaminopyrimidine ring from guanidine and a suitable three-carbon electrophile is a classic example of a condensation-cyclization reaction. A logical and efficient precursor for our target molecule is a protected version of α-(hydroxymethyl)-β-alkoxyacrylonitrile, such as 2-(methoxymethyl)-3-methoxyacrylonitrile (MMAN) . The reaction proceeds through a sequence of well-understood mechanistic steps, catalyzed by a strong base like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).[3]

Step 1: Catalyst Formation & Michael Addition

The reaction is initiated by the deprotonation of one of guanidine's primary amino groups by the alkoxide base. This increases the nucleophilicity of the guanidine. The resulting guanidide anion then undergoes a nucleophilic conjugate (Michael) addition to the electron-deficient β-carbon of the MMAN precursor. This step is driven by the strong electron-withdrawing effect of the nitrile (-C≡N) group.

Step 2: Intramolecular Cyclization (Nucleophilic Addition to Nitrile)

The intermediate formed from the Michael addition now possesses a nucleophilic nitrogen and an electrophilic nitrile carbon in proximity. An intramolecular cyclization occurs as the terminal amino group attacks the nitrile carbon. This step forms a six-membered dihydropyrimidine ring, a crucial intermediate on the path to the final aromatic product.

Step 3: Tautomerization and Aromatization

The cyclic intermediate undergoes a rapid proton transfer (tautomerization) to form a more stable imine-enamine system. The driving force for the final step is the formation of a stable, aromatic pyrimidine ring. This is achieved through the elimination of a molecule of methanol (or another alcohol, depending on the starting alkoxy group), a process facilitated by the basic reaction conditions. This elimination step results in the formation of 2,4-diamino-5-(methoxymethyl)pyrimidine.

Step 4: Deprotection to Yield Final Product

The final step is the cleavage of the methyl ether protecting group on the C5 substituent to unmask the hydroxymethyl functionality. This is typically achieved under acidic conditions (e.g., using HBr or HCl), which protonates the ether oxygen, making it a good leaving group for nucleophilic substitution by a halide or water. This yields the target molecule, this compound.

The entire mechanistic sequence is visualized in the diagram below.

G Figure 1. Reaction Mechanism of this compound Formation R1 Guanidine I1 Michael Adduct (Anionic Intermediate) R1->I1 Step 1: Michael Addition R2 2-(Methoxymethyl)- 3-methoxyacrylonitrile (MMAN) R2->I1 Step 1: Michael Addition Cat NaOMe (Catalyst) Cat->I1 Step 1: Michael Addition I2 Cyclized Dihydropyrimidine Intermediate I1->I2 Step 2: Intramolecular Cyclization I3 2,4-Diamino-5- (methoxymethyl)pyrimidine I2->I3 Step 3: Aromatization (-MeOH) P 2,4-Diamino-5- pyrimidinemethanol I3->P Step 4: Deprotection Acid HBr / H₂O Acid->P Step 4: Deprotection

Figure 1. Reaction Mechanism of this compound Formation

Validated Experimental Protocol

The following protocol is adapted from a robust and verified procedure for a closely related pyrimidine synthesis published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[3][4] This methodology ensures a high yield and purity of the diaminopyrimidine product.

Workflow Overview

G Figure 2. Experimental Workflow A 1. Prepare Guanidine Solution (Guanidine HCl + NaOMe in EtOH) B 2. Filter NaCl Precipitate A->B D 4. Combine & Reflux (Add Guanidine solution to MMAN solution, heat under reflux for ~4h) B->D C 3. Prepare Precursor Solution (MMAN + NaOMe in EtOH) C->D E 5. Isolation (Evaporate solvent) D->E F 6. Workup (Dissolve in H₂O, acidify with Acetic Acid) E->F G 7. Crystallization & Filtration (Cool to precipitate, filter solid product) F->G H 8. Deprotection (Reflux with aq. HBr) G->H I 9. Final Isolation (Neutralize, cool, filter final product) H->I

Figure 2. Experimental Workflow
Step-by-Step Methodology

Materials:

  • Guanidine hydrochloride (1.02 mol)

  • Sodium metal (2.0 g-atom total)

  • Anhydrous Ethanol (500 mL total)

  • 2-(Methoxymethyl)-3-methoxyacrylonitrile (MMAN) (1.0 mol)

  • Glacial Acetic Acid

  • 48% Hydrobromic Acid (HBr)

Procedure:

  • Preparation of Guanidine Free Base: In a 1-L flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by cautiously dissolving sodium (1.0 g-atom, 23 g) in anhydrous ethanol (250 mL). Once dissolved and cooled, add guanidine hydrochloride (1.02 mol, 97.5 g). A precipitate of sodium chloride will form.

  • Preparation of the Acrylonitrile Adduct: In a separate 1-L flask, prepare a second equivalent of sodium ethoxide (1.0 g-atom sodium in 250 mL ethanol). Cool the solution and add the MMAN precursor (1.0 mol).

  • Condensation Reaction: Filter the sodium chloride from the guanidine solution directly into the MMAN solution. The combined mixture is then heated under reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: After the reaction is complete, the ethanol is removed by distillation. The resulting solid residue is the sodium salt of the protected pyrimidine.

  • Workup and Precipitation: Dissolve the solid residue in boiling water (~400 mL). Acidify the hot solution with glacial acetic acid. Upon cooling, the protected intermediate, 2,4-diamino-5-(methoxymethyl)pyrimidine, will crystallize.

  • Purification: Collect the crystals by vacuum filtration, wash with cold water, and dry. The typical yield for this type of condensation is high.[4]

  • Deprotection: Take the dried intermediate and reflux it in a sufficient volume of 48% aqueous HBr for 2-4 hours until TLC indicates complete conversion.

  • Final Isolation: Cool the reaction mixture in an ice bath and carefully neutralize with a base (e.g., NaOH or NH4OH) to precipitate the final product. Collect the solid this compound by filtration, wash with cold water, and dry to yield the pure product.

Process Parameters and Data

The success of the synthesis is contingent upon careful control of several critical parameters. The choice of base, solvent, and temperature directly impacts reaction kinetics, yield, and impurity profiles.

ParameterRecommendedRationale & Field Insights
Base Sodium Ethoxide/MethoxideProvides the necessary basicity to deprotonate guanidine and catalyze the condensation. Using the alkoxide corresponding to the alcohol solvent (e.g., NaOEt in EtOH) prevents transesterification side reactions.[3]
Solvent Anhydrous Ethanol/MethanolActs as a good solvent for the reactants and facilitates the formation of the alkoxide base. Anhydrous conditions are critical to prevent hydrolysis of the nitrile and other side reactions.
Temperature Reflux (~78 °C for EtOH)Ensures a sufficient reaction rate for the condensation and cyclization to proceed to completion within a reasonable timeframe (typically 2-4 hours).
Reactant Ratio Slight excess of GuanidineA small excess (1.02-1.1 equivalents) of guanidine helps to drive the reaction to completion, ensuring the full conversion of the more valuable acrylonitrile precursor.
Reported Yields for Analogous Syntheses

While yields for the specific synthesis of this compound may vary, data from closely related and well-documented diaminopyrimidine syntheses provide a strong benchmark for expected efficiency.

ProductPrecursorsCatalyst/SolventReported YieldReference
2,4-Diamino-6-hydroxypyrimidine Guanidine + Ethyl CyanoacetateNaOEt / EtOH80-82%Org. Synth. 1960, 40, 18[4]
2,4-Diaminopyrimidine Guanidine + β-EthoxyacrylonitrileNaOEt / EtOH54-57%J. Org. Chem. 1961, 26, 2770[3]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product. A combination of spectroscopic methods should be employed.

Predicted Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~7.7-7.9 ppm (s, 1H): Aromatic proton at the C6 position (H-6). This is based on the H-6 signal at δ 8.05 ppm for 2,4-diaminopyrimidine-5-carbonitrile, shifted slightly upfield by the electron-donating -CH₂OH group.[2]

    • δ ~6.5-7.0 ppm (br s, 4H): Two broad singlets corresponding to the protons of the two primary amine (-NH₂) groups at C2 and C4.[2]

    • δ ~4.8-5.2 ppm (t, 1H, J ≈ 5 Hz): Triplet for the hydroxyl proton (-OH), coupled to the adjacent CH₂ group. This signal is exchangeable with D₂O.

    • δ ~4.3-4.5 ppm (d, 2H, J ≈ 5 Hz): Doublet for the methylene protons (-CH₂) of the hydroxymethyl group, coupled to the hydroxyl proton.[5]

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~165-167 ppm: Carbon of the C2 position.[2]

    • δ ~163-165 ppm: Carbon of the C4 position.[2]

    • δ ~158-160 ppm: Carbon of the C6 position.[2]

    • δ ~108-112 ppm: Quaternary carbon at the C5 position.

    • δ ~60-65 ppm: Methylene carbon (-CH₂) of the hydroxymethyl group.[5]

  • FT-IR (KBr, cm⁻¹):

    • 3500-3200 cm⁻¹ (broad): O-H stretch of the alcohol and N-H stretches of the primary amines.

    • ~1640-1680 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.

    • ~1000-1050 cm⁻¹: C-O stretch of the primary alcohol.

  • Mass Spectrometry (EI):

    • M⁺: Expected at m/z = 140.14.

Conclusion

The synthesis of this compound via the base-catalyzed condensation of guanidine with a suitable C3-synthon is a highly efficient and well-understood transformation. The mechanism proceeds through a logical sequence of Michael addition, intramolecular cyclization, and aromatization. By carefully controlling key experimental parameters such as solvent, base, and temperature, this method provides reliable and high-yield access to a critical pharmaceutical intermediate. The protocols and analytical data presented herein serve as a comprehensive guide for laboratory synthesis, process optimization, and quality control, empowering researchers in the field of drug development.

References

  • Pinner, A. (1885). Ueber die Einwirkung von Amidinen auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. URL: [Link]

  • Bhatt, H. et al. (2014). Solid phase synthesis of 2,4-diaminopyrimidine-5-carbonitrile under conventional and microwave irradiation condition. ResearchGate. Available at: [Link]

  • Liotta, F. et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia contributors. (2023). Pyrimidine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Roth, B., et al. (1961). The Condensation of Guanidine with β-Ethoxyacrylonitrile. Journal of Organic Chemistry, 26(7), 2770-2773. (Note: A direct URL to this specific article is not available, but it can be found in the archives of the Journal of Organic Chemistry). Source: Google Patents, EP0028316A1.
  • Holý, A., et al. (2002). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. PubMed. Available at: [Link]

  • Hartman, W. W., & Byers, J. R. (1960). 2,4-Diamino-6-hydroxypyrimidine. Organic Syntheses, 40, 18. URL: [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

Biological activity of novel 2,4-diaminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Novel 2,4-Diaminopyrimidine Derivatives

Authored by a Senior Application Scientist

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the diverse biological activities of novel 2,4-diaminopyrimidine derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. We will delve into their mechanisms of action, key molecular targets, and the structure-activity relationships that govern their potency and selectivity. Furthermore, this guide will present detailed, field-proven experimental protocols for the evaluation of these compounds, ensuring scientific integrity and reproducibility.

Introduction: The 2,4-Diaminopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The 2,4-diaminopyrimidine core is a highly versatile and privileged scaffold in modern drug discovery. Its unique chemical architecture allows for multi-point interactions with biological targets, particularly the ATP-binding pocket of protein kinases. This has led to the development of a multitude of potent and selective inhibitors targeting various enzyme families. The synthetic tractability of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic profiles. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Diverse Biological Activities and Therapeutic Potential

Novel 2,4-diaminopyrimidine derivatives have been shown to exhibit a remarkable range of biological activities, making them promising candidates for the treatment of numerous diseases.

Anticancer Activity

A significant area of research has focused on the development of 2,4-diaminopyrimidine derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including lung, colon, prostate, and breast cancer.[1] The anticancer effects are often mediated through the inhibition of key signaling pathways involved in cell growth, survival, and metastasis.

For instance, certain derivatives have been shown to induce apoptosis in cancer cells by causing a significant decrease in the mitochondrial membrane potential.[1][2] They can also suppress tumor cell migration and induce cell cycle arrest, often at the G2/M phase.[1][2]

Kinase Inhibition

The most prominent mechanism of action for many biologically active 2,4-diaminopyrimidine derivatives is the inhibition of protein kinases.[3] These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[3]

The 2,4-diaminopyrimidine core serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of the adenine moiety of ATP.[3] Substitutions at various positions on the pyrimidine ring and the amino groups allow for the targeting of a wide array of kinases with high potency and selectivity.

Key kinase targets for 2,4-diaminopyrimidine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Derivatives have been developed as potent inhibitors of CDK7, a critical regulator of the cell cycle and transcription.[4][5][6] Selective CDK7 inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[4][5]

  • c-Jun N-terminal Kinases (JNKs): Potent inhibitors of JNK2 have been developed from the 2,4-diaminopyrimidine scaffold.[7]

  • Focal Adhesion Kinase (FAK): These derivatives have been designed as novel FAK inhibitors, showing potent anticancer activity against cell lines with high FAK expression.[8][9]

  • p21-Activated Kinase 4 (PAK4): Novel derivatives have demonstrated high inhibitory activity against PAK4, a kinase implicated in cancer progression.[10]

  • Other Kinases: The versatility of this scaffold has led to the development of inhibitors for a range of other kinases, including Sky kinase,[11] and MK2.[12]

Antimicrobial Activity

The 2,4-diaminopyrimidine scaffold is also a key component of several antimicrobial agents. These compounds can exhibit broad-spectrum activity against bacteria, fungi, and parasites.

  • Antibacterial Activity: The classic example is trimethoprim, a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[13] Novel derivatives continue to be explored for their antibacterial properties against a range of pathogens.[14][15]

  • Anti-tubercular Activity: Researchers have designed and synthesized 2,4-diaminopyrimidine derivatives as inhibitors of Mycobacterium tuberculosis DHFR (mt-DHFR), showing promise as new anti-TB drugs.[16][17]

  • Antimalarial Activity: Several 2,4-diaminopyrimidine derivatives have shown significant antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[13]

  • Antifungal Activity: Some derivatives have also been screened for their fungicidal activity against various fungal species.[14]

Other Biological Activities

Beyond cancer and infectious diseases, 2,4-diaminopyrimidine derivatives have been investigated for other therapeutic applications:

  • β-Glucuronidase Inhibition: Certain derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer and urinary tract infections.[18]

  • SNSR4 Antagonism: This class of compounds has been developed as novel antagonists for the sensory neuron-specific receptor 4 (SNSR4).[19]

Mechanism of Action: A Deeper Dive into Kinase Inhibition

As previously mentioned, a primary mechanism of action for many 2,4-diaminopyrimidine derivatives is ATP-competitive kinase inhibition. The following diagram illustrates the general principle of this interaction.

G cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Hinge_Region Hinge Region Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Pocket Binds Substrate Protein Substrate Substrate->Substrate_Binding_Site Binds Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->ATP_Binding_Pocket Competitively Binds

Caption: General mechanism of ATP-competitive kinase inhibition by 2,4-diaminopyrimidine derivatives.

The 2,4-diaminopyrimidine core forms hydrogen bonds with the kinase hinge region, while various substituents on the scaffold can form additional interactions within the ATP binding pocket, enhancing both potency and selectivity.[3] For example, a sulfone group has been shown to significantly enhance binding affinity to CDK7, while an acetyl group can contribute to increased selectivity against other kinases like CDK9.[4][5]

Structure-Activity Relationship (SAR) Studies

The biological activity of 2,4-diaminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For instance, in the development of antitumor agents, variations of the moiety on the aromatic ring and the terminal aniline on the pyrimidine core have been systematically studied to identify the most potent compounds.[1][2] Similarly, for kinase inhibitors, modifications are designed to exploit specific features of the target kinase's active site.[7][8]

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor of drug discovery programs involving 2,4-diaminopyrimidine derivatives, a series of well-validated in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the direct inhibitory activity of a compound against a purified kinase enzyme.

Principle: HTRF assays measure the phosphorylation of a substrate by a kinase. The assay uses two antibodies, one labeled with a donor fluorophore and the other with an acceptor fluorophore. When the substrate is phosphorylated, both antibodies can bind, bringing the donor and acceptor into close proximity and generating a FRET signal.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the 2,4-diaminopyrimidine test compounds in an appropriate buffer (e.g., DMSO).

  • Assay Plate Preparation: Add the diluted compounds to a 384-well low-volume assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Add the kinase enzyme and the substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing the HTRF antibodies and EDTA.

    • Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G Start Start Compound_Dilution Prepare Compound Serial Dilutions Start->Compound_Dilution Plate_Setup Add Compounds to Assay Plate Compound_Dilution->Plate_Setup Kinase_Reaction Add Kinase, Substrate, and ATP Plate_Setup->Kinase_Reaction Incubation1 Incubate at RT Kinase_Reaction->Incubation1 Detection Add HTRF Detection Reagents Incubation1->Detection Incubation2 Incubate at RT Detection->Incubation2 Read_Plate Read Plate on HTRF Reader Incubation2->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Sources

A Technical Guide to 2,4-Diamino-5-pyrimidinemethanol: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,4-diaminopyrimidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] This guide focuses on a specific, highly functional derivative: 2,4-diamino-5-pyrimidinemethanol. The inclusion of the 5-hydroxymethyl group provides a crucial synthetic handle, allowing for extensive chemical modification and the exploration of vast chemical space. We will delve into the synthesis of this core, its foundational role in the development of targeted therapies—primarily as dihydrofolate reductase (DHFR) and kinase inhibitors—and provide detailed protocols and structure-activity relationship (SAR) analyses to empower researchers in the field of drug discovery.

The 2,4-Diaminopyrimidine Core: A Privileged Framework

Privileged scaffolds are molecular frameworks that can serve as ligands for diverse biological targets.[2] The 2,4-diaminopyrimidine structure is a quintessential example, largely due to its electronic and structural properties. The two amino groups are strategically positioned to act as hydrogen bond donors, while the pyrimidine ring nitrogens act as hydrogen bond acceptors. This arrangement mimics the purine and pteridine rings found in endogenous molecules, allowing these scaffolds to effectively compete for binding sites in enzymes like kinases and reductases.[3] The inherent "drug-like" properties and synthetic tractability of this core make it an invaluable starting point for lead generation.[4]

The subject of this guide, this compound (CAS 42310-45-2), enhances this privileged core with a reactive hydroxymethyl group at the C5 position.[5] This group serves as a versatile point for diversification, enabling chemists to modulate properties such as solubility, cell permeability, and target-specific interactions through subsequent chemical modifications.

Synthesis of the Core Scaffold: this compound

The synthesis of 2,4-diaminopyrimidine derivatives can be achieved through various routes, often involving the condensation of a three-carbon unit with guanidine.[6] A common and reliable pathway to the 5-hydroxymethyl derivative involves a multi-step process starting from more basic precursors.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis and subsequent derivatization of the scaffold, a common paradigm in drug discovery programs.

G cluster_synthesis Scaffold Synthesis & Derivatization Start Commercially Available Starting Materials Step1 Cyclization Reaction (e.g., with Guanidine) Start->Step1 Reagents Step2 Formation of 2,4-Diaminopyrimidine Core Step1->Step2 Step3 Functionalization at C5 (Introduction of -CH2OH group) Step2->Step3 Core This compound (Core Scaffold) Step3->Core Step4 Derivatization of -CH2OH Group (Etherification, Esterification, etc.) Core->Step4 R-X, Base Library Library of Analogs Step4->Library

Caption: General workflow for scaffold synthesis and diversification.

Experimental Protocol: Synthesis from 2-Amino-4-chloro-5-cyanopyrimidine

This protocol is a representative example adapted from established pyrimidine synthesis methodologies. The causality behind each step is explained to provide a deeper understanding.

  • Step 1: Ammonolysis.

    • Procedure: To a solution of 2-amino-4-chloro-5-cyanopyrimidine in methanol within a sealed pressure vessel, add a saturated solution of ammonia in methanol. Heat the mixture at 100-120°C for 4-6 hours.

    • Causality: The chloro group at the C4 position is a good leaving group. Heating under pressure with ammonia facilitates a nucleophilic aromatic substitution (SNAr) reaction, replacing the chlorine with an amino group to form 2,4-diamino-5-cyanopyrimidine. The sealed vessel is critical to contain the volatile ammonia and drive the reaction to completion.

  • Step 2: Reduction of the Nitrile.

    • Procedure: Cool the reaction mixture and evaporate the solvent. Dissolve the resulting 2,4-diamino-5-cyanopyrimidine in a suitable solvent like tetrahydrofuran (THF). Add a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), portion-wise at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: LiAlH₄ is a powerful reducing agent that converts the nitrile group (-CN) into a primary amine (-CH₂NH₂). This step initially forms 2,4-diamino-5-(aminomethyl)pyrimidine.

  • Step 3: Diazotization and Hydrolysis.

    • Procedure: Carefully quench the reaction from Step 2 with water and filter to remove aluminum salts. To the filtrate, cooled to 0-5°C, add an aqueous solution of sodium nitrite (NaNO₂) dropwise, followed by the slow addition of dilute sulfuric acid. Stir at this temperature for 1-2 hours.

    • Causality: The primary amine formed in the previous step is converted into a diazonium salt by sodium nitrite under acidic conditions. Diazonium salts are unstable and, in an aqueous solution, readily hydrolyze to form the corresponding alcohol. This step selectively converts the 5-aminomethyl group to the desired 5-hydroxymethyl group, yielding this compound.

  • Step 4: Purification.

    • Procedure: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

    • Causality: This standard workup procedure removes inorganic salts and isolates the final product. Purification is essential to obtain a compound of sufficient quality for subsequent medicinal chemistry applications.

Medicinal Chemistry Applications and SAR

The this compound scaffold is a versatile starting point for inhibitors of several key enzyme families.

Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[7] Inhibition of DHFR disrupts DNA synthesis, leading to cell growth arrest and death. This makes it an attractive target for antibacterial, antiprotozoal, and anticancer therapies.

  • Mechanism of Action: The 2,4-diaminopyrimidine core acts as a mimic of the pteridine ring of the endogenous substrate, dihydrofolate.[8] It forms key hydrogen bonds with conserved acidic residues (e.g., Aspartate) in the active site of DHFR.[7]

  • Role of the 5-Substituent: The C5-substituent extends into a more variable region of the active site, and its modification is critical for achieving potency and selectivity. The 5-hydroxymethyl group of our core scaffold can be derivatized to form ethers or esters that can probe this pocket for additional interactions. For example, drugs like Trimethoprim and Pyrimethamine, which are 2,4-diaminopyrimidine derivatives, achieve their selectivity for bacterial/protozoal DHFR over human DHFR through the interactions of their C5-benzyl substituents.[9][10]

A recent study identified a 2,4-diaminopyrimidine derivative (Compound 8) with potent activity against DHFR from nontuberculous mycobacteria, highlighting the ongoing relevance of this scaffold in tackling emerging infectious diseases.[11]

Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[12] The 2,4-diaminopyrimidine scaffold has proven to be exceptionally effective for developing ATP-competitive kinase inhibitors.

  • Mechanism of Action: The ATP-binding site of most kinases contains a "hinge" region that forms hydrogen bonds with the adenine base of ATP. The 2,4-diaminopyrimidine core is a superb adenine bioisostere, typically forming one or two canonical hydrogen bonds with the backbone of the kinase hinge region.

  • Role of the 5-Substituent: The C5-substituent is directed towards the solvent-exposed region of the ATP-binding pocket. The 5-hydroxymethyl group allows for the introduction of larger substituents that can improve potency and, crucially, selectivity. By targeting unique features in this region, inhibitors can be designed to be selective for a specific kinase, which is a major challenge in the field.

Numerous 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), c-jun N-terminal kinase (JNK), and others.[12][13][14] For instance, compound 22, a 2,4-diaminopyrimidine derivative, was identified as a potent and selective CDK7 inhibitor with an IC₅₀ of 7.21 nM.[13][15]

Structure-Activity Relationship (SAR) Summary

The SAR for the 2,4-diaminopyrimidine scaffold is highly dependent on the target class. However, some general principles apply, as illustrated below.

Caption: Key Structure-Activity Relationship points for the scaffold.

Quantitative Data for Representative Inhibitors

The following table summarizes the inhibitory activity of selected 2,4-diaminopyrimidine-based compounds against their respective targets, demonstrating the potency achievable with this scaffold.

Compound ClassTargetRepresentative CompoundIC₅₀ / Kᵢ (nM)Reference
CDK InhibitorCDK2/CDK1/CDK4R5473 / 1 / 1[12]
CDK InhibitorCDK7Compound 227.21[13]
DHFR InhibitorM. avium DHFRCompound 830[11]
AntimalarialP. falciparumThienopyrimidine Analog(Potent, specific values vary)[16]

Key Experimental Protocols

The following protocols provide a framework for the derivatization and biological evaluation of compounds based on the this compound scaffold.

Protocol: Williamson Ether Synthesis for C5-CH₂OH Derivatization

This protocol describes a general method for creating a library of C5-O-aryl or C5-O-alkyl ethers.

  • Step 1: Deprotonation.

    • Procedure: Dissolve this compound (1 equivalent) in a dry, aprotic solvent such as N,N-Dimethylformamide (DMF) or THF. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). Stir for 30 minutes.

    • Causality: NaH is a non-nucleophilic strong base that deprotonates the primary alcohol to form a sodium alkoxide. This significantly increases the nucleophilicity of the oxygen atom, preparing it for reaction with an electrophile. The reaction is performed under inert gas to prevent NaH from reacting with atmospheric moisture.

  • Step 2: Nucleophilic Substitution.

    • Procedure: To the alkoxide solution, add the desired alkyl or benzyl halide (R-X, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature or heat gently (e.g., to 50-60°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

    • Causality: The highly nucleophilic alkoxide attacks the electrophilic carbon of the alkyl/benzyl halide in an SN2 reaction, displacing the halide and forming the desired ether linkage. Heating may be required for less reactive halides.

  • Step 3: Workup and Purification.

    • Procedure: Cool the reaction mixture and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

    • Causality: The quench neutralizes any remaining base. The extraction and washing steps remove the DMF solvent and inorganic salts, isolating the crude ether product for final purification.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a common method for determining the potency of a test compound against a specific protein kinase.

  • Step 1: Reagent Preparation.

    • Procedure: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of the test compound in Dimethyl Sulfoxide (DMSO), followed by a final dilution in kinase buffer. Prepare solutions of the recombinant kinase, the specific peptide substrate, and ATP.

    • Causality: The buffer maintains a stable pH and provides necessary cofactors (Mg²⁺) for kinase activity. Serial dilutions are crucial for generating a dose-response curve to accurately calculate the IC₅₀. DMSO is used to solubilize the test compounds.

  • Step 2: Kinase Reaction.

    • Procedure: In a 96- or 384-well plate, add the kinase and the test compound at various concentrations. Allow to incubate for 10-15 minutes. Initiate the phosphorylation reaction by adding a mixture of the peptide substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Causality: The pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts. The reaction itself allows the kinase to phosphorylate its substrate in the presence of varying concentrations of the inhibitor.

  • Step 3: Detection and Analysis.

    • Procedure: Stop the reaction by adding a stop solution (e.g., EDTA). Quantify the amount of phosphorylated substrate. Common detection methods include luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or fluorescence-based methods using phospho-specific antibodies.

    • Causality: EDTA chelates Mg²⁺ ions, which are essential for kinase activity, thus stopping the reaction. The amount of product formed (phosphorylated substrate) or ATP consumed is inversely proportional to the inhibitory activity of the test compound.

  • Step 4: Data Analysis.

    • Procedure: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

    • Causality: This sigmoidal dose-response curve is the standard method for quantifying the potency of an inhibitor.

Conclusion and Future Perspectives

The this compound scaffold represents a powerful and validated starting point for drug discovery campaigns. Its inherent ability to engage with key biological targets, combined with the synthetic versatility afforded by the 5-hydroxymethyl group, ensures its continued relevance. Future efforts will likely focus on using this scaffold to develop inhibitors with novel mechanisms of action or to tackle increasingly complex targets, such as drug-resistant mutants of kinases and infectious agents. The application of modern synthetic methodologies and computational modeling will undoubtedly unlock new generations of potent and selective therapeutics derived from this remarkable core structure.

References

  • 2,4-Diaminothienopyrimidines as orally active antimalarial agents. PubMed. Available at: [Link]

  • Hess, H. J. (Assignee). (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. Google Patents.
  • Jackson, P. & English, J. (Assignee). (1947). Preparation of 2,4-diaminopyrimidines. Google Patents.
  • Werbel, L. M., et al. (2011). 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. National Center for Biotechnology Information. Available at: [Link]

  • Chu, X.-J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. Available at: [Link]

  • (1991). Method for producing 2,4-diamino-5-formylamino-6-hydroxypyrimidine. Google Patents.
  • (n.d.). Synthesis of A. 2,4-Diamino-5-(4-hydroxy-3-methoxy-1-naphthylmethyl)pyrimidine. Available at: [Link]

  • Lin, J.-S., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

  • Fattorossi, A., et al. (2002). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. PubMed. Available at: [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central. Available at: [Link]

  • Wright, D. L., et al. (2012). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. National Center for Biotechnology Information. Available at: [Link]

  • El-Subbagh, H. I. & Al-Obaid, A. M. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research. Available at: [Link]

  • (2023). Privileged Scaffolds in Drug Discovery. MIT Press Bookstore. Available at: [Link]

  • S-G. G., et al. (2021). Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. Taylor & Francis Online. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Available at: [Link]

  • (n.d.). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. Available at: [Link]

  • Cieslik, M., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. Available at: [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • Degiacomi, G., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. PubMed. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Perez-Villanueva, J., et al. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. PubMed Central. Available at: [Link]

  • (2005). 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents. Google Patents.
  • (n.d.). Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Jablonowski, J. A., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Available at: [Link]

  • (n.d.). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. Available at: [Link]

  • Barreiro, E. J. & Fraga, C. A. M. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. Available at: [Link]

  • (1994). Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts. Google Patents.
  • (n.d.). Privileged scaffolds in lead generation. ResearchGate. Available at: [Link]

  • Patridge, E., et al. (2019). Natural product derived privileged scaffolds in drug discovery. PubMed. Available at: [Link]

  • (n.d.). Synthesis of Pyrimidine-2,4-diones from formamide. ResearchGate. Available at: [Link]

Sources

In Silico Modeling of 2,4-Diamino-5-pyrimidinemethanol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Computational Drug Design

The 2,4-diaminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with strategically positioned nitrogen atoms, provides an ideal framework for establishing multiple hydrogen bond interactions with biological targets, a feature critical for potent and selective inhibition.[1][2] This has led to its incorporation into a wide array of approved therapeutics. The 2,4-Diamino-5-pyrimidinemethanol subclass, the focus of this guide, represents a versatile starting point for designing novel inhibitors against a range of disease-relevant proteins.

The modern drug discovery pipeline is no longer solely reliant on empirical high-throughput screening. It has been revolutionized by the integration of in silico modeling, a suite of computational techniques that predict and analyze molecular interactions.[3] This approach allows researchers to rationally design compounds, prioritize synthetic efforts, and gain profound mechanistic insights, thereby significantly reducing the time and cost of development.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core in silico methodologies applied to the discovery and optimization of this compound derivatives. We will move beyond simple procedural lists to explain the causal logic behind each computational step, from target identification and pharmacophore modeling to molecular docking, dynamics simulations, and the critical assessment of drug-like properties.

Chapter 1: The Molecular Battlefield - Key Targets of 2,4-Diaminopyrimidine Derivatives

The efficacy of the 2,4-diaminopyrimidine scaffold stems from its ability to mimic endogenous molecules and effectively compete for binding sites on critical proteins. The primary targets for derivatives of this class fall into two major families: reductases and kinases.

Dihydrofolate Reductase (DHFR): A Classic Target

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides (purines and thymidylates) and certain amino acids.[4][5] Inhibiting DHFR depletes the cellular THF pool, which in turn halts DNA synthesis and cell proliferation, making it a highly validated target for anticancer and antimicrobial agents.[4][6] The 2,4-diaminopyrimidine moiety is a cornerstone of many DHFR inhibitors, including the antibacterial drug Trimethoprim and the antimalarial Pyrimethamine.[1]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR Enzyme DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) Nucleotides DNA/RNA Precursors THF->Nucleotides Cofactor for Synthesis DHFR_Enzyme->THF Catalysis Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->DHFR_Enzyme Competitive Inhibition

Figure 1: Simplified DHFR inhibition pathway.
Protein Kinases: Disrupting Malignant Signaling

Protein kinases are enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and death. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Several 2,4-diaminopyrimidine derivatives have been designed to target specific kinases:

  • Focal Adhesion Kinase (FAK): An attractive target for cancer therapy, FAK is a non-receptor tyrosine kinase involved in cell adhesion, survival, proliferation, and migration.[7][8][9][10]

  • p21-activated kinase 4 (PAK4): Overexpression of PAK4 is linked to cancer progression, and its inhibition is a promising anticancer strategy.[11][12]

  • Epidermal Growth Factor Receptor (EGFR): Specific mutants of EGFR are drivers in certain cancers, like non-small cell lung cancer. The 2,4-diaminopyrimidine scaffold has been used to design potent mutant-selective inhibitors.[2][13]

  • Casein Kinase 1 Epsilon (CK1ε): This kinase plays a critical role in activating oncogenic signaling pathways, making it another important target in oncology.[14][15]

Chapter 2: The Computational Blueprint - An Integrated In Silico Workflow

Effective in silico drug design is not a linear process but an iterative cycle where different computational tools are used in concert. The output of one analysis informs and refines the next, creating a self-validating system that guides the project toward promising candidates.

In_Silico_Workflow cluster_0 Hypothesis Generation cluster_1 Screening & Prioritization cluster_2 Refinement & Validation cluster_3 Drug-Likeness Assessment Target_ID 1. Target Identification & Structure Prep Pharm_Model 2. Pharmacophore Modeling Target_ID->Pharm_Model V_Screen 3. Virtual Screening Pharm_Model->V_Screen 3D Query Docking 4. Molecular Docking & Scoring V_Screen->Docking Filtered Hits MD_Sim 5. Molecular Dynamics Simulation Docking->MD_Sim Top Poses QSAR 6. QSAR Modeling Docking->QSAR Binding Data ADMET 7. ADMET Prediction Docking->ADMET Lead_Opt Lead Optimization MD_Sim->Lead_Opt Stability Insights QSAR->Lead_Opt Predictive Model ADMET->Lead_Opt Safety Profile

Figure 2: Integrated workflow for in silico drug discovery.

Chapter 3: A Deep Dive into Core Methodologies

This chapter details the key computational techniques, explaining not just the "how" but the "why" behind each methodological choice, ensuring a robust and scientifically sound approach.

Pharmacophore Modeling: Defining the Chemical Blueprint
  • Expertise & Causality: Before screening millions of compounds, it is efficient to first define the essential three-dimensional arrangement of chemical features necessary for binding to the target. A pharmacophore model is this abstract blueprint, typically comprising features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.[4][16] This model can then be used as a rapid 3D filter to screen large chemical databases, identifying only those molecules that possess the required features in the correct spatial orientation.[14]

  • Experimental Protocol: Ligand-Based Pharmacophore Generation for DHFR Inhibitors

    • Dataset Collection: Curate a set of known, structurally diverse DHFR inhibitors with a range of reported activities (e.g., IC₅₀ values).[4]

    • Conformational Analysis: Generate a set of low-energy conformers for each molecule in the training set to ensure the bioactive conformation is likely represented.

    • Feature Identification: Identify common chemical features (e.g., H-bond donors, acceptors, hydrophobic regions) present in the most active compounds. The 2,4-diamino group, for instance, provides two key hydrogen bond donors.[1]

    • Hypothesis Generation: Use software (e.g., Catalyst, Discovery Studio) to align the active molecules and generate pharmacophore hypotheses that map the shared features in 3D space.[4][17] The best hypothesis will effectively map the features of active compounds while excluding inactive ones.

    • Trustworthiness (Validation): The generated model's predictive power must be validated. This is achieved using Fischer's randomization test and by screening a test set (compounds not used in model generation) and a decoy set (known inactive compounds). A good model will correctly identify the actives and reject the decoys.[4]

Figure 3: A hypothetical pharmacophore for a kinase inhibitor.
Molecular Docking: Visualizing the Ligand-Target Handshake
  • Expertise & Causality: Molecular docking predicts the preferred orientation and calculates a score representing the binding affinity of a ligand within a protein's active site.[11] This is fundamental for prioritizing virtual screening hits, explaining observed structure-activity relationships (SAR), and guiding the rational design of more potent derivatives by identifying opportunities for new, favorable interactions.[7][9]

  • Experimental Protocol: Docking a Derivative into Focal Adhesion Kinase (FAK)

    • Target Preparation: Obtain the 3D crystal structure of FAK from the Protein Data Bank (PDB; e.g., 2JKK).[10] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Ligand Preparation: Draw the this compound derivative in a molecular editor and generate a low-energy 3D conformation. Assign correct atom types and charges.

    • Grid Generation: Define the binding site. This is typically done by creating a grid box centered on the co-crystallized ligand or on key catalytic residues identified from the literature.

    • Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically sample different ligand poses within the defined grid box. The program will score each pose based on a scoring function that estimates binding free energy.

    • Pose Analysis: Analyze the top-scoring poses. Scrutinize the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and protein residues. For FAK, interactions with residues like Cys502 and Leu553 are often critical.[18]

    • Trustworthiness (Validation): A crucial validation step is to remove the native ligand from the crystal structure and re-dock it. The docking protocol is considered reliable if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

  • Data Presentation: Sample Docking Results

Compound IDDocking Score (kcal/mol)Key Hydrogen Bonds (Residue)Key Hydrophobic Interactions (Residue)
Lead_01 -7.6Cys502, Gly503Ile428, Leu553, Val484
Deriv_02 -8.9Cys502, Gly503, Asp564Ile428, Leu553, Leu501, Val484
Deriv_03 -6.5Gly503Leu553, Val484
Molecular Dynamics (MD) Simulations: From a Static Picture to a Dynamic Movie
  • Expertise & Causality: Docking provides a valuable but static image of the binding event. In reality, proteins are dynamic entities. MD simulations model the movements of atoms over time, providing a much more realistic view of the ligand-protein complex's stability and behavior in a simulated physiological environment.[18][19] This allows us to assess whether the key interactions predicted by docking are maintained over time and to calculate binding free energies more accurately.[4][14]

  • Experimental Protocol: Key Steps for MD Simulation

    • System Setup: The top-scoring docked complex (protein + ligand) is placed in a simulation box.

    • Solvation: The box is filled with explicit water molecules to simulate the aqueous cellular environment. Ions (e.g., Na+, Cl-) are added to neutralize the system.

    • Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

    • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is adjusted while restraining the protein and ligand. This allows the solvent to equilibrate around the complex.

    • Production Run: The restraints are removed, and the simulation is run for a significant period (e.g., 100 ns). The trajectory (atomic coordinates over time) is saved for analysis.

    • Trustworthiness (Analysis): The stability of the complex is assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD indicates the complex has reached equilibrium and the ligand remains securely bound.[18]

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure
  • Expertise & Causality: QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity.[20][21] A validated QSAR model can predict the activity of newly designed, unsynthesized compounds, saving immense time and resources.[7][22] It also provides insights into which properties (e.g., hydrophobicity, electronic character) are most important for activity, guiding further optimization.[23]

  • Experimental Protocol: Building a 3D-QSAR Model

    • Dataset Preparation: A dataset of at least 20-30 structurally related 2,4-diaminopyrimidine derivatives with experimentally determined activities (e.g., IC₅₀) is required.[18][22] The dataset is split into a training set (to build the model) and a test set (to validate it).

    • Molecular Alignment: All molecules in the dataset are aligned in 3D space based on a common substructure (the pyrimidine scaffold). This is a critical step for 3D-QSAR.

    • Descriptor Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated (as in CoMFA/CoMSIA methods), creating a set of numerical descriptors for each molecule.[7]

    • Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors (structure) to the biological activity.

    • Trustworthiness (Validation): The model's robustness is evaluated by its cross-validated correlation coefficient (q² > 0.6). Its predictive power is then assessed using the external test set, measured by the predictive correlation coefficient (pred_r² > 0.6).[18][22]

Chapter 4: The Gatekeeper - In Silico ADMET Profiling

  • Expertise & Causality: A highly potent compound is of no therapeutic value if it cannot be absorbed by the body, fails to reach its target, is rapidly metabolized, or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is essential to reduce the high attrition rates in later stages of drug development.[24][25][26] Computational ADMET models serve as a critical filter to deprioritize compounds with unfavorable pharmacokinetic or safety profiles.[27][28]

  • Protocol: Essential In Silico ADMET Assessment

    • Physicochemical Properties: Calculate key properties like molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and polar surface area. Evaluate compliance with guidelines like Lipinski's Rule of Five.

    • Absorption: Predict properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

    • Distribution: Predict plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

    • Metabolism: Predict susceptibility to metabolism by key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, 2D6). Inhibition of these enzymes can lead to drug-drug interactions.

    • Toxicity: Predict potential liabilities such as hERG channel blockage (cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity.

  • Data Presentation: Sample ADMET Profile for Lead Candidates

PropertyDesired RangeCompound ACompound BCompound C
MW ( g/mol ) < 500410.5455.6520.1
LogP < 52.83.55.6
H-Bond Donors < 5343
H-Bond Acceptors < 10676
BBB Penetration LowLowLowHigh
hERG Inhibition NoNoNoYes
Overall Assessment -Good Good Poor (High LogP, hERG risk)

Conclusion

The in silico modeling of this compound derivatives is a powerful, multi-faceted strategy that epitomizes modern rational drug design. By seamlessly integrating techniques from pharmacophore mapping and molecular docking to molecular dynamics and QSAR, researchers can navigate the complexities of molecular recognition with remarkable precision. This computational-first approach does not replace experimental work but rather enhances it, ensuring that laboratory resources are focused on compounds with the highest probability of success. The ability to predict binding, assess stability, and forecast pharmacokinetic properties before a compound is ever synthesized provides an unparalleled advantage in the quest to develop safer, more effective medicines.

References

  • He, R., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(10), e2000097. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide Blog. [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]

  • Ullah, S., et al. (2020). In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules, 25(23), 5773. [Link]

  • Protheragen. ADMET Prediction. Protheragen Resources. [Link]

  • Fiveable. ADMET prediction. Medicinal Chemistry Class Notes. [Link]

  • Deep Origin. ADMET Predictions. Computational Chemistry Glossary. [Link]

  • Valdés-Jiménez, A., et al. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. Pharmaceuticals, 18(5), 741. [Link]

  • Toba, S., et al. Using Pharmacophore Models To Gain Insight into Structural Binding and Virtual Screening: An Application Study with CDK2 and Human DHFR. Journal of Chemical Information and Modeling. [Link]

  • Liu, H., et al. (2018). Study on the interactions of pyrimidine derivatives with FAK by 3D-QSAR, molecular docking and molecular dynamics simulation. New Journal of Chemistry, 42(15), 12791-12800. [Link]

  • Therese, J., et al. (2009). Shape- And Chemical Feature-Based 3D-pharmacophore Model Generation and Virtual Screening: Identification of Potential Leads for P. Falciparum DHFR Enzyme Inhibition. Chemical Biology & Drug Design, 74(5), 457-470. [Link]

  • Qiao, J., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Docking of 2,4-Diaminopyrimidine Derivatives Targeting Focal Adhesion Kinase as Tumor Radiotracers. Molecular Pharmaceutics, 18(4), 1634-1642. [Link]

  • El-Deen, E. M., et al. (2023). Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. New Journal of Chemistry, 47(27), 12833-12850. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Scientific Reports, 14(1), 1-19. [Link]

  • Qiao, J., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Docking of 2,4-Diaminopyrimidine Derivatives Targeting Focal Adhesion Kinase as Tumor Radiotracers. Molecular Pharmaceutics, 18(4), 1634-1642. [Link]

  • He, R., et al. (2020). Discovery of 2,4‐diaminopyrimidine derivatives targeting p21‐activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(10), 2000097. [Link]

  • Basha, S. S., et al. (2022). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 41(14), 6736-6752. [Link]

  • Fares, M., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1259-1274. [Link]

  • Shrivastava, S. K., et al. (2013). QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. Medicinal Chemistry Research, 22(12), 5896-5904. [Link]

  • Valdés-Jiménez, A., et al. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. Pharmaceuticals, 18(5), 741. [Link]

  • Wang, X., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1145-1153. [Link]

  • Grepioni, G., et al. (2021). Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. Crystals, 11(11), 1368. [Link]

  • Valdés-Jiménez, A., et al. (2025). (PDF) In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. ResearchGate. [Link]

  • Lawal, M. M., et al. (2022). Discovery of new 2,4-diaminopyrimidines derivatives as EGFRT790M kinase inhibitors: a structure-based approach with DFT calculation, drug-likeness, ADME-toxicity properties evaluation and MD simulation. Journal of Umm Al-Qura University for Applied Sciences. [Link]

  • Roy, K., & Leonard, J. T. (2004). SAR and QSAR studies: modelling of new DAPY derivatives. Bioorganic & Medicinal Chemistry Letters, 14(5), 1141-1146. [Link]

  • Ghasemi, F., et al. (2019). In silico study combining QSAR, docking and molecular dynamics simulation on 2,4-disubstituted pyridopyrimidine derivatives. Journal of Receptors and Signal Transduction, 39(2), 167-174. [Link]

  • Fumarola, C., et al. (2005). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1046-1057. [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6297. [Link]

  • Somkuwar, S., & Mandlik, A. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Roth, B., et al. (1981). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 24(8), 933-941. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2,4-Diaminopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2,4-Diaminopyrimidine Core

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets with high affinity. This versatility stems from its unique electronic properties and its capacity to form multiple hydrogen bonds, mimicking the purine and pyrimidine bases of nucleic acids. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2,4-diaminopyrimidine analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the key structural modifications that govern their activity as kinase inhibitors, dihydrofolate reductase inhibitors, and other therapeutic agents, supported by experimental evidence and mechanistic understanding.

The core structure's efficacy lies in the strategic placement of two amino groups on the pyrimidine ring. These groups act as key hydrogen bond donors and acceptors, enabling these molecules to fit into the ATP-binding pocket of kinases or the active site of enzymes like dihydrofolate reductase (DHFR).[1][2] The exploration of SAR for this class of compounds has led to the development of numerous clinically significant drugs for treating a range of diseases, from cancer to infectious diseases.[3][4]

Core Principles of 2,4-Diaminopyrimidine SAR: A Target-Centric View

The biological activity of 2,4-diaminopyrimidine analogs is exquisitely sensitive to the nature and position of substituents on the pyrimidine ring and its appended functionalities. Understanding these relationships is critical for the rational design of potent and selective inhibitors.

Kinase Inhibition: Targeting the ATP-Binding Site

The 2,4-diaminopyrimidine core is a highly effective hinge-binding motif for many protein kinases. The N1 and the 2-amino group of the pyrimidine typically form crucial hydrogen bonds with the backbone of the kinase hinge region.

  • Substitutions at the 5- and 6-positions: These positions are pivotal for modulating potency and selectivity. Bulky and hydrophobic groups at the 5-position often extend into a hydrophobic pocket adjacent to the hinge, enhancing binding affinity. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, modifications at these positions were crucial for achieving high potency.[5][6][7] Similarly, for inhibitors of Sky kinase, 2-aminobenzyl analogs that occupy a specific subpocket demonstrate excellent inhibitory activity and kinase selectivity.[8]

  • The Role of the 4-Amino Substituent: The substituent on the 4-amino group often projects out of the ATP binding cleft and can be modified to improve physicochemical properties, cell permeability, and target selectivity. In the design of CDK7 inhibitors, strategic modifications to this position, including the introduction of a sulfone group, significantly enhanced binding affinity and selectivity against other cyclin-dependent kinases.[9]

  • Multi-Kinase Inhibition: The 2,4-diaminopyrimidine scaffold can be tailored to inhibit multiple kinases. For example, derivatives have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), demonstrating anti-cancer and anti-angiogenesis activities.[10][11] The SAR studies in this context revealed that specific substitutions on the N2 and N4 positions led to compounds with nanomolar IC50 values against FAK.[11]

Dihydrofolate Reductase (DHFR) Inhibition: A Classic Antibacterial and Anticancer Strategy

DHFR is a key enzyme in the folate pathway, essential for the synthesis of nucleotides and certain amino acids. The 2,4-diaminopyrimidine core is a classic "non-classical" folate antagonist.

  • The 5-Substituent: The Key to Selectivity: The nature of the substituent at the 5-position of the pyrimidine ring is the primary determinant of selectivity between bacterial, protozoal, and mammalian DHFR. The antibacterial agent Trimethoprim, for example, features a 3,4,5-trimethoxybenzyl group at this position, which confers high selectivity for bacterial DHFR over the human enzyme.[12][13] The basis for this selectivity lies in differences in the size and shape of the active site cleft between species.[12]

  • Conformational Restriction for Enhanced Potency: Constraining the conformation of the 5-substituent can lead to more potent inhibitors. For instance, conformationally restricted analogs of trimethoprim have been synthesized to better understand the optimal binding conformation within the DHFR active site.[14]

  • Antifungal and Antiprotozoal Activity: The SAR principles extend to other pathogens. 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of Candida albicans DHFR and Cryptosporidium parvum DHFR, with the meta-biphenyl series of propargyl-linked inhibitors showing significant promise.[15][16]

Experimental Validation of SAR: Protocols and Methodologies

The elucidation of SAR is an iterative process of design, synthesis, and biological testing. Below are representative protocols for key assays used to evaluate 2,4-diaminopyrimidine analogs.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Example: FAK)

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a 2,4-diaminopyrimidine analog against a protein kinase.

Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of Focal Adhesion Kinase (FAK).

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (2,4-diaminopyrimidine analogs) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer.

  • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the FAK substrate to all wells.

  • Initiate the kinase reaction by adding the recombinant FAK enzyme to all wells except the negative control.

  • Start the reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ assay system, which measures luminescence.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR activity.

Objective: To determine the IC50 of a 2,4-diaminopyrimidine analog against DHFR.

Materials:

  • Purified DHFR (e.g., from E. coli or human)

  • Dihydrofolate (DHF) as the substrate

  • NADPH as the cofactor

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • UV-Vis spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Compound and Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare stock solutions of DHF and NADPH in the assay buffer.

  • Assay Setup: In a quartz cuvette or a UV-transparent 96-well plate, add the assay buffer.

  • Add the test compound at various concentrations. Include a control with no inhibitor.

  • Add a fixed concentration of NADPH.

  • Add the purified DHFR enzyme and incubate for a few minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the substrate, DHF.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each compound concentration.

    • Determine the percent inhibition relative to the uninhibited control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizing the SAR Landscape

Graphical representations are invaluable for understanding complex SAR data and workflows.

SAR_Workflow cluster_Design Design & Synthesis cluster_Testing Biological Evaluation cluster_Analysis Data Analysis & Iteration Target Target Identification (e.g., Kinase, DHFR) Scaffold 2,4-Diaminopyrimidine Scaffold Selection Target->Scaffold SAR_Hypothesis SAR Hypothesis (e.g., Modify R5 for selectivity) Scaffold->SAR_Hypothesis Synthesis Analog Synthesis SAR_Hypothesis->Synthesis Biochemical_Assay In Vitro Assay (e.g., Kinase Inhibition) Synthesis->Biochemical_Assay Cell_Assay Cell-Based Assay (e.g., Antiproliferative) Biochemical_Assay->Cell_Assay Data_Analysis IC50/EC50 Determination Biochemical_Assay->Data_Analysis Selectivity Selectivity Profiling Cell_Assay->Selectivity SAR_Elucidation Structure-Activity Relationship Elucidation Data_Analysis->SAR_Elucidation Next_Gen Design of Next-Generation Analogs SAR_Elucidation->Next_Gen Next_Gen->SAR_Hypothesis Iterative Cycle

Caption: Iterative workflow for SAR studies of 2,4-diaminopyrimidine analogs.

Kinase_Binding cluster_Kinase Kinase ATP-Binding Pocket cluster_Inhibitor 2,4-Diaminopyrimidine Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-Bonds R5 R5 Group R5->Hydrophobic_Pocket Hydrophobic Interaction R4_Amine R4-Amine Substituent R4_Amine->Solvent_Front Solvent Exposure

Caption: Key interactions of a 2,4-diaminopyrimidine inhibitor in a kinase active site.

Quantitative SAR Data Summary

The following table summarizes representative IC50 data for various 2,4-diaminopyrimidine analogs against different targets, illustrating the impact of structural modifications.

Compound IDTargetR2 SubstituentR4 SubstituentR5 SubstituentIC50 (nM)Reference
9k A549 (cell)HTriazolopiperazineSubstituted Aniline2140[17]
13f HCT-116 (cell)HTriazaspiro[4.5]decan-3-oneSubstituted Aniline2780[17]
22 CDK7HSubstituted Aniline with SulfoneHSignificant[9]
11b FAKHSubstituted AmineH2.75[11]
12f FAKHSubstituted AmineH1.87[11]
16h CDK9Substituted PhenylSubstituted PhenylH11.4[18]
16j CDK9Substituted PhenylSubstituted PhenylH10.2[18]
AE-2-21 Caspase-1Piperazine-Methylene-o-tolylAminoH18[19]
AE-2-48 Caspase-1Piperazine-Methylene-4-CF3-phenylAminoH13[19]

Future Directions and Conclusion

The 2,4-diaminopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on several key areas:

  • Designing for Selectivity: As our understanding of the kinome and other target families deepens, the design of highly selective inhibitors will be crucial to minimize off-target effects and improve safety profiles.

  • Targeting Resistance: In both oncology and infectious diseases, drug resistance is a major challenge. Novel 2,4-diaminopyrimidine analogs that can overcome known resistance mechanisms are urgently needed.

  • Macrocyclization: The use of macrocycles to constrain the conformation of 2,4-diaminopyrimidine derivatives is an emerging strategy to enhance potency and cell permeability, as demonstrated in the development of HPK1 inhibitors.[20]

  • Covalent Inhibition: The incorporation of reactive groups to enable covalent binding to the target can lead to prolonged duration of action and increased potency.

References

  • He, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

  • Lee, H., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]

  • Song, X., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. [Link]

  • Wan, S., et al. (2015). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cameron, M. D., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. [Link]

  • Cody, V., et al. (1989). Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Lamb, K. M., et al. (2011). In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans. Antimicrobial Agents and Chemotherapy. [Link]

  • Song, X., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. [Link]

  • Zhang, H., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances. [Link]

  • Gangjee, A., et al. (2010). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kuyper, L. F. (1994). Basis of selectivity of antibacterial diaminopyrimidines. Agents and Actions Supplements. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]

  • Zhao, W., et al. (2021). Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities. European Journal of Medicinal Chemistry. [Link]

  • Kompis, I., et al. (1980). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues. Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Venkatesan, G., et al. (2024). Design, synthesis, molecular modeling and evaluation of 2,4-diaminopyrimidine analogues as promising colorectal cancer drugs. Bioorganic Chemistry. [Link]

  • Roth, B., et al. (1991). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogues of trimethoprim. Journal of Medicinal Chemistry. [Link]

  • Vasquez, J. R., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy. [Link]

  • Meirelles, M. A., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. ACS Infectious Diseases. [Link]

  • Roth, B., et al. (1962). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry. [Link]

  • Roth, B., et al. (1977). 2,4-Diamino-5-benzylpyrimidines and analogs as antibacterial agents. 10. 2,4-Diamino-5-(6-quinolylmethyl)- and -[(tetrahydro-6-quinolyl)methyl]pyrimidine derivatives. Further specificity studies. Journal of Medicinal Chemistry. [Link]

  • Elslager, E. F., et al. (1976). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. European Journal of Medicinal Chemistry. [Link]

  • Senczyszyn, J., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Erickson, A. E., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-5-pyrimidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,4-Diamino-5-pyrimidinemethanol in Drug Discovery

This compound is a heterocyclic organic compound belonging to the diaminopyrimidine class. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. Diaminopyrimidines are recognized as crucial pharmacophores, serving as foundational scaffolds in the synthesis of a wide array of biologically active molecules.[1][2] Specifically, they are known as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids.[3] This inhibitory action is the basis for several therapeutic agents, including antibacterials (e.g., Trimethoprim) and antiprotozoals (e.g., Pyrimethamine).[4]

The functionalization at the 5-position of the pyrimidine ring, in this case with a hydroxymethyl (-CH₂OH) group, provides a key site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, or pharmacokinetic properties.[3] A thorough understanding of the physicochemical properties of this compound is, therefore, a prerequisite for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive analysis of its core properties, offering both established data and field-proven methodologies for their experimental determination, designed to empower researchers in their drug development endeavors.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical state of a compound are the bedrock of its characterization. These properties dictate storage, handling, and the initial choice of analytical techniques.

Structural and Molecular Identity

The foundational data for this compound is summarized below. The molecular formula and weight are critical for all stoichiometric calculations and for confirmation via mass spectrometry. The CAS number provides a unique, unambiguous identifier for this specific chemical substance.

PropertyValueSource(s)
Chemical Structure Chemical Structure of this compound (Illustrative)-
Molecular Formula C₅H₈N₄O[3]
Molecular Weight 140.14 g/mol [3]
CAS Number 42310-45-2[3]
Thermal Properties: Melting Point

The melting point is a crucial indicator of a compound's purity and is vital for quality control. A sharp melting range typically signifies high purity, whereas a broad range can indicate the presence of impurities. For this compound, the reported melting point indicates decomposition, a critical factor for any process involving heating.

PropertyValueSource(s)
Melting Point 265 °C (decomposes)
Boiling Point (Predicted) 502.0 ± 58.0 °C
Density (Predicted) 1.486 ± 0.06 g/cm³

Expert Insight: Why Differential Scanning Calorimetry (DSC) is the Gold Standard

While traditional melting point apparatus provides a visual endpoint, Differential Scanning Calorimetry (DSC) offers a far more quantitative and insightful analysis. DSC measures the heat flow into or out of a sample as a function of temperature or time.[5] This allows for the precise determination of the melting onset, peak temperature, and the enthalpy of fusion (ΔHm), which is the energy required to melt the solid.[6] For a compound that decomposes, DSC can also characterize the onset and energy of the decomposition event, providing critical safety and stability information.

The workflow for a standard DSC analysis is a self-validating system, ensuring accuracy through precise calibration and a controlled environment.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-10 mg of sample into a Tzero aluminum pan B Place lid on pan and hermetically seal using a crimper press A->B D Load sample and reference pans into the DSC cell B->D C Weigh an empty pan as a reference C->D E Set temperature program (e.g., heat at 10°C/min) D->E F Initiate nitrogen purge gas (50 mL/min) to create an inert atmosphere E->F G Run analysis and record heat flow vs. temperature F->G H Analyze thermogram to determine onset of melting, peak melting temperature (Tm), and enthalpy of fusion (ΔHm) G->H

Caption: Workflow for Melting Point Determination using DSC.

Section 2: Solubility Profile

Solubility is arguably one of the most critical physicochemical parameters in drug development. It directly impacts bioavailability, formulation possibilities, and the design of in vitro biological assays.[7] Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[8] The presence of multiple amino groups and a hydroxyl group in this compound suggests potential solubility in polar solvents. However, the aromatic pyrimidine core contributes to its lipophilicity. Therefore, experimental determination is essential.

Qualitative and Quantitative Solubility

Quantitative solubility data for this specific molecule is not widely published. However, based on the structure and data from related diaminopyrimidines, it is expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like ethanol and methanol.[9] For drug discovery, solubility is typically assessed under two conditions:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. This mimics the conditions of high-throughput screening (HTS) assays.[7][10]

  • Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent after equilibrium has been reached (typically after >24 hours of agitation). This is the gold standard for understanding a compound's intrinsic solubility.[8][11]

The following table outlines the solvents in which solubility should be quantitatively determined to build a comprehensive profile for preclinical development.

Solvent SystemRelevance in Drug Development
Phosphate-Buffered Saline (PBS), pH 7.4 Simulates physiological pH; critical for predicting in vivo behavior.
Simulated Gastric Fluid (SGF), pH ~1.2 Assesses solubility in the stomach, relevant for oral administration.[12]
Simulated Intestinal Fluid (SIF), pH ~6.8 Assesses solubility in the small intestine, the primary site of drug absorption.[12]
Water Baseline for intrinsic aqueous solubility.
Ethanol/Water Mixtures Relevant for co-solvent formulation strategies.
Dimethyl Sulfoxide (DMSO) Standard solvent for compound storage and initial solubilization for in vitro assays.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility. Its reliability stems from allowing the system to reach true equilibrium.[8]

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Quantification A Add excess solid compound to a known volume of the test solvent (e.g., PBS, pH 7.4) in a sealed vial B Agitate vial on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours A->B C Visually confirm an excess of undissolved solid remains B->C D Centrifuge or filter the suspension to separate the saturated supernatant from the solid C->D E Carefully collect an aliquot of the clear supernatant D->E F Quantify the compound concentration in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Section 3: Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a molecule like this compound, which has multiple basic nitrogen atoms, determining the pKa is critical. It governs the compound's charge state at different physiological pH values, which in turn profoundly influences its solubility, membrane permeability, and binding to its biological target.

Expert Insight: Predicting and Measuring pKa

While computational methods can provide pKa estimates for pyrimidines, experimental determination is necessary for accuracy.[13] Potentiometric titration is a classic and reliable method. However, for drug discovery, a UV-spectrophotometric method is often preferred due to its higher throughput and lower sample consumption. This method relies on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance across a range of pH values, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

Section 4: Spectroscopic Profile

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. A combination of NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy is required for unambiguous structural confirmation and is a standard component of any regulatory submission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[14] It provides information on the connectivity and chemical environment of every carbon and hydrogen atom.

Expected ¹H NMR Spectrum:

  • Aromatic Proton: A singlet corresponding to the proton at the 6-position of the pyrimidine ring.

  • Hydroxymethyl Protons (-CH₂OH): A singlet or doublet for the two methylene protons. The multiplicity will depend on coupling to the hydroxyl proton, which can be solvent-dependent.

  • Hydroxyl Proton (-OH): A broad singlet or triplet, which may exchange with D₂O.

  • Amino Protons (-NH₂): Two broad singlets corresponding to the two non-equivalent amino groups at the 2- and 4-positions.

Expected ¹³C NMR Spectrum:

  • Five distinct carbon signals are expected, corresponding to the four carbons of the pyrimidine ring and the one carbon of the hydroxymethyl group. The chemical shifts will be influenced by the electronegative nitrogen and oxygen atoms.[15]

Experimental Protocol: NMR Sample Preparation and Analysis A standardized protocol ensures high-quality, reproducible data.[16]

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds) in a 5 mm NMR tube.[17][18] Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field spectrometer (e.g., 400 MHz or higher).

  • Structural Confirmation: Use 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign all proton and carbon signals and confirm the molecular structure.[19]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.[14] For this compound, high-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Expected Molecular Ion Peak [M+H]⁺: 141.0771 m/z (for C₅H₉N₄O⁺). The observation of this ion with high mass accuracy (e.g., within 5 ppm) provides strong evidence for the molecular formula.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
  • FTIR Spectroscopy: Provides information about the functional groups present. Key expected vibrational bands include N-H stretching from the amino groups (~3300-3500 cm⁻¹), O-H stretching from the alcohol (~3200-3400 cm⁻¹, broad), C=N and C=C stretching from the pyrimidine ring (~1550-1650 cm⁻¹), and C-O stretching from the alcohol (~1050 cm⁻¹).[20]

  • UV-Vis Spectroscopy: Useful for quantitative analysis and provides information on conjugated systems. The pyrimidine ring is a chromophore that will exhibit characteristic absorbance in the UV region. The λmax (wavelength of maximum absorbance) can be used to quantify the compound's concentration using the Beer-Lambert law.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics. This guide has detailed its core physicochemical properties, from fundamental molecular attributes to its solubility and spectroscopic profile. While some experimental data like melting point are established, this paper emphasizes the robust, validated protocols required to determine other critical parameters such as solubility, pKa, and a full spectroscopic fingerprint. By applying these methodologies, researchers can generate the high-quality, reliable data necessary to accelerate their drug discovery and development programs, ensuring a solid foundation for subsequent synthetic, formulation, and biological investigations.

References

  • Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Available at: [Link]

  • ScienceOpen. (n.d.). Supporting Information. Available at: [Link]

  • Flinn, E. M., et al. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 18(1), 648-662. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Available at: [Link]

  • University of Massachusetts Amherst. (n.d.). Procedures for operation of the TA Instruments DSC. Available at: [Link]

  • University of Cambridge. (n.d.). How to make an NMR sample. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR spectra for eight nucleic acid bases. Available at: [Link]

  • Journal of Pharmacology and Experimental Therapeutics. (2005). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes.... Available at: [Link]

  • YouTube. (2023). IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. Available at: [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Available at: [Link]

  • BMC Research Notes. (2019). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available at: [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Available at: [Link] HeteroLetters_1_4_465_476_2011.pdf

Sources

Methodological & Application

Protocol for using 2,4-Diamino-5-pyrimidinemethanol in DHFR inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Dihydrofolate Reductase (DHFR) Inhibition Assays Using 2,4-Diamino-5-pyrimidinemethanol

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for utilizing this compound as a representative test compound in Dihydrofolate Reductase (DHFR) inhibition assays. Dihydrofolate reductase is a clinically significant and validated therapeutic target for antimicrobial and anticancer drugs.[1][2][3] The 2,4-diaminopyrimidine scaffold is a crucial pharmacophore found in many potent DHFR inhibitors.[4] This document details the underlying principles of the spectrophotometric DHFR assay, provides step-by-step protocols for inhibitor screening, and offers insights into data analysis and interpretation. The methodologies are designed for researchers in drug discovery and molecular biology, ensuring a robust and self-validating experimental design.

Introduction: DHFR as a Therapeutic Target

Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[5][6] THF and its derivatives are vital one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[7][8] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[1][9] This dependency makes DHFR an attractive target for therapeutic intervention, particularly in rapidly proliferating cells like cancer cells or pathogenic microbes.[2][10]

The compound this compound belongs to the diaminopyrimidine class of molecules, which are known to be useful in the preparation of DHFR inhibitors.[11][12] This protocol uses it as an exemplary compound to illustrate the process of screening and characterizing potential DHFR inhibitors.

Principle of the Spectrophotometric DHFR Assay

The most common method for measuring DHFR activity is a continuous spectrophotometric assay.[13] The assay quantifies the enzymatic conversion of DHF and NADPH to THF and NADP⁺. The scientific basis for this method is the distinct light-absorption properties of the cofactor NADPH, which has a strong absorbance peak at 340 nm, while its oxidized form, NADP⁺, does not.[3][14]

By monitoring the decrease in absorbance at 340 nm over time, one can directly measure the rate of NADPH consumption and, therefore, the rate of the DHFR-catalyzed reaction.[15] When an inhibitor like a diaminopyrimidine derivative is present, it binds to the enzyme's active site, slowing down the reaction rate. This results in a reduced rate of decrease in absorbance at 340 nm. The potency of the inhibitor is quantified by measuring this change in reaction velocity at various inhibitor concentrations.

cluster_reaction DHFR Catalytic Cycle cluster_inhibition Mechanism of Inhibition DHF Dihydrofolate (DHF) DHFR_E DHFR Enzyme DHF->DHFR_E NADPH NADPH (Absorbs at 340 nm) NADPH->DHFR_E THF Tetrahydrofolate (THF) DHFR_E->THF Catalysis NADP NADP⁺ (No Absorbance at 340 nm) DHFR_E->NADP Inhibitor 2,4-Diamino-5- pyrimidinemethanol DHFR_Blocked DHFR Enzyme (Blocked Active Site) Inhibitor->DHFR_Blocked Binds to Active Site DHFR_Blocked->DHFR_Blocked

Caption: DHFR catalytic reaction and the mechanism of competitive inhibition.

Materials and Reagents

  • Enzyme: Human Recombinant Dihydrofolate Reductase (DHFR)

  • Substrate: Dihydrofolic acid (DHF)

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Test Inhibitor: this compound (CAS: 42310-45-2)

  • Positive Control: Methotrexate (MTX)[1]

  • Buffer Components: Tris-HCl, NaCl

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous

  • Equipment:

    • UV-transparent 96-well microplates

    • Multi-channel pipettes

    • Microplate spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm

    • Standard laboratory equipment (vortexer, centrifuge, etc.)

Reagent Preparation

Accuracy in reagent preparation is paramount for reproducible results. Prepare fresh dilutions on the day of the experiment.

  • DHFR Assay Buffer (1X): 50 mM Tris, 50 mM NaCl, pH 7.4. Store at 4°C.

  • DHFR Enzyme Stock: Prepare a 1 µM stock solution in 1X DHFR Assay Buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • NADPH Stock (20 mM): Reconstitute lyophilized NADPH in 1X DHFR Assay Buffer. Check the certificate of analysis for the exact amount. Aliquot and store at -20°C, protected from light.

  • DHF Substrate Stock (10 mM): Dissolve DHF in 1X DHFR Assay Buffer with gentle warming if necessary. DHF is light-sensitive and should be stored in aliquots at -80°C, protected from light.[16]

  • Test Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO. This high-concentration stock will be serially diluted for the assay.

  • Positive Control Stock (1 mM): Prepare a 1 mM stock solution of Methotrexate in 100% DMSO.

ReagentStock ConcentrationWorking ConcentrationNotes
DHFR Enzyme1 µM~10-20 nMFinal concentration should be optimized to yield a linear reaction rate for 10-20 minutes.
NADPH20 mM100-150 µMFinal concentration should be near the Michaelis constant (Km) for sensitive inhibitor screening.
DHF Substrate10 mM50-100 µMAdded last to initiate the reaction.
Test Inhibitor10 mM0.1 nM - 100 µMA wide range of serial dilutions is recommended for initial screening.
Methotrexate1 mM1 nM - 1 µMA potent inhibitor used as a positive control for assay validation.[5]

Experimental Protocol: 96-Well Plate Assay

This protocol is designed for a total reaction volume of 200 µL per well. It includes essential controls to validate the results.

Step 1: Prepare Inhibitor Dilutions
  • Perform a serial dilution of the 10 mM Test Inhibitor stock (and 1 mM MTX stock) in 100% DMSO to create a dilution plate.

  • From this DMSO plate, create an intermediate dilution plate by transferring 2 µL of each concentration into a new 96-well plate and adding 98 µL of 1X DHFR Assay Buffer. This minimizes the final DMSO concentration in the assay.

Step 2: Assay Plate Setup
  • Add Inhibitor/Controls: To a UV-transparent 96-well plate, add 20 µL of the appropriate solution to each well:

    • Test Wells: 20 µL of serially diluted Test Inhibitor.

    • Positive Control (IC): 20 µL of serially diluted Methotrexate.

    • Enzyme Control (EC) / No Inhibitor: 20 µL of Assay Buffer containing the same final % DMSO as the test wells. This control represents 100% enzyme activity.

    • Solvent Control: 20 µL of Assay Buffer with the highest concentration of DMSO used. Causality Insight: DMSO can inhibit DHFR at certain concentrations; this control ensures observed inhibition is from the compound, not the solvent.[1][5]

    • Background Control / No Enzyme: 20 µL of Assay Buffer.

  • Add DHFR Enzyme:

    • Prepare a working dilution of the DHFR enzyme in ice-cold 1X DHFR Assay Buffer.

    • Add 80 µL of the diluted DHFR enzyme to all wells except the "Background Control" wells.

    • To the "Background Control" wells, add 80 µL of 1X DHFR Assay Buffer.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 10-15 minutes. Causality Insight: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is started, providing a more accurate measurement of its inhibitory effect.[17]

Step 3: Initiate the Reaction and Measure
  • Prepare Substrate Mix: Prepare a 2X Substrate Mix containing DHF and NADPH in 1X DHFR Assay Buffer. This should be prepared just prior to use and kept on ice, protected from light.

  • Initiate Reaction: Add 100 µL of the 2X Substrate Mix to all wells to start the reaction.

  • Measure Absorbance: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[17][18]

P1 Prepare Inhibitor Serial Dilutions P2 Add Inhibitor & Controls to 96-Well Plate (20 µL) P1->P2 P3 Add DHFR Enzyme (80 µL) P2->P3 P4 Pre-incubate Plate (10-15 min at RT) P3->P4 P5 Add Substrate Mix (DHF + NADPH) (100 µL) P4->P5 P6 Measure A340 in Kinetic Mode (10-20 min) P5->P6 P7 Calculate Reaction Rates (ΔA340/min) P6->P7 P8 Determine % Inhibition & Calculate IC50 P7->P8

Sources

Application Notes and Protocols for the Synthesis of Trimethoprim Analogs from 2,4-Diamino-5-pyrimidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of trimethoprim analogs, utilizing 2,4-diamino-5-pyrimidinemethanol as a versatile starting material. Trimethoprim, a potent inhibitor of dihydrofolate reductase (DHFR), serves as a crucial template in the development of novel antimicrobial and anticancer agents.[1][2][3][4][5] This guide moves beyond a simple recitation of steps, delving into the rationale behind the synthetic strategy, the causality of experimental choices, and the establishment of self-validating protocols through rigorous analytical characterization. The methodologies detailed herein are designed to be adaptable, empowering researchers to generate a diverse library of trimethoprim analogs for structure-activity relationship (SAR) studies.[6][7]

Introduction: The Rationale for Trimethoprim Analog Synthesis

Trimethoprim's efficacy stems from its selective inhibition of bacterial DHFR, an enzyme critical for the synthesis of tetrahydrofolate, a precursor for nucleotide and amino acid biosynthesis.[2][5][8] This targeted action disrupts essential cellular processes in bacteria, leading to a bacteriostatic effect.[2] The combination of trimethoprim with sulfamethoxazole, which targets an earlier step in the same pathway, results in a synergistic bactericidal effect.[8][9]

However, the emergence of antibiotic resistance necessitates the development of new antimicrobial agents.[9] The 2,4-diaminopyrimidine scaffold of trimethoprim is a privileged structure in medicinal chemistry, and modifications to the 5-benzyl group can lead to analogs with improved potency, altered spectra of activity, and the ability to overcome resistance mechanisms.[10][11] Furthermore, analogs of trimethoprim have shown promise as anticancer agents by inhibiting human DHFR.[1][12]

This guide focuses on a synthetic strategy commencing with this compound, a readily accessible starting material. This approach offers a convergent and flexible route to a wide array of 5-substituted benzyl analogs.

Strategic Overview of the Synthesis

The core of our synthetic strategy involves the conversion of the hydroxymethyl group of this compound into a reactive intermediate that can be coupled with a variety of substituted benzyl moieties. A common and effective approach is the conversion of the alcohol to a more reactive leaving group, such as a halide, followed by a nucleophilic substitution reaction.

Synthesis_Overview A This compound B Activation of Hydroxymethyl Group (e.g., Halogenation) A->B Step 1 C 2,4-Diamino-5-(halomethyl)pyrimidine B->C D Coupling with Substituted Benzyl Nucleophile (e.g., Grignard or Organolithium Reagent) C->D Step 2 E Trimethoprim Analog D->E F Purification & Characterization E->F Step 3 G Final Product F->G

Caption: General workflow for the synthesis of trimethoprim analogs.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-5-(chloromethyl)pyrimidine Hydrochloride (2)

The conversion of the primary alcohol in 1 to a chloride provides a reactive electrophile for the subsequent coupling step. The use of thionyl chloride is a standard and effective method for this transformation.

Reaction Scheme:

Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend this compound (1.0 eq) in anhydrous acetonitrile.

  • Reaction Setup: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold anhydrous acetonitrile and then with diethyl ether to remove any unreacted thionyl chloride and DMF. Dry the product under vacuum to yield 2,4-diamino-5-(chloromethyl)pyrimidine hydrochloride as a solid.

Causality and Insights:

  • The use of a catalytic amount of DMF facilitates the reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.

  • The reaction is performed under anhydrous conditions to prevent the hydrolysis of thionyl chloride.

  • The product is isolated as the hydrochloride salt, which is typically a stable solid.

Step 2: Coupling of 2,4-Diamino-5-(chloromethyl)pyrimidine with a Substituted Benzyl Grignard Reagent

This step represents the key bond-forming reaction to introduce the desired substituted benzyl moiety. The Grignard reaction is a powerful tool for carbon-carbon bond formation.

Reaction Scheme:

Protocol:

  • Grignard Reagent Preparation: In a separate flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare the Grignard reagent by adding the appropriate substituted benzyl halide (e.g., 3,4,5-trimethoxybenzyl chloride) (1.5 eq) in anhydrous tetrahydrofuran (THF) to a suspension of magnesium turnings (1.6 eq). Initiate the reaction with a small crystal of iodine if necessary.

  • Reaction Setup: In the main reaction flask, suspend 2,4-diamino-5-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in anhydrous THF.

  • Coupling Reaction: Cool the suspension of the pyrimidine derivative to 0 °C. Slowly add the freshly prepared Grignard reagent via a cannula.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality and Insights:

  • Strict anhydrous conditions are critical for the success of the Grignard reaction.

  • The use of freshly prepared Grignard reagent is recommended for optimal yields.

  • The reaction is quenched with a weak acid (ammonium chloride) to avoid protonation of the amino groups on the pyrimidine ring.

Step 3: Purification and Characterization

Purification of the crude product is essential to obtain the trimethoprim analog in high purity for biological testing. Characterization is necessary to confirm the structure and purity of the final compound.

Purification Protocol:

  • Column Chromatography: Purify the crude product by column chromatography on silica gel. A gradient elution system of dichloromethane and methanol is often effective.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[13]

Characterization Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the synthesized analog.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound and confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound using HPLC.[14][15][16] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point.[16]

Visualization of Key Processes

Reaction_Mechanism cluster_step1 Step 1: Activation of Hydroxymethyl Group cluster_step2 Step 2: C-C Bond Formation A1 2,4-Diamino-5- pyrimidinemethanol C1 Intermediate A1->C1 + SOCl2 B1 SOCl2 B1->C1 D1 2,4-Diamino-5- (chloromethyl)pyrimidine C1->D1 - SO2, - HCl A2 2,4-Diamino-5- (chloromethyl)pyrimidine C2 Trimethoprim Analog A2->C2 + R-MgX B2 R-MgX (Substituted Benzyl Grignard Reagent) B2->C2

Caption: Simplified reaction mechanism for analog synthesis.

Data Presentation: Expected Outcomes

The following table provides a hypothetical example of the characterization data for a synthesized trimethoprim analog.

CompoundMolecular FormulaCalculated Mass (m/z)Found Mass (m/z) [M+H]⁺¹H NMR (δ, ppm)Purity (HPLC)
Analog A C₁₄H₁₈N₄O₃290.1382290.13857.62 (s, 1H), 6.45 (s, 2H), 5.89 (s, 2H), 3.84 (s, 6H), 3.79 (s, 3H), 3.75 (s, 2H)>98%

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and adaptable framework for the synthesis of novel trimethoprim analogs starting from this compound. By systematically varying the substituted benzyl moiety, researchers can generate a library of compounds for comprehensive SAR studies. This will enable the exploration of new chemical space and the potential discovery of next-generation DHFR inhibitors with improved therapeutic profiles. Future work could involve the development of one-pot procedures to streamline the synthesis and the exploration of alternative coupling strategies to further expand the diversity of accessible analogs.

References

  • Structure-activity relationships of dihydrofolate reductase inhibitors. Journal of Chemotherapy.
  • Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry.
  • Application Notes and Protocols for the Synthesis of Pyrimidine Deriv
  • Three-dimensional quantitative structure-activity relationship analysis of a set of Plasmodium falciparum dihydrofolate reductase inhibitors using a pharmacophore gener
  • Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines. PubMed.
  • Trimethoprim. Basicmedical Key.
  • Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions. Taylor & Francis Online.
  • Pyrimidine Synthesis Pathway: Synthesis of pyrimidine deriv
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Dihydrofolate reductase inhibitors: a quantitative structure–activity relationship study using 2D-QSAR and 3D-QSAR methods. CONICET Digital.
  • Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs.
  • SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.
  • New analogs of trimethoprim. PubMed.
  • Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. Molekula.
  • Synthesis of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine. PrepChem.com.
  • Trimethoprim synthesis. ChemicalBook.
  • Multicomponent Reactions Upon the Known Drug Trimethoprim as a Source of Novel Antimicrobial Agents.
  • Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
  • Synthesis, Biological Activity of Trimethoprim derivative and the Complexes.
  • Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. MDPI.
  • 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 4. 6-Substituted trimethoprim derivatives from phenolic Mannich intermediates. Application to the synthesis of trimethoprim and 3,5-dialkylbenzyl analogs. Sci-Hub.
  • 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues of trimethoprim as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofol
  • Determination of trimethoprim by various analytical techniques- A- review. Semantic Scholar.
  • Sulphonamides, Trimethoprim and Rel
  • Synthetic method of trimethoprim.
  • 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 4. 6-Substituted trimethoprim derivatives from phenolic Mannich intermediates. Application to the synthesis of trimethoprim and 3,5-dialkylbenzyl analogues. Semantic Scholar.
  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents.
  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed.
  • Determination of trimethoprim by various analytical techniques- A- review. SciSpace.
  • A Comparative Guide to Analytical Techniques for the Quantification of Trimethoprim Fumar
  • Determination of trimethoprim by various analytical techniques- A- review.
  • Spectrophotometric methods for determination of Trimethoprim.
  • Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs.
  • 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. PubChem.
  • Trimethoprim EP Impurities & USP Related Compounds. SynThink Research Chemicals.
  • New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action. MDPI.
  • Trimethoprim and Its Derivatives.

Sources

Application Notes and Protocols for 2,4-Diamino-5-pyrimidinemethanol in Anti-Tubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-Tubercular Agents

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to be a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many existing treatments ineffective, creating an urgent need for the discovery and development of novel therapeutic agents with new mechanisms of action.[1][2] The pyrimidine scaffold has garnered significant attention in medicinal chemistry, with several pyrimidine-containing compounds entering clinical trials for TB.[2] This document focuses on the application of 2,4-diamino-5-pyrimidinemethanol and its analogs as a promising class of compounds in the anti-tubercular drug discovery pipeline.

The 2,4-diaminopyrimidine core is a critical pharmacophore found in a number of successful antimicrobial agents.[3] Its structural similarity to the pteridine ring of folic acid allows it to act as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[4][5][6] This pathway is essential for the synthesis of nucleotides and certain amino acids, making it an attractive target for antimicrobial chemotherapy.[3] This application note will provide a detailed overview of the scientific rationale, experimental protocols, and data interpretation for evaluating this compound and its derivatives as potential anti-tubercular drug candidates.

Scientific Rationale: Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis

The efficacy of 2,4-diaminopyrimidine derivatives as anti-tubercular agents is primarily attributed to their ability to selectively inhibit the Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR) enzyme.[4][5]

Mechanism of Action:

DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate metabolic pathway. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA replication, RNA synthesis, and protein production.[3] By inhibiting mt-DHFR, 2,4-diaminopyrimidine compounds deplete the intracellular pool of tetrahydrofolate, leading to the cessation of bacterial growth and eventual cell death.

The selectivity of these compounds for mt-DHFR over human DHFR (h-DHFR) is a critical aspect of their therapeutic potential.[4][5] Structural differences in the active sites of the mycobacterial and human enzymes can be exploited to design inhibitors with high affinity for the former and low affinity for the latter, thereby minimizing host toxicity. For instance, the mt-DHFR enzyme possesses a glycerol binding site that is absent in h-DHFR, presenting an opportunity for the design of selective inhibitors.[4][5]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the in vitro evaluation of this compound and its analogs for anti-tubercular activity and cytotoxicity. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of a compound against M. tuberculosis.[7][8][9] The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent indicator Alamar Blue (resazurin) to a pink, fluorescent product (resorufin).[8]

Materials:

  • 96-well microplates (sterile, round-bottom)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • Test compound (this compound or analog) stock solution (e.g., 1 mg/mL in DMSO)

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • Sterile deionized water

  • Parafilm or plate sealer

  • Incubator (37°C)

  • Biosafety cabinet (Class II or III)

Procedure:

  • Preparation of Microplates:

    • Add 200 µL of sterile deionized water to all perimeter wells to prevent evaporation.

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells that will be used for the assay.

  • Serial Dilution of Test Compound:

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the next, and so on, down the column. Discard the final 100 µL from the last well.

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:20 in supplemented Middlebrook 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted mycobacterial inoculum to each well containing the test compound and control drugs.

    • Include a drug-free well with the inoculum as a growth control.

    • Include a well with broth only as a sterility control.

  • Incubation:

    • Seal the plates with Parafilm and incubate at 37°C for 5-7 days.[7][8]

  • Addition of Alamar Blue:

    • After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[9]

    • Re-seal the plates and incubate for another 24 hours at 37°C.[7]

  • Reading the Results:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.[8]

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[8]

Data Interpretation:

Well ContentsExpected ColorInterpretation
Broth + Inoculum (Growth Control)PinkValid Assay
Broth Only (Sterility Control)BlueValid Assay
Broth + Inoculum + Test CompoundBlueInhibition of Growth
Broth + Inoculum + Test CompoundPinkNo Inhibition of Growth
Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10] It is used to determine the toxicity of the test compound against a mammalian cell line (e.g., Vero, HepG2).

Materials:

  • 96-well microplates (sterile, flat-bottom)

  • Mammalian cell line (e.g., Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the evaluation of this compound and its analogs.

G cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_conclusion Outcome Synthesis Synthesis of 2,4-Diamino-5- pyrimidinemethanol Analogs MABA MIC Determination (MABA vs. M. tuberculosis) Synthesis->MABA Test Compound MTT Cytotoxicity Assay (MTT vs. Mammalian Cells) Synthesis->MTT Test Compound MIC_val Determine MIC Value MABA->MIC_val CC50_val Determine CC50 Value MTT->CC50_val SI Calculate Selectivity Index (SI = CC50 / MIC) MIC_val->SI CC50_val->SI Lead Lead Compound Identification SI->Lead

Caption: Experimental workflow for anti-tubercular drug discovery.

Proposed Mechanism of Action: DHFR Inhibition

The diagram below illustrates the proposed mechanism of action of 2,4-diaminopyrimidine derivatives.

DHF Dihydrofolate (DHF) mtDHFR M. tuberculosis DHFR DHF->mtDHFR THF Tetrahydrofolate (THF) Synthesis DNA, RNA, Amino Acid Synthesis THF->Synthesis mtDHFR->THF Reduction Pyrimidine 2,4-Diamino-5- pyrimidinemethanol Pyrimidine->Block Inhibition Inhibition Block->mtDHFR

Caption: Inhibition of the mycobacterial folate pathway.

Conclusion and Future Directions

The 2,4-diaminopyrimidine scaffold represents a promising starting point for the development of novel anti-tubercular agents. The protocols outlined in this application note provide a robust framework for the initial in vitro screening of compounds such as this compound and its derivatives. A successful drug discovery campaign will hinge on a multiparameter optimization approach, balancing potency against M. tuberculosis with low cytotoxicity and favorable pharmacokinetic properties. Future work should focus on synthesizing a library of analogs to establish a clear structure-activity relationship (SAR) and structure-property relationship (SPR). Promising lead compounds identified through this screening cascade can then be advanced to more complex intracellular activity models and subsequent in vivo efficacy studies.

References

  • Suling, W. J., et al. (2000). Antimycobacterial Activities of 2,4-Diamino-5-Deazapteridine Derivatives and Effects on Mycobacterial Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy, 44(10), 2784–2793. [Link]

  • Ouyang, L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1592. [Link]

  • Ouyang, L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed, 28937657. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Gupta, A., & Bhakta, S. (2012). Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. In Mycobacterium tuberculosis Protocols (pp. 141-148). Humana Press.
  • Ho, Y. F., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry. [Link]

  • Farnsworth, M. L., et al. (2011). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 49(7), 2744–2747. [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
  • Krause, K. M., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1018314. [Link]

  • de la Iglesia, B. G., et al. (2025). Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines. European Journal of Medicinal Chemistry, 281, 116897. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Holý, A., et al. (2002). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds.
  • Ho, Y. F., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. PubMed Central. [Link]

  • ResearchGate. (2025). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Retrieved from [Link]

  • International Scholars Journals. (2011). Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves. Retrieved from [Link]

  • Adu, T., et al. (2018). Anti-Mycobacterial Activity of Flavonoid and Pyrimidine Compounds. Molecules, 23(12), 3291. [Link]

  • Roh, J., & Korabecny, J. (2023). Pyrimidine derivatives with antitubercular activity. European Journal of Medicinal Chemistry, 247, 114946. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

Sources

Dihydrofolate reductase inhibition assay using 2,4-diaminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Guide to Dihydrofolate Reductase (DHFR) Inhibition Assays Using 2,4-Diaminopyrimidine Derivatives

For: Researchers, scientists, and drug development professionals.

Abstract

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism and a well-established target for therapeutic intervention in cancer and infectious diseases.[1][2] This document provides a comprehensive guide to the principles and practical execution of DHFR inhibition assays, with a specific focus on the evaluation of 2,4-diaminopyrimidine derivatives, a prominent class of DHFR inhibitors.[3] We will delve into the mechanistic underpinnings of the DHFR catalytic cycle, the rationale behind the spectrophotometric assay, and provide a detailed, step-by-step protocol for accurate and reproducible inhibitor screening. Furthermore, this guide includes critical insights into data analysis, potential pitfalls, and troubleshooting strategies to ensure the integrity of your experimental findings.

Scientific Foundation: The Critical Role of Dihydrofolate Reductase

Dihydrofolate reductase is a ubiquitous enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2][4][5] THF and its derivatives are essential one-carbon carriers required for the de novo synthesis of purines, thymidylate, and certain amino acids.[6][7] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as those found in cancerous tissues or pathogenic microbes.[1][4] This central role in cellular proliferation has established DHFR as a prime target for drug development.[1]

The DHFR Catalytic Cycle: A Stepwise Process

The catalytic mechanism of DHFR is a sequential, multi-step process involving significant conformational changes.[4][5][6] The reaction can be summarized as follows:

Dihydrofolate + NADPH + H⁺ → Tetrahydrofolate + NADP⁺

The enzyme proceeds through a series of intermediates, with the binding of the cofactor NADPH preceding the binding of the substrate DHF in a preferred pathway.[6] The catalytic cycle involves the transfer of a hydride ion from NADPH to DHF, followed by protonation to yield THF.[4][5] The release of the product, THF, is often the rate-limiting step in the overall reaction.[4]

DHFR_Catalytic_Cycle E DHFR (E) E_NADPH E:NADPH E->E_NADPH + NADPH E_NADPH_DHF E:NADPH:DHF (Michaelis Complex) E_NADPH->E_NADPH_DHF + DHF E_NADP_THF E:NADP+:THF (Ternary Product Complex) E_NADPH_DHF->E_NADP_THF Hydride Transfer Protonation E_THF E:THF E_NADP_THF->E_THF - NADP+ E_THF->E - THF

Figure 1: Simplified representation of the DHFR catalytic cycle, highlighting the key intermediate complexes.

2,4-Diaminopyrimidines: A Privileged Scaffold for DHFR Inhibition

The 2,4-diaminopyrimidine moiety is a well-established pharmacophore for potent DHFR inhibitors.[3] This structural motif mimics the pteridine ring of the natural substrate, dihydrofolate, allowing it to bind with high affinity to the active site of the enzyme. Prominent examples include the anticancer drug methotrexate and the antibacterial agent trimethoprim.[1][4] These compounds act as competitive inhibitors, vying with DHF for binding to the enzyme.[4] The development of novel 2,4-diaminopyrimidine derivatives continues to be an active area of research for new therapeutics with improved potency and selectivity.[8][9][10][11]

Assay Principle: Monitoring DHFR Activity Spectrophotometrically

The DHFR inhibition assay is a continuous spectrophotometric method that quantifies enzyme activity by monitoring the decrease in absorbance at 340 nm.[1][12] This change in absorbance is directly proportional to the oxidation of NADPH to NADP⁺, which occurs concomitantly with the reduction of DHF to THF.[1][12] In the presence of an inhibitor, the rate of NADPH oxidation decreases, resulting in a slower decline in absorbance.[12] This principle allows for the quantitative determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Assay_Principle cluster_reaction DHFR Catalyzed Reaction cluster_detection Spectrophotometric Detection DHF + NADPH DHF + NADPH THF + NADP+ THF + NADP+ DHF + NADPH->THF + NADP+ DHFR NADP+ NADP+ (Low Absorbance at 340 nm) THF + NADP+->NADP+ NADPH NADPH (High Absorbance at 340 nm) NADPH->NADP+ Oxidation Measurement Monitor Decrease in Absorbance at 340 nm NADP+->Measurement

Figure 2: The principle of the spectrophotometric DHFR assay. The oxidation of NADPH to NADP+ leads to a measurable decrease in absorbance at 340 nm.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, enabling medium- to high-throughput screening of 2,4-diaminopyrimidine derivatives.

Materials and Reagents
  • DHFR Enzyme: Recombinant human or bacterial DHFR (species-specific, depending on the research focus).

  • DHFR Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA.

  • Dihydrofolate (DHF): Substrate.

  • NADPH: Cofactor.

  • Test Compounds: 2,4-diaminopyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control Inhibitor: Methotrexate.[12]

  • 96-well UV-transparent microplates.

  • Microplate spectrophotometer capable of kinetic readings at 340 nm.

Reagent Preparation

Expert Insight: Proper reagent preparation and storage are paramount for assay consistency. DHF and NADPH solutions are particularly sensitive to degradation.

  • DHFR Assay Buffer (1X): Prepare fresh from a 10X stock solution.

  • NADPH Stock Solution (e.g., 10 mM): Reconstitute lyophilized NADPH in assay buffer. Aliquot and store at -20°C. Protect from light.[7][13] For the assay, dilute to the desired working concentration (e.g., 100 µM) in assay buffer immediately before use.

  • DHF Stock Solution (e.g., 2 mM): Dissolve DHF in assay buffer containing a small amount of NaOH to aid dissolution, then adjust the pH to ~7.5. Aliquot and store at -80°C, protected from light.[7][13] Dilute to the working concentration (e.g., 50 µM) in assay buffer just prior to the experiment.

  • Test Compound Stock Solutions (e.g., 10 mM): Dissolve compounds in 100% DMSO.

  • Methotrexate Stock Solution (e.g., 1 mM): Dissolve in assay buffer. Aliquot and store at -20°C.

Assay Procedure
  • Compound Plating:

    • Prepare serial dilutions of your 2,4-diaminopyrimidine derivatives and the positive control (methotrexate) in assay buffer in a separate 96-well plate.

    • Transfer a small volume (e.g., 2 µL) of each compound dilution to the final assay plate.

    • Include wells for "no inhibitor" (enzyme control) and "no enzyme" (background control), adding the same volume of vehicle (e.g., DMSO in assay buffer).

  • Enzyme Addition:

    • Dilute the DHFR enzyme to its working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Add the diluted enzyme solution to all wells except the "no enzyme" background controls.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes. This allows the inhibitors to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • Prepare the reaction initiation solution containing both DHF and NADPH at their final working concentrations in assay buffer.

    • Add the initiation solution to all wells to start the reaction.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[13]

Plate Layout Example
Well(s)CompoundEnzymeSubstrate/Cofactor MixPurpose
A1-A3VehicleYesYesEnzyme Activity Control (0% Inhibition)
B1-B3VehicleNoYesBackground Control (100% Inhibition)
C1-H10Test CompoundsYesYesInhibitor Screening
H11-H12MethotrexateYesYesPositive Control

Data Analysis and Interpretation

  • Calculate the Rate of Reaction (V): For each well, determine the rate of decrease in absorbance at 340 nm (ΔAbs/min) from the linear portion of the kinetic curve.

  • Correct for Background: Subtract the rate of the "no enzyme" control from all other rates.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

  • Determine IC₅₀:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Self-Validating Systems and Troubleshooting

A robust assay protocol should include internal controls to ensure data validity.

ParameterExpected OutcomePotential IssueTroubleshooting Steps
Z'-factor > 0.5Poor assay windowOptimize enzyme or substrate concentrations.
Positive Control (Methotrexate) IC₅₀ Consistent with literature valuesInaccurate IC₅₀Check reagent stability and concentrations.
Linear Reaction Rate Linear for at least 10 minSubstrate depletionReduce enzyme concentration.
High Background Signal Low absorbance changeDHF or NADPH degradationPrepare fresh reagents.

Conclusion

This application note provides a detailed framework for the successful implementation of a DHFR inhibition assay tailored for the evaluation of 2,4-diaminopyrimidine derivatives. By understanding the underlying biochemical principles and adhering to a meticulously planned experimental protocol, researchers can generate high-quality, reproducible data to advance the discovery of novel therapeutics targeting this critical enzyme.

References

  • Wikipedia. Dihydrofolate reductase. [Link]

  • Bandeiras, T. M., et al. (2012). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. PLoS ONE, 7(4), e35358. [Link]

  • Proteopedia. Dihydrofolate reductase. (2024). [Link]

  • Frey, K. M., et al. (2015). 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 738-746. [Link]

  • Bennett, B. C., et al. (2013). Toward resolving the catalytic mechanism of dihydrofolate reductase using neutron and ultrahigh-resolution X-ray crystallography. Proceedings of the National Academy of Sciences, 110(49), 19658-19663. [Link]

  • Rosowsky, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(23), 4533-4541. [Link]

  • Gokbuget, A. Y., et al. (2000). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 46(11), 1728-1733. [Link]

  • Nammalwar, B., et al. (2013). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters, 23(17), 4943-4946. [Link]

  • Ercikan-Abali, E. A., et al. (1997). Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme. Analytical Biochemistry, 248(1), 163-169. [Link]

  • Freundlich, J. S., et al. (2021). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. ACS Infectious Diseases, 7(12), 3366-3375. [Link]

  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]

  • Assay Genie. Dihydrofolate Reductase Activity Kit (Colorimetric). [Link]

  • Cetin, E., et al. (2013). Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR. Journal of Chemical Information and Modeling, 53(10), 2649-2660. [Link]

  • Nunes, C., et al. (2021). Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. Pharmaceutics, 13(11), 1883. [Link]

Sources

High-Throughput Screening of 2,4-Diaminopyrimidine Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Introduction: The Primacy of the 2,4-Diaminopyrimidine Scaffold in Kinase Drug Discovery

The 2,4-diaminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, coupled with its capacity to form multiple hydrogen bonds, makes it an ideal framework for engaging the hinge region of the ATP-binding pocket of protein kinases.[1][2] This family of enzymes, comprising over 500 members in the human kinome, are critical regulators of cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued target classes in drug discovery.[4][5]

The development of focused chemical libraries around scaffolds like 2,4-diaminopyrimidine, which are known to bind to a specific target class, significantly increases the probability of identifying potent and selective modulators.[6][7][8] However, screening tens of thousands to millions of compounds requires a robust, miniaturized, and automated process. High-Throughput Screening (HTS) provides the necessary platform to interrogate these vast chemical libraries efficiently.[9]

This guide provides a comprehensive overview of the principles, methodologies, and protocols for designing and executing a successful HTS campaign for 2,4-diaminopyrimidine libraries against protein kinase targets. We will delve into the causality behind experimental design, from assay selection to data analysis and hit validation, equipping researchers with the knowledge to navigate the complexities of kinase inhibitor discovery.

Section 1: Foundational Pillar: Assay Development and Optimization

The success of any HTS campaign is contingent upon the quality of the primary assay. A robust assay must be sensitive, reproducible, and tolerant to potential artifacts from library compounds. For kinase targets, several homogeneous (no-wash) assay formats are amenable to HTS, each with distinct advantages and mechanistic principles.[4][9]

Selecting the Optimal Assay Technology

The choice of assay technology is a critical decision point. It depends on the specific kinase, available reagents (e.g., antibodies, substrates), and laboratory instrumentation. The most common technologies for kinase HTS are Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay Screen (AlphaScreen).[10][11]

Assay Technology Principle Advantages Considerations
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a small fluorescently labeled peptide (tracer) upon binding to a larger molecule (e.g., an antibody).[10][12][13]Homogeneous, ratiometric, fewer reagent components, less prone to signal interference from light scattering.[13]Requires a high-affinity antibody; can be susceptible to interference from fluorescent compounds.[14]
AlphaScreen® A bead-based proximity assay where interaction between a "Donor" and "Acceptor" bead generates a luminescent signal.[15][16]Highly sensitive due to signal amplification, versatile for various target types (kinases, PPIs).[11][17][18]Can be sensitive to light, colored compounds (quenchers), and singlet oxygen quenchers.[19]
HTRF® (TR-FRET) Measures Time-Resolved Fluorescence Resonance Energy Transfer between a donor (e.g., Europium) and an acceptor fluorophore.[3]Reduced background fluorescence by using a time delay; robust and widely used.Requires specific labeling of reagents with FRET pairs.

Causality in Selection: For many kinase targets, an FP-based competitive immunoassay is a method of choice.[12] Its ratiometric nature inherently corrects for variations in well volume and lamp intensity, leading to highly robust data.[13] Furthermore, using far-red tracers can significantly mitigate interference from the intrinsic fluorescence of library compounds, as fewer "drug-like" molecules fluoresce at longer wavelengths.[14]

Critical Optimization Parameters for Kinase Assays

Before initiating a full-scale screen, the assay must be rigorously optimized in a miniaturized format (e.g., 384- or 1536-well plates) to ensure maximum performance and cost-effectiveness.

  • Enzyme and Substrate Concentration: The concentrations of the kinase and its peptide substrate must be optimized to achieve a linear reaction rate over the desired incubation time, typically consuming no more than 10-20% of the substrate to maintain initial velocity kinetics.

  • ATP Concentration (The Kₘ Determination): This is arguably the most critical parameter. Screening at an ATP concentration equal to its Michaelis-Menten constant (Kₘ) provides a balanced condition to identify inhibitors of different mechanisms (competitive, non-competitive, and uncompetitive).[3] Screening at low ATP levels will favor the discovery of ATP-competitive inhibitors but may miss other types.

  • Assay Robustness (Z' Factor): The Z' factor is the gold-standard metric for quantifying the quality of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the high (p, positive control, no inhibition) and low (n, negative control, full inhibition) signals.

    Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|

    An assay with a Z' factor > 0.5 is considered robust and suitable for HTS.[20]

Section 2: The High-Throughput Screening Workflow

Executing an HTS campaign is a multi-stage process that relies on automation and meticulous quality control.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Validation Lib Compound Library (2,4-Diaminopyrimidines) Plate Assay Plate Preparation (384/1536-well) Lib->Plate Dispensing Reagent Reagent Addition (Enzyme, ATP, Substrate) Plate->Reagent Incubate Incubation Reagent->Incubate Detect Signal Detection (FP/Alpha Reader) Incubate->Detect RawData Raw Data Acquisition Detect->RawData Analysis Primary Data Analysis (Normalization, Z-Score) RawData->Analysis HitPick Hit Identification Analysis->HitPick Confirm Hit Confirmation (Dose-Response, IC50) HitPick->Confirm Validate Hit Validation (Orthogonal Assays) Confirm->Validate Lead Validated Hit Validate->Lead

Caption: The HTS workflow from library preparation to validated hit.

Section 3: Data Analysis and Hit Triage: From Signal to Substance

HTS generates vast datasets that require systematic analysis to identify genuine hits while discarding artifacts.

Primary Analysis and Hit Selection

Raw data from the plate reader is first normalized to account for plate-to-plate variability. A common method is to normalize relative to the plate's own controls (0% inhibition for high signal, 100% inhibition for low signal).

Hits are typically identified using a statistical threshold, such as the Z-score, which measures how many standard deviations a compound's activity is from the mean of the neutral control population.[21] A common cutoff is a Z-score of ≤ -3 (for inhibition).

The Crucial Step: Hit Confirmation and Validation

Compounds identified as "primary hits" must undergo a rigorous triage process to eliminate false positives and confirm their activity.[19][22]

  • Hit Confirmation: Primary hits are re-tested, often in triplicate, under the same assay conditions to confirm their activity. A good assay should yield a confirmation rate of >70%.[19]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC₅₀). This step is crucial for establishing a preliminary structure-activity relationship (SAR).[22]

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay technology (e.g., a compound that interferes with fluorescence), hits should be validated in a secondary, mechanistically distinct assay.[9][23] For example, if the primary screen was an FP assay, a luminescence-based ATP-depletion assay (like ADP-Glo®) could serve as an excellent orthogonal test.[9]

  • Promiscuity and PAINS Filtering: Computational filters are used to flag compounds containing Pan-Assay Interference Compounds (PAINS) substructures, which are known to be frequent hitters across many HTS campaigns due to non-specific mechanisms.[19]

Parameter Description Purpose
Primary Hit A compound that meets the statistical cutoff in the initial single-concentration screen (e.g., Z-score ≤ -3).Initial identification of potentially active compounds.
Confirmed Hit A primary hit that shows reproducible activity upon re-testing.Elimination of random errors from the primary screen.
Potency (IC₅₀) The concentration of an inhibitor required to reduce enzyme activity by 50%.Quantifies the potency of a compound and enables SAR.
Validated Hit A confirmed hit that demonstrates activity in an orthogonal assay and is free of known PAINS liabilities.High-confidence starting point for medicinal chemistry.[24]

Section 4: Detailed Experimental Protocols

The following protocols are generalized methodologies for HTS. Researchers must optimize specific reagent concentrations and incubation times for their particular kinase system.

Protocol 1: Fluorescence Polarization (FP) Kinase Assay (384-Well Format)

This protocol describes a competitive immunoassay where the product of the kinase reaction (phosphorylated peptide) displaces a fluorescently-labeled phosphopeptide tracer from a phosphospecific antibody, leading to a decrease in polarization.

FP_Assay cluster_low_fp Low Polarization (Inhibition) cluster_high_fp High Polarization (No Inhibition) Kinase Kinase Inhibitor Inhibitor (Hit Compound) Substrate Substrate ATP ATP Antibody_L Antibody Tracer_L Fluorescent Tracer Tracer_L->Antibody_L Binds Kinase_H Kinase Product Phospho-Product Kinase_H->Product Phosphorylates Substrate_H Substrate ATP_H ATP Antibody_H Antibody Product->Antibody_H Binds & Displaces Tracer Tracer_H Fluorescent Tracer

Caption: Mechanism of a competitive FP kinase assay.

Materials:

  • Kinase of interest

  • Peptide substrate

  • ATP

  • 2,4-Diaminopyrimidine library compounds (in DMSO)

  • Phosphospecific antibody

  • Fluorescently-labeled phosphopeptide tracer

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Buffer (Assay Buffer containing antibody and tracer)

  • Low-volume 384-well black assay plates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of library compounds (typically at 10 mM in DMSO) into the assay plate wells. For controls, dispense DMSO only.

  • Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate solution in Assay Buffer to all wells.

  • Reaction Start: Add 5 µL of a 2X ATP solution in Assay Buffer to all wells to start the kinase reaction. The final reaction volume is 10 µL, and the final compound concentration is typically 10-20 µM.

  • Incubation: Seal the plate and incubate at room temperature (or 30°C) for the pre-optimized time (e.g., 60 minutes).

  • Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer to all wells. This simultaneously stops the reaction (by chelating Mg²⁺ if EDTA is included) and introduces the detection reagents.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow the antibody-tracer binding to reach equilibrium.

  • Data Acquisition: Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence intensity to calculate polarization values (mP).

Protocol 2: AlphaScreen® Kinase Assay (384-Well Format)

This protocol describes a bead-based proximity assay where phosphorylation of a biotinylated peptide substrate allows it to be "sandwiched" between a Streptavidin-coated Donor bead and an anti-phospho-antibody-coated Acceptor bead, bringing them into proximity to generate a signal.[9][11]

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • 2,4-Diaminopyrimidine library compounds (in DMSO)

  • AlphaScreen® Streptavidin Donor Beads

  • AlphaScreen® Protein A Acceptor Beads

  • Anti-phospho-antibody

  • Assay Buffer

  • Stop Buffer (e.g., 10 mM EDTA in Assay Buffer)

  • 384-well white or light-blocking assay plates (e.g., ProxiPlate™)

  • Plate reader capable of AlphaScreen® detection (e.g., EnVision®)

Methodology:

  • Compound Plating: Dispense 20-50 nL of library compounds or DMSO into the assay plate wells.

  • Kinase Reaction: In a final volume of 10 µL, add the kinase, biotinylated substrate, and ATP to the wells.

  • Incubation: Seal the plate and incubate at room temperature for the optimized reaction time.

  • Reaction Termination: Add 5 µL of Stop Buffer containing the anti-phospho-antibody. Incubate for 30 minutes.

  • Bead Addition: In subdued light, add 5 µL of a pre-mixed suspension of Donor and Acceptor beads.

  • Final Incubation: Seal the plate, protect from light, and incubate for 60-90 minutes at room temperature to allow bead binding.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

Section 5: Beyond the Screen: Hit-to-Lead Considerations

A validated hit from an HTS campaign is not a drug; it is the starting point for a medicinal chemistry program. The initial SAR derived from the dose-response data of primary hits provides the first clues for optimization.[22]

  • Structure-Activity Relationship (SAR) Exploration: Chemists synthesize or purchase analogs of the validated hits to understand which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability.[6][25]

  • Scaffold Hopping: If the initial scaffold has inherent liabilities (e.g., poor ADME properties), a "scaffold hopping" strategy may be employed to find chemically distinct molecules that retain the key pharmacophoric features of the original hit.[26][27] The 2,4-diaminopyrimidine core itself is often the result of such a strategy.[25][28]

Conclusion

High-throughput screening of focused libraries, such as those based on the 2,4-diaminopyrimidine scaffold, is a powerful and efficient strategy for identifying novel kinase inhibitors. Success depends on a deeply integrated approach that combines intelligent assay design, rigorous optimization and validation, automated execution, and sophisticated data analysis. By understanding the causality behind each step—from selecting an assay that minimizes interference to implementing a multi-step triage process to eliminate artifacts—researchers can significantly increase the quality of their hit matter and the overall probability of success in their drug discovery endeavors.

References

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). National Institutes of Health.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). PubMed.
  • Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. Journal of Biomolecular Screening, 5(2), 77–88.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). Springer Nature Experiments.
  • AlphaScreen. (n.d.). BMG LABTECH.
  • Gadigotla, V. R. S., et al. (2003). A Homogeneous Fluorescence Polarization Assay Adaptable for a Range of Protein Serine/Threonine and Tyrosine Kinases. Semantic Scholar.
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.). RSC Publishing.
  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent.
  • Fluorescence Polarization (FP). (n.d.). Molecular Devices.
  • Turek-Etienne, T. C., et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 13(10), 945–959.
  • Zhang, J. H., et al. (2014). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1188, 123–136.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Leveridge, M., et al. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information.
  • Interpreting and Validating Results from High-Throughput Screening Approaches. (n.d.). National Center for Biotechnology Information.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (n.d.). JACS Au.
  • Quinsland, J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 23(3), 235–246.
  • Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay. (n.d.). Thermo Fisher Scientific.
  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2–10.
  • Klink, T. A., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 22(8), 1036–1043.
  • Martin, N. B., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 8(9), e72489.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
  • Scaffold morphing leading to evolution of 2,4-diaminoquinolines and aminopyrazolopyrimidines as inhibitors of the ATP synthesis pathway. (n.d.). MedChemComm (RSC Publishing).
  • Cameron, M. D., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ResearchGate.
  • The importance of adequately triaging hits from HTS campaigns. (2015, June 19). Drug Target Review.
  • Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma. (n.d.). ResearchGate.
  • Jones, P., et al. (2020). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126895.
  • On HTS: Hit Selection. (2024, January 4). Science and Technology of Assay Development.
  • Li, Y., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(8), e2000088.
  • Wünnemann, F., et al. (2018). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 46(W1), W203–W209.
  • Fiumano, J., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334–337.
  • Zhao, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 150, 107454.
  • Nishiguchi, N., et al. (2019). Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. Bioorganic & Medicinal Chemistry, 27(5), 790–799.
  • Zhai, X., et al. (2020). Pyrroformyl-containing 2,4-diaminopyrimidine derivatives as a new optimization strategy of ALK inhibitors combating mutations. Bioorganic & Medicinal Chemistry, 28(20), 115715.
  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. (n.d.). PubMed Central.
  • Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. (n.d.). PubMed.
  • Hameed, M. S., et al. (2024). Advancements, challenges, and future frontiers in covalent inhibitors and covalent drugs: A review. ResearchGate.
  • Chaudhuri, S., et al. (2024). Challenges and Advances in the Simulation of Targeted Covalent Inhibitors Using Quantum Computing. ChemRxiv.
  • Mugisa, S., & Murahari, M. (2025). Covalent Inhibitors - An Overview of Design Process, Challenges and Future Directions. Current Organic Chemistry, 29(18), 1424–1439.
  • Previous scaffold hopping study leading to pyrido[3,4-d]pyrimidine 2. (n.d.). ResearchGate.
  • The Advantages of Using DNA-Encoded Libraries (DELs) in Hit Identification Compared to Traditional High-Throughput Screening (HTS). (n.d.). Vipergen.
  • Choe, C. A., et al. (2023). Workflow for High-Throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry. Bio-Protocol, 13(23), e4862.
  • Exploration of 2, 4-diaminopyrimidine and 2, 4-diamino-s-triazine derivatives as potential antifilarial agents. (n.d.). PubMed.
  • Li, Y., et al. (2021). DNA-Encoded Library Hit Confirmation: Bridging the Gap Between On-DNA and Off-DNA Chemistry. ACS Medicinal Chemistry Letters, 12(5), 834–840.
  • Harris, P. A., et al. (2021). Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. ACS Medicinal Chemistry Letters, 12(3), 348–357.
  • Zhou, T., et al. (2022). Converting Double-Stranded DNA-Encoded Libraries (DELs) to Single-Stranded Libraries for More Versatile Selections. ACS Omega, 7(13), 11049–11055.
  • Choe, C. A., et al. (2023). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. bio-protocol, 13(23), e4862.
  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. (2019, July 5). ResearchGate.
  • Protocol for High Throughput Screening of Antibody Phage Libraries. (2022). PubMed.
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI.

Sources

Application Notes and Protocols: Cell-Based Assays for Evaluating the Cytotoxicity of 2,4-Diaminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cytotoxicity Profiling for 2,4-Diaminopyrimidine Compounds

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, including kinases and dihydrofolate reductase (DHFR).[1][2][3][4] These compounds hold significant therapeutic promise, particularly in oncology, due to their ability to interfere with essential cellular processes like cell signaling and nucleotide synthesis, ultimately leading to cell death.[5][6][7] However, this intended cytotoxic effect on cancer cells necessitates a thorough evaluation of their broader cytotoxic profile to understand their therapeutic window and potential off-target effects.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of novel 2,4-diaminopyrimidine compounds. We will delve into the mechanistic rationale behind selecting specific cell-based assays, provide detailed, field-proven protocols, and offer insights into data interpretation. The goal is to equip researchers with the tools to build a robust and reliable cytotoxicity profile for their compounds of interest.

Mechanistic Considerations: How 2,4-Diaminopyrimidine Compounds Induce Cytotoxicity

Understanding the potential mechanisms of action of 2,4-diaminopyrimidine compounds is crucial for selecting the most informative cytotoxicity assays. Two primary mechanisms are often at play:

  • Kinase Inhibition: Many 2,4-diaminopyrimidine derivatives are designed as ATP-competitive kinase inhibitors.[1] By blocking the activity of kinases involved in cell proliferation and survival pathways, these compounds can induce cell cycle arrest and apoptosis.[6][8]

  • Dihydrofolate Reductase (DHFR) Inhibition: As antifolates, these compounds can inhibit DHFR, a critical enzyme in the folate pathway necessary for the synthesis of purines and thymidylate.[2][3] Depletion of these essential building blocks of DNA and RNA disrupts cell division and leads to cell death.[2][9]

Given these mechanisms, a comprehensive cytotoxicity assessment should not only quantify cell death but also provide insights into the mode of cell death (e.g., apoptosis vs. necrosis).

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is essential for generating reliable and reproducible cytotoxicity data. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Mode of Action cluster_2 Phase 3: Data Analysis A Cell Line Selection & Seeding B Compound Treatment (Dose-Response) A->B C Viability Assay (e.g., MTT/MTS) B->C D LDH Release Assay (Necrosis) C->D Based on IC50 E Caspase-3/7 Activation Assay (Apoptosis) C->E Based on IC50 F IC50 Calculation D->F E->F G Mechanistic Interpretation F->G

Caption: General experimental workflow for assessing the cytotoxicity of 2,4-diaminopyrimidine compounds.

Part 1: Cell Viability Assays - The First Line of Assessment

Cell viability assays are the cornerstone of cytotoxicity testing, providing a quantitative measure of the overall health of a cell population after exposure to a test compound. Tetrazolium reduction assays are a popular first-line choice due to their simplicity, scalability, and cost-effectiveness.

Principle of Tetrazolium Reduction Assays (MTT, MTS)

These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT - 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.[11] The intensity of the color is directly proportional to the number of metabolically active cells.[10][12]

Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a widely used method for assessing cell viability and is suitable for adherent cell lines.[10][13]

Materials:

  • Selected cancer cell line (e.g., A549, MCF-7, HCT-116)[6][14]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 2,4-diaminopyrimidine test compounds

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the 2,4-diaminopyrimidine compounds in complete medium. A common concentration range to start with is 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully add 10 µL of MTT solution to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[13]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[10]

Part 2: Differentiating Modes of Cell Death

While viability assays provide a crucial measure of cytotoxicity, they do not distinguish between different modes of cell death. To gain deeper mechanistic insights, it is essential to perform assays that can differentiate between apoptosis and necrosis.

Lactate Dehydrogenase (LDH) Assay for Necrosis

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[15][16] The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt to a colored formazan product.[15][16] The amount of color formation is proportional to the amount of LDH released.[16]

Protocol: LDH Cytotoxicity Assay

This protocol outlines the steps for measuring LDH release from cells treated with 2,4-diaminopyrimidine compounds.[15]

Materials:

  • Cells cultured and treated with compounds in a 96-well plate as described in the MTT assay protocol.

  • LDH cytotoxicity assay kit (containing LDH assay buffer, substrate mix, and stop solution)

  • Lysis buffer (provided in most kits for maximum LDH release control)

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to which lysis buffer will be added.

    • Background Control: Wells with medium only.

  • Sample Collection:

    • After the compound incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate at room temperature for up to 30 minutes, protected from light.[15]

  • Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

Caspase-3/7 Assay for Apoptosis

Principle: Caspases are a family of proteases that play a key role in the execution phase of apoptosis.[17][18] Caspase-3 and caspase-7 are key effector caspases that, once activated, cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.[17] Caspase-3/7 assays utilize a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[17][19] The resulting luminescent or fluorescent signal is proportional to the amount of active caspase-3/7.[19]

Protocol: Luminescent Caspase-Glo® 3/7 Assay

This "add-mix-measure" protocol is a simple and sensitive method for detecting caspase-3/7 activity.[19]

Materials:

  • Cells cultured and treated with compounds in a 96-well, opaque-walled plate.

  • Caspase-Glo® 3/7 Assay System (Promega) or similar.

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • After the desired compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Apoptosis_Pathway compound 2,4-Diaminopyrimidine (e.g., Kinase Inhibitor) stress Cellular Stress (Inhibition of Survival Pathways) compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation (Initiator Caspase) apoptosome->caspase9 caspase37 Caspase-3/7 Activation (Effector Caspases) caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Simplified intrinsic apoptosis pathway initiated by a 2,4-diaminopyrimidine compound.

Part 3: Data Analysis and Interpretation

Calculating Percent Viability and Cytotoxicity

For each assay, the raw data (absorbance, fluorescence, or luminescence) needs to be processed to determine the percentage of cell viability or cytotoxicity relative to the untreated control.

For MTT Assay (Viability):

  • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100

For LDH Assay (Cytotoxicity):

  • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces a biological response by 50%.[20][21] It is a key measure of a compound's potency.[22]

  • Plot the percent viability or response against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.

Interpretation of IC50:

  • A lower IC50 value indicates a more potent compound.[20][22]

  • It's important to note that an IC50 from a viability assay like MTT reflects a combination of cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[23]

  • Comparing the IC50 values obtained from different assays (e.g., MTT vs. Caspase-3/7) can provide insights into the primary mechanism of action.

Data Presentation

Summarizing the results in a clear and concise format is essential for comparison and reporting.

Table 1: Hypothetical Cytotoxicity Data for a 2,4-Diaminopyrimidine Compound (Compound X) in A549 Cells after 48h Treatment

AssayEndpointIC50 (µM)
MTTCell Viability5.2
LDH ReleaseNecrosis> 50
Caspase-3/7Apoptosis6.8

Interpretation of Hypothetical Data: The low IC50 value in the MTT assay indicates that Compound X is a potent inhibitor of cell viability. The high IC50 for LDH release suggests that necrosis is not the primary mode of cell death at effective concentrations. The Caspase-3/7 IC50, being similar to the MTT IC50, strongly suggests that Compound X induces apoptosis.

Conclusion and Best Practices

The systematic evaluation of cytotoxicity is a non-negotiable step in the development of 2,4-diaminopyrimidine-based therapeutics. By employing a multi-assay approach that moves from broad viability screening to specific mechanistic assays, researchers can build a comprehensive understanding of a compound's cellular effects.

Key Best Practices:

  • Cell Line Selection: Choose cell lines that are relevant to the intended therapeutic application. For kinase inhibitors, this may include lines with known dependencies on the target kinase.[24][25]

  • Dose-Response: Always perform experiments over a range of concentrations to determine a full dose-response curve.

  • Appropriate Controls: Include positive and negative controls in every experiment to ensure assay validity.

  • Time-Course Experiments: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cellular response.

  • Orthogonal Assays: Use multiple, mechanistically distinct assays to confirm findings and build a stronger, more reliable dataset.

By adhering to these principles and protocols, researchers can confidently and accurately characterize the cytotoxic profile of novel 2,4-diaminopyrimidine compounds, paving the way for the development of safer and more effective therapies.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. [Link]

  • Creative Bioarray. LDH Cytotoxicity Assay. [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Bio-protocol. Apoptosis Analysis and Caspase-3/7 Assay. [Link]

  • National Center for Biotechnology Information. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • National Institutes of Health. (2015). 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. [Link]

  • National Center for Biotechnology Information. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. [Link]

  • PubMed. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. [Link]

  • National Center for Biotechnology Information. (2024). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. [Link]

  • ResearchGate. (2024). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (2019). Cell line‐based assessment of BTK inhibitors. [Link]

  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. [Link]

  • PubMed. (1987). Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]

  • ResearchGate. (2021). How to comment after finding IC50 according to MTT results?. [Link]

  • National Institutes of Health. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • National Center for Biotechnology Information. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. [Link]

  • ResearchGate. (2021). (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [Link]

  • National Institutes of Health. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • PubMed. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. [Link]

  • PubMed. (2017). Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. [Link]

Sources

Application Notes & Protocols for the Suzuki Coupling Functionalization of 2,4-Diaminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,4-Diaminopyrimidines in Drug Discovery

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs targeting kinases, dihydrofolate reductase, and other key enzymes.[1][2] Its ability to form critical hydrogen bond interactions with protein targets makes it a highly sought-after motif in drug design. The functionalization of this core, particularly through the introduction of aryl and heteroaryl moieties, is a critical step in modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forging these crucial carbon-carbon bonds, offering a broad substrate scope and tolerance for a wide array of functional groups.[1][3]

This guide provides an in-depth exploration of Suzuki coupling methods tailored for the functionalization of 2,4-diaminopyrimidines. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide comprehensive troubleshooting advice to navigate the unique challenges presented by this electron-rich, nitrogen-containing heterocycle.

The Mechanism: A Palladium-Catalyzed Dance of Oxidation, Transmetalation, and Elimination

The Suzuki-Miyaura coupling is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational optimization and troubleshooting. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-Cl or C-Br) of the 2,4-diaminopyrimidine substrate. This step forms a Pd(II) intermediate. The electron-rich nature of the diaminopyrimidine ring can make this step more challenging compared to electron-deficient systems, often necessitating the use of specialized, electron-rich ligands on the palladium catalyst to facilitate the reaction.[5]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] The choice of base is critical and can significantly impact reaction efficiency.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Visualizing the Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (R-X) Pd0->OA PdII_RX R-Pd(II)L_n-X OA->PdII_RX Trans Transmetalation (R'-B(OR)2 + Base) PdII_RX->Trans PdII_R_R R-Pd(II)L_n-R' Trans->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 R-R' Product Product Functionalized 2,4-Diaminopyrimidine RE->Product R_X 2,4-Diamino- halopyrimidine R_X->OA R_B Organoboron Reagent R_B->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Protocol for the Suzuki Coupling of 6-Chloro-2,4-diaminopyrimidine

This protocol provides a robust starting point for the arylation of 6-chloro-2,4-diaminopyrimidine. Optimization may be required for specific boronic acids or esters.

Reagents and Equipment
  • 6-Chloro-2,4-diaminopyrimidine

  • Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, 0.5 - 5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2 - 3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath/microwave reactor

  • Inert atmosphere (Argon or Nitrogen)

  • Standard workup and purification supplies (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 6-chloro-2,4-diaminopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe. The reaction concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2,4-diaminopyrimidine.

Key Parameter Optimization: A Data-Driven Approach

The success of the Suzuki coupling on 2,4-diaminopyrimidines is highly dependent on the careful selection of the catalyst, base, and solvent. The electron-rich nature and potential for catalyst inhibition by the amino groups necessitate a tailored approach.[2]

Table 1: Comparative Guide to Reaction Components for 2,4-Diaminopyrimidine Arylation
ComponentOptionsRationale & Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands (e.g., XPhos, SPhos)Pd(PPh₃)₄ is a workhorse catalyst and often a good starting point, providing moderate to good yields for many substrates.[1] For more challenging couplings or to achieve higher yields, Pd(dppf)Cl₂ or catalyst systems with bulky, electron-rich phosphine ligands like XPhos are recommended.[6] These ligands promote the oxidative addition step and can prevent catalyst deactivation.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base is critical. K₂CO₃ is a common and effective base.[7][8] K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids or when using anhydrous conditions.[5] Cs₂CO₃ is a highly effective but more expensive option, often used for difficult couplings.[4] The base must be finely powdered, especially in anhydrous reactions, to ensure reproducibility.[5]
Solvent 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂OA mixture of an organic solvent and water is often optimal. Water can facilitate the formation of the active boronate species.[7] 1,4-Dioxane/H₂O is a widely used and effective solvent system.[7][9] For microwave-assisted reactions, solvents with higher boiling points and dielectric constants, like DMF or acetonitrile, can be advantageous.[7] Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
Boronic Acid Partner Boronic Acids, Boronic Acid Pinacol Esters (Bpin)Boronic acids are the most common coupling partners. However, they can be prone to protodeboronation, a side reaction that reduces yield.[10] Boronic acid pinacol esters are often more stable and can be a better choice for sensitive substrates or when protodeboronation is a significant issue.
Table 2: Exemplary Suzuki Couplings on the 2,4-Diaminopyrimidine Scaffold
Starting MaterialBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
6-Chloro-2,4-diaminopyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O100 / 15 min (MW)Moderate[1]
2,4-Diamino-5-iodopyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)K₂CO₃ (2)EtOH/Toluene/H₂OReflux78[8]
2,4-Diamino-5-iodopyrimidine4-Fluorophenylboronic acidPd(PPh₃)₄ (10)K₂CO₃ (2)EtOH/Toluene/H₂OReflux75[8]
2,4-Diamino-5-iodopyrimidine3-Thienylboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)CH₃CN/H₂OReflux78[8]

Note: "MW" denotes microwave irradiation. Yields are often substrate-dependent and the conditions above serve as a starting point for optimization.

Troubleshooting & Optimization Workflow

Encountering low yields or failed reactions is a common part of methods development. The following workflow provides a logical approach to troubleshooting Suzuki couplings on 2,4-diaminopyrimidines.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst? - Anhydrous/Degassed Solvent? Start->Check_Reagents Check_Atmosphere 2. Ensure Inert Atmosphere - Proper Degassing? - No Leaks in System? Check_Reagents->Check_Atmosphere Optimize_Base 3. Optimize Base - Screen K₂CO₃, K₃PO₄, Cs₂CO₃ - Ensure Base is Finely Powdered Check_Atmosphere->Optimize_Base Optimize_Catalyst 4. Change Catalyst System - Try Buchwald Ligands (XPhos, SPhos) - Increase Catalyst Loading Optimize_Base->Optimize_Catalyst Optimize_Solvent 5. Vary Solvent System - Adjust Water Ratio - Try Aprotic Polar Solvents (e.g., DMF) Optimize_Catalyst->Optimize_Solvent Optimize_Temp 6. Adjust Temperature - Incrementally Increase Temperature - Consider Microwave Irradiation Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Common Issues and Solutions
  • Catalyst Deactivation/Inhibition: The amino groups on the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2]

    • Solution: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can shield the palladium center and prevent inhibitory coordination. Increasing the catalyst loading can also sometimes overcome partial deactivation.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the organoboron reagent, leading to the formation of an arene byproduct and reduced yield.[10]

    • Solution: Use a milder base such as Na₂CO₃ or KF. Running the reaction under anhydrous conditions can also mitigate this issue. Alternatively, switch to a more stable boronic acid derivative, like a pinacol ester.

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl byproduct from the boronic acid and is often promoted by the presence of oxygen.

    • Solution: Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[11]

  • Low Solubility of Reagents: Poor solubility of the starting materials or base can lead to a sluggish or incomplete reaction.

    • Solution: Screen different solvent systems. The addition of water can sometimes improve the solubility of the base and boronate salts. Ensure vigorous stirring to maximize contact between phases in biphasic systems.

  • Failure with Electron-Withdrawing Boronic Acids: Boronic acids bearing electron-withdrawing groups are less nucleophilic, which can slow down the transmetalation step.[3]

    • Solution: Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃) and a more electron-rich ligand on the palladium catalyst to accelerate transmetalation. Higher reaction temperatures may also be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of functionalized 2,4-diaminopyrimidines. While the inherent properties of this heterocyclic core present unique challenges, a systematic approach to reaction optimization, grounded in a solid understanding of the catalytic cycle, can lead to high-yielding and robust protocols. By carefully selecting the catalyst, base, and solvent, and by being prepared to troubleshoot common side reactions, researchers can effectively leverage this powerful transformation to accelerate the discovery and development of novel 2,4-diaminopyrimidine-based therapeutics.

References

  • Bedford, R. B., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Al-dujaili, A. H. (2017). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]

  • Banne, S., et al. (2015). The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Shaughnessy, K. H. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • Dolšak, A., et al. (2021). The isolated yield of product 3 after Suzuki coupling of... ResearchGate. [Link]

  • Dolšak, A., et al. (2021). Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]

  • Dolšak, A., et al. (2021). microwave-assisted-regioselective-suzuki-coupling-of-2-4-dichloropyrimidines-with-aryl-and-heteroaryl-boronic-acids. Bohrium. [Link]

  • Langer, P., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Rasool, N., et al. (2021). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Engle, K. M., & Yu, J.-Q. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. [Link]

  • Bagley, M. C., et al. (2012). ChemInform Abstract: A General Regioselective Synthesis of 2,4‐Diarylpyrimidines from 2‐Thiouracil Through Two Orthogonal Cross‐Coupling Reactions. Sci-Hub. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

  • Bryce, M. R., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Sci-Hub. [Link]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 2,4-Diamino-5-(substituted benzyl)-pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis of 2,4-diamino-5-(substituted benzyl)-pyrimidines, a critical scaffold in medicinal chemistry. These compounds are renowned as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. The most prominent example, Trimethoprim, is a widely used antibacterial agent.[1][2][3] This guide details a reliable and widely adopted synthetic strategy, explains the chemical principles underpinning the methodology, and provides a step-by-step protocol suitable for researchers in drug discovery and development.

Introduction and Significance

The 2,4-diamino-5-(substituted benzyl)-pyrimidine core structure is of paramount importance in pharmacology. Its derivatives function by mimicking the structure of dihydrofolic acid, leading to competitive inhibition of the DHFR enzyme.[1][3] This inhibition disrupts the production of tetrahydrofolate, a cofactor necessary for the synthesis of purines, thymidylate, and certain amino acids, ultimately halting DNA replication and cell growth.[1] The selectivity of these compounds for bacterial or protozoal DHFR over mammalian DHFR is the cornerstone of their therapeutic success, making them effective antimicrobial and antiprotozoal agents.[4][5] Notable drugs from this class include Trimethoprim for bacterial infections and Pyrimethamine for malaria and toxoplasmosis.[1]

The synthetic method detailed herein is a classic and robust approach, valued for its use of accessible starting materials and consistently high yields.

Synthetic Strategy and Rationale

The most common and efficient pathway for constructing the 2,4-diamino-5-(substituted benzyl)-pyrimidine scaffold is a two-step process. This method, often referred to as a modified Burchalter synthesis, involves:

  • Condensation to form a Cinnamonitrile Intermediate: A base-catalyzed condensation between a substituted benzaldehyde and a β-alkoxypropionitrile. This step establishes the crucial C5-benzyl linkage.

  • Cyclocondensation with Guanidine: The formation of the pyrimidine ring by reacting the cinnamonitrile intermediate with guanidine. This is the key heterocycle-forming reaction.[6]

This strategy is favored due to its convergent nature, allowing for the synthesis of a diverse library of analogues by simply varying the initial substituted benzaldehyde.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from common commercial reagents and proceeding through a key intermediate to the final diaminopyrimidine product.

Synthesis_Workflow Figure 1: General Synthetic Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product SM1 Substituted Benzaldehyde INT α-(Substituted benzyl)- β-methoxyacrylonitrile SM1->INT Step 1: Condensation SM2 3-Methoxypropionitrile SM2->INT Step 1: Condensation SM3 Guanidine FP 2,4-Diamino-5- (substituted benzyl)-pyrimidine SM3->FP Step 2: Cyclocondensation INT->FP Step 2: Cyclocondensation

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2,4-Diamino-5-pyrimidinemethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Diamino-5-pyrimidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.

Introduction

This compound is a crucial intermediate in the synthesis of various biologically active compounds, including antifolates and other therapeutic agents. The successful synthesis of this molecule is paramount for the advancement of numerous research and development projects. This guide will focus on the most common synthetic route: the reduction of 2,4-diamino-5-pyrimidinecarboxaldehyde.

Core Synthesis Protocol

The primary and most straightforward synthesis of this compound involves the reduction of its corresponding aldehyde precursor.

Experimental Protocol: Reduction of 2,4-Diamino-5-pyrimidinecarboxaldehyde

Materials:

  • 2,4-diamino-5-pyrimidinecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Water (deionized)

  • Standard laboratory glassware and magnetic stirrer

  • Cooling bath (ice-water)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-diamino-5-pyrimidinecarboxaldehyde in anhydrous methanol at room temperature (approximately 20°C).

  • Cool the solution in an ice-water bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. Maintain the temperature below 10°C during the addition to control the reaction rate and prevent side reactions.

  • After the addition is complete, continue stirring the reaction mixture in the cooling bath for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting aldehyde), quench the reaction by the slow addition of water.

  • The product may precipitate upon addition of water or after partial evaporation of the methanol.

  • Isolate the crude product by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous acetic acid followed by reprecipitation with ammonium hydroxide, or other alcohol/water mixtures.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: Low or no product yield.

Possible Causes & Solutions:

  • Poor Quality of Starting Aldehyde: The purity of 2,4-diamino-5-pyrimidinecarboxaldehyde is critical. Impurities can interfere with the reduction.

    • Recommendation: Confirm the purity of the starting material by NMR or melting point analysis. If necessary, purify the aldehyde by recrystallization before use.

  • Inactive Sodium Borohydride: Sodium borohydride is moisture-sensitive and can decompose over time.

    • Recommendation: Use freshly opened or properly stored NaBH₄. To test its activity, a small-scale reaction with a known reactive aldehyde can be performed.

  • Suboptimal Reaction Temperature: While the reaction is typically initiated at a low temperature, allowing it to proceed at a slightly higher temperature (e.g., room temperature) after the initial exothermic phase may be necessary for completion.[2]

    • Recommendation: After the initial addition of NaBH₄ at 0-5°C, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 2-4 hours), monitoring by TLC.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial.

    • Recommendation: While a slight excess of NaBH₄ is common, a significant excess should be avoided to minimize side reactions and simplify workup. A molar ratio of 1.1 to 1.5 equivalents of NaBH₄ to the aldehyde is a good starting point.

Q2: Incomplete reaction, with starting material remaining.

Possible Causes & Solutions:

  • Insufficient Reaction Time: The reduction may be slower than anticipated.

    • Recommendation: Increase the reaction time and monitor the progress by TLC until the starting aldehyde spot is no longer visible.

  • Poor Solubility of the Aldehyde: If the starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Recommendation: Ensure the 2,4-diamino-5-pyrimidinecarboxaldehyde is completely dissolved in methanol before adding the reducing agent. If solubility is an issue, a co-solvent like THF could be cautiously explored, though methanol is generally preferred for borohydride reductions.

Q3: Formation of impurities and difficulty in purification.

Possible Causes & Solutions:

  • Over-reduction or Side Reactions: Although NaBH₄ is a mild reducing agent, prolonged reaction times at elevated temperatures or a large excess of the reagent could potentially lead to side reactions on the pyrimidine ring, though this is less common for this specific substrate.

    • Recommendation: Adhere to the recommended reaction temperature and stoichiometry of the reducing agent. Monitor the reaction closely to avoid unnecessarily long reaction times.

  • Contamination from Workup: The product's amino groups can make it somewhat water-soluble, especially in acidic or basic conditions, leading to loss during extraction.

    • Recommendation: Carefully adjust the pH during workup. Purification by recrystallization is often effective. A common method involves dissolving the crude product in hot aqueous acetic acid and then reprecipitating it with concentrated ammonium hydroxide.[1]

Frequently Asked Questions (FAQs)

Q: What is the expected yield for this reaction?

A: With optimized conditions and pure starting materials, yields can be quite good, often in the range of 80-90%.[1] However, this can vary based on the scale of the reaction and the purification method.

Q: Can other reducing agents be used?

A: Sodium borohydride is the most common and recommended reducing agent due to its selectivity for aldehydes and ketones and its compatibility with protic solvents like methanol. More powerful reducing agents like lithium aluminum hydride (LAH) are generally not necessary and could lead to undesired side reactions with the pyrimidine ring.

Q: How can I monitor the reaction progress effectively?

A: Thin Layer Chromatography (TLC) is the most convenient method. A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v). The starting aldehyde will have a different Rf value than the more polar alcohol product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q: What are the key safety precautions for this synthesis?

A:

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in a well-ventilated fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing the Process

Reaction Pathway

The synthesis of this compound from its aldehyde precursor is a straightforward reduction.

Reaction_Pathway Start 2,4-Diamino-5-pyrimidinecarboxaldehyde Product This compound Start->Product NaBH4, Methanol

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

A logical approach to troubleshooting can save significant time and resources.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Aldehyde Verify Purity of Starting Aldehyde Start->Check_Aldehyde Check_Reagent Check Activity of NaBH4 Check_Aldehyde->Check_Reagent Pure Purify_Aldehyde Purify Aldehyde Check_Aldehyde->Purify_Aldehyde Impure Check_Conditions Optimize Reaction Conditions (Time/Temp) Check_Reagent->Check_Conditions Active Use_Fresh_Reagent Use Fresh NaBH4 Check_Reagent->Use_Fresh_Reagent Inactive Adjust_Conditions Increase Reaction Time / Adjust Temperature Check_Conditions->Adjust_Conditions Suboptimal Success Successful Synthesis Check_Conditions->Success Optimal Purify_Aldehyde->Check_Reagent Use_Fresh_Reagent->Check_Conditions Adjust_Conditions->Success

Caption: A workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

ParameterRecommended RangeRationale
Temperature 0 - 25 °CInitial cooling controls exothermicity; room temperature allows for reaction completion.[2]
NaBH₄ Stoichiometry 1.1 - 1.5 equivalentsEnsures complete reduction without significant excess that could complicate workup.
Solvent Anhydrous MethanolGood solubility for reactants and compatible with NaBH₄.
Reaction Time 1 - 4 hoursTypically sufficient for complete conversion, but should be monitored by TLC.

References

  • Bag, S., Tawari, N. R., Degani, M. S., & Queener, S. F. (2010). Bioorganic & Medicinal Chemistry, 18(9), 3187-3197.
  • PrepChem. (n.d.). Synthesis of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine. Retrieved from [Link]

Sources

Reducing byproduct formation in 2,4-diaminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in medicinal chemistry, 2,4-diaminopyrimidine forms the core of numerous therapeutic agents, most notably dihydrofolate reductase (DHFR) inhibitors like pyrimethamine and trimethoprim.[1] Its synthesis, while appearing straightforward, is often plagued by the formation of stubborn byproducts that can complicate purification, reduce yields, and compromise the quality of the final active pharmaceutical ingredient (API).

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges in 2,4-diaminopyrimidine synthesis. Our focus is on providing not just solutions, but a mechanistic understanding of why byproducts form and how to control the reaction environment to prevent them.

Common Synthetic Routes & Potential Pitfalls

The most prevalent and industrially relevant synthesis involves the condensation of guanidine with a three-carbon electrophilic synthon. A highly effective method utilizes β-alkoxyacrylonitriles or cyanaldehyde acetals, which react with guanidine to form the pyrimidine ring.[2] While this approach can achieve high yields, success hinges on precise control of reaction parameters. Deviations can lead to competing side reactions, resulting in a complex crude product mixture.

This section addresses specific problems you may encounter during the synthesis of 2,4-diaminopyrimidine, particularly via the guanidine and β-alkoxyacrylonitrile pathway.

Q1: My reaction yield is low, and TLC/HPLC analysis shows a significant amount of unreacted β-alkoxyacrylonitrile. What's going wrong?

Answer: Low conversion is a common issue that can typically be traced back to several key factors related to the reactants and reaction conditions.

  • Cause 1: Inactive Guanidine. Guanidine is often used as a salt (e.g., hydrochloride) and liberated as the free base just before or during the reaction. If using guanidine free base, be aware that it is hygroscopic and can absorb atmospheric CO₂, forming guanidine carbonate, which is less reactive. If preparing the free base from a salt in situ with an alkoxide, incomplete conversion will leave you with insufficient nucleophile.

  • Solution 1: Verify Guanidine Activity.

    • Use freshly prepared or properly stored guanidine free base under an inert atmosphere.

    • When using a salt like guanidine hydrochloride, ensure the base used for its neutralization (e.g., sodium ethoxide) is stoichiometric and added under anhydrous conditions to effectively liberate the free base.[3]

  • Cause 2: Suboptimal Temperature or Reaction Time. The condensation reaction requires sufficient thermal energy to proceed to completion. However, excessively high temperatures can promote decomposition.

  • Solution 2: Optimize Reaction Kinetics.

    • The reaction is typically run at elevated temperatures, often between 65-100°C, depending on the solvent.[2]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a moderate increase in temperature or extending the reaction time may be necessary. Do not increase the temperature without analytical monitoring, as this can favor byproduct formation.

  • Cause 3: Presence of a Strong Base Catalyst. While base catalysis is common in many condensation reactions, studies have shown that for this specific synthesis, the presence of a strong base catalyst like an alkali alcoholate can surprisingly lead to lower yields (around 57%).[2] The reaction proceeds more efficiently without an additional condensation catalyst.

  • Solution 3: Avoid Excess Strong Base. The synthesis should be performed with guanidine free base in the absence of additional strong condensation catalysts. If generating guanidine in situ from its salt and an alkoxide, use a stoichiometric amount of the alkoxide and ensure it is consumed in the salt conversion before the main reaction proceeds.

Q2: The crude product is a discolored, brownish, or yellowish solid with a broad melting point range. How can I improve its purity?

Answer: Discoloration and a wide melting point range are clear indicators of impurities.[4] These often arise from minor side reactions or residual starting materials.

  • Cause 1: Residual Unreacted Starting Materials. As discussed in Q1, incomplete conversion will leave β-alkoxyacrylonitrile or guanidine in your crude product. The β-alkoxyacrylonitrile is particularly problematic as it is a volatile liquid that can be difficult to remove under standard vacuum.[2]

  • Solution 1: Post-Reaction Extraction/Digestion. A highly effective technique described in the patent literature is to perform a hot solvent digestion or extraction after the primary reaction solvent has been removed.[2]

    • After the reaction is complete, distill off the primary solvent (e.g., isopropanol, acetonitrile).

    • Add a non-polar solvent like n-heptane or toluene to the residue and heat the mixture (e.g., to 60°C) with stirring for about an hour.

    • The 2,4-diaminopyrimidine product is largely insoluble in these solvents, while the unreacted β-alkoxyacrylonitrile and other non-polar impurities will be extracted into the solvent.

    • Filter the hot slurry to isolate a much purer, solid 2,4-diaminopyrimidine.[2]

  • Cause 2: Formation of Oligomeric Byproducts. At elevated temperatures, reactive intermediates can sometimes self-condense or polymerize, leading to colored, often intractable, byproducts.

  • Solution 2: Strict Temperature Control & Inert Atmosphere.

    • Maintain a consistent reaction temperature and avoid localized overheating. Use an oil bath for uniform heat distribution.

    • Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that often produce colored species.

  • Cause 3: Impure Starting Materials. The quality of your starting materials directly impacts the quality of your crude product.

  • Solution 3: Use High-Purity Reagents. Ensure the guanidine and β-alkoxyacrylonitrile are of high purity (≥98%).[5] If necessary, purify the starting materials before use.

Q3: My final product shows an additional peak in the HPLC analysis, and the mass spectrum suggests the addition of water. What is this byproduct?

Answer: This is likely a hydrolyzed byproduct, such as 2-amino-4-hydroxypyrimidine. The amino groups on the pyrimidine ring, particularly at the C4 position, can be susceptible to hydrolysis under certain conditions.

  • Cause: Presence of Water and/or Acidic Conditions.

    • Hydrolysis can occur if there is significant water in the reaction solvent or if the workup involves harsh acidic conditions.[6] Although the C4-amino group is generally more labile, the specific isomer formed can depend on the substitution pattern of the pyrimidine ring.[6]

  • Solution: Ensure Anhydrous Conditions and Controlled pH.

    • Use anhydrous solvents for the reaction.

    • During workup, if an acid is used to neutralize any base, avoid using strong mineral acids and opt for a milder acid like acetic acid.[3] Ensure the pH does not drop to strongly acidic levels for extended periods.

    • If purification via recrystallization from water is attempted, be mindful that prolonged heating can promote hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the optimal molar ratio of guanidine to β-alkoxyacrylonitrile? A: A slight excess of guanidine is generally beneficial to drive the reaction to completion. Molar ratios of β-alkoxyacrylonitrile to guanidine between 1:1.1 and 1:1.2 have been shown to produce high yields.[2]

Q: Which solvent is best for this synthesis? A: Several solvents can be used effectively. High yields (>90%) have been reported using isopropanol, acetonitrile (often with a co-solvent like DMF), and ethanol.[2] The choice may depend on the specific β-alkoxyacrylonitrile used and the desired reaction temperature. Isopropanol is an excellent choice, often yielding a product that precipitates upon cooling, simplifying isolation.

Q: How can I effectively monitor the reaction? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase that provides good separation between the starting material (β-alkoxyacrylonitrile) and the product (2,4-diaminopyrimidine). A typical system might be dichloromethane:methanol (e.g., 9:1 v/v). The product is highly polar and will have a low Rf value, while the starting material is less polar and will have a higher Rf.

Q: What is the best method for final purification? A: After the initial workup involving solvent digestion, the crude product (which can be 85-95% pure) is typically purified by recrystallization.[2] A mixed solvent system, such as acetonitrile/toluene, has been reported to be effective.[2]

Visualizing the Reaction Pathway

The following diagram illustrates the primary synthesis route from guanidine and β-ethoxyacrylonitrile to 2,4-diaminopyrimidine, alongside potential competing side reactions.

reaction_pathway Guanidine Guanidine Adduct Michael Adduct (Intermediate) Guanidine->Adduct + Acrylonitrile β-Ethoxyacrylonitrile Acrylonitrile->Adduct Michael Addition Hydrolysis Hydrolysis Product (Cyanoacetaldehyde) Acrylonitrile->Hydrolysis + H₂O (Trace Water) SelfCondensation Self-Condensation Byproduct Acrylonitrile->SelfCondensation Heat Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization (-EtOH) Product 2,4-Diaminopyrimidine (Desired Product) Cyclized->Product Tautomerization

Caption: Synthesis pathway of 2,4-diaminopyrimidine and potential side reactions.

Optimized Experimental Protocol

This protocol is adapted from a high-yield example for the synthesis of 2,4-diaminopyrimidine.[2]

Materials:

  • β-Ethoxyacrylonitrile (1.00 mol, 97.1 g)

  • Guanidine, free base (1.15 mol, 68.0 g)

  • Isopropanol, anhydrous (250 g)

  • Toluene (200 g)

Procedure:

  • Reaction Setup: To a 1L round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add β-ethoxyacrylonitrile and isopropanol. Begin stirring.

  • Guanidine Addition: In a separate container, dissolve the guanidine free base in 200g of warm isopropanol. Add this solution to the reaction flask. Note: A slight excess of guanidine helps to ensure complete consumption of the limiting acrylonitrile reagent.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 70°C) under a nitrogen atmosphere. Rationale: The elevated temperature provides the activation energy for the condensation, while the inert atmosphere prevents oxidative side reactions.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH) every hour. The reaction is typically complete within 2.5-4 hours, indicated by the disappearance of the β-ethoxyacrylonitrile spot.

  • Solvent Removal: Once the reaction is complete, arrange the apparatus for distillation and remove the isopropanol under atmospheric pressure until the internal temperature reaches ~98°C. A yellow-brown crystalline mass should form upon cooling.

  • Impurity Extraction: To the cooled residue, add 200 g of toluene. Heat the mixture to 60-70°C and stir vigorously for 1 hour. Rationale: This step removes unreacted β-ethoxyacrylonitrile and other non-polar impurities, which are soluble in hot toluene, while the desired product is not.

  • Isolation: Filter the hot slurry through a Büchner funnel and wash the filter cake with a small amount of fresh toluene.

  • Drying: Dry the isolated solid in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 96-97% with a purity of >92%.

  • Purification (Optional): For higher purity, the product can be recrystallized from a suitable solvent system like acetonitrile/toluene.[2]

Data Summary: Effect of Solvent on Yield

The choice of solvent can significantly impact the reaction outcome. The following table summarizes data adapted from patent literature, demonstrating the efficacy of different solvents under similar conditions.[2]

Solvent SystemMolar Ratio (Nitrile:Guanidine)Reaction Time (h)Crude Purity (%)Yield (%)
Isopropanol1 : 1.152.592.196.7
Acetonitrile/DMF1 : 1.152.589.594.8
Acetonitrile1 : 1.171.2585.786.6

Analytical Methods for Purity Assessment

Ensuring the final product meets the required purity specifications is critical.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) can effectively separate 2,4-diaminopyrimidine from its potential impurities.[5][7]

  • Melting Point: A sharp melting point within the expected range (143-147°C) is a good indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product and identify any significant impurities if their signals do not overlap with the product signals.

References

  • EP0028316A1. (1981). Process for the preparation of 2,4-diaminopyrimidine.
  • EP0225614A2. (1987). Process for the preparation of 4-substituted 5-nitroso-4,6-diamino-pyrimidines.
  • Li, Y., et al. (2022). Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV. Food Chemistry, 376, 131835. [Link]

  • US2416617A. (1947). Preparation of 2,4-diaminopyrimidines.
  • Tzeng, T.-H., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2996. [Link]

  • VanAllan, J. A. (1952). 2,4-DIAMINO-6-HYDROXYPYRIMIDINE. Organic Syntheses, 32, 38. [Link]

  • Cherukupalli, P., et al. (2017). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals Journal of Research in Applied Mathematics, 3(7), 10-15. [Link]

  • EP0295218A2. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Rosowsky, A., et al. (2003). Synthesis of new 2,4-diaminopyrido[2,3-d]pyrimidine and 2,4-diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67. [Link]

  • Errea, M. I., et al. (2001). Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. Journal of Organic Chemistry, 66(1), 351-357. [Link]

  • US4831139A. (1989). Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines.
  • CP Lab Safety. (n.d.). 2, 4-Diaminopyrimidine, min 98% (HPLC), 100 grams. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Diaminopyrimidine. Retrieved from [Link]

  • CN105884393A. (2016). Preparation method of 2, 4-diamino-6-chloropyrimidine.

Sources

Troubleshooting low yield in the synthesis of 2,4-diaminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,4-diaminopyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The 2,4-diaminopyrimidine core is a key pharmacophore in a wide range of biologically active molecules, including inhibitors of kinases like HPK1 and CDK7, as well as anti-tubercular agents.[1][2][3]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve challenges in your synthetic routes, ultimately leading to improved yields and purity.

Troubleshooting Guide: Low Yields and Impurities

Low product yield is a common frustration in organic synthesis. This section provides a structured approach to identifying and addressing the root causes of poor outcomes in the synthesis of 2,4-diaminopyrimidine derivatives.

Issue 1: Low Conversion of Starting Materials

A primary indicator of a struggling reaction is the presence of significant amounts of unreacted starting materials in your crude product mixture, often observed by TLC or LC-MS.

Q: My reaction to form the pyrimidine ring is showing low conversion. What are the likely causes and how can I improve it?

A: Low conversion in the initial cyclization to form the 2,4-diaminopyrimidine core often points to issues with reactants, reaction conditions, or catalyst efficacy.

  • Purity and Quality of Starting Materials:

    • Guanidine and its salts: Guanidine can be hygroscopic and may degrade over time. Using fresh, high-purity guanidine or its hydrochloride salt is crucial. The reaction of guanidine hydrochloride with cyanoacetaldehyde can produce high yields (40-85%) under concentrated conditions.[4]

    • 1,3-Dicarbonyl compounds (or equivalents): Side reactions, such as self-condensation of β-ketoesters, can compete with the desired cyclization.[5] Ensure the purity of your dicarbonyl component.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical for reactant solubility and reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions may improve yields.[6]

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. For instance, in the Biginelli reaction, a common method for pyrimidine synthesis, higher temperatures can favor the formation of Hantzsch-type 1,4-dihydropyridine byproducts.[5][6] Careful temperature control and monitoring by TLC are essential.

    • pH and Concentration: The pH and concentration of reactants can significantly impact the reaction rate and yield. For example, in the synthesis of 2,4-diaminopyrimidine from guanidine hydrochloride and cyanoacetaldehyde, concentrated conditions have been shown to dramatically improve yields compared to dilute conditions.[4]

  • Catalyst Activity:

    • If you are using a catalyst, ensure it is active. Reusable catalysts may need regeneration. For acid catalysts, verify the concentration is appropriate.[6]

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion Observed check_reagents Verify Purity of Starting Materials (Guanidine, Dicarbonyl) start->check_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Concentration) check_reagents->optimize_conditions Reagents OK check_catalyst Check Catalyst Activity (If applicable) optimize_conditions->check_catalyst increase_time Increase Reaction Time check_catalyst->increase_time All OK modify_temp Modify Temperature (Monitor by TLC) increase_time->modify_temp change_solvent Change Solvent System modify_temp->change_solvent end Improved Yield change_solvent->end

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Complex Product Mixture and Purification Challenges

The formation of multiple byproducts can significantly lower the yield of the desired product and complicate its purification.

Q: My crude product is a complex mixture, making purification by column chromatography difficult. What are the common side reactions?

A: Several side reactions can occur during the synthesis of 2,4-diaminopyrimidine derivatives, leading to a complex product mixture.

  • Pinner Synthesis: This method can be prone to self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[5]

    • Prevention: Using freshly prepared, anhydrous amidine hydrochloride is critical.[6] Strictly anhydrous reaction conditions are also necessary to prevent hydrolysis. The choice and stoichiometry of the base are also crucial.[6]

  • Biginelli Reaction: A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[5]

    • Prevention: Lowering the reaction temperature can significantly reduce DHP formation. The order of addition of reagents can also be important; adding urea last may minimize its decomposition.[5]

  • Hydrolysis of Halopyrimidines: If you are starting with a chloropyrimidine, for example, hydrolysis to the corresponding hydroxypyrimidine can be a competing reaction, especially under basic conditions at elevated temperatures.

Experimental Protocol: General Procedure for Column Chromatography Purification

  • Adsorbent: Silica gel is commonly used for the purification of 2,4-diaminopyrimidine derivatives.[7][8]

  • Eluent System: A gradient of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) is often effective. A typical starting ratio is 50:1 (v/v) CH₂Cl₂/CH₃OH.[7] The polarity of the eluent can be gradually increased by increasing the proportion of methanol to elute more polar compounds.

  • Monitoring: The fractions should be monitored by Thin Layer Chromatography (TLC) to identify those containing the desired product.

  • Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.

Issue 3: Low Yield in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are frequently used to further functionalize the 2,4-diaminopyrimidine core. Low yields in these reactions are a common challenge.

Q: I am attempting a Suzuki-Miyaura coupling with a 5-halo-2,4-diaminopyrimidine, but the yield is poor.

A: Low yields in Suzuki-Miyaura couplings of pyrimidines can be due to several factors, including the choice of halide, catalyst system, and reaction conditions.

  • Halide Reactivity: The reactivity of the halide at the 5-position is crucial. Iodides are generally more reactive than bromides in Suzuki couplings.[7] If you are struggling with a 5-bromo-2,4-diaminopyrimidine, consider converting it to the corresponding 5-iodo derivative using N-iodosuccinimide.[7][9]

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst.[7][10] However, for less reactive halides, more specialized ligands may be required.[10]

  • Base and Solvent: A suitable base, such as potassium carbonate (K₂CO₃), and a solvent system, such as a mixture of ethanol, toluene, and water, are typically employed.[7]

  • Side Reactions: Transesterification can be a side reaction if your starting materials or products contain ester groups and you are using an alcohol as a solvent.[7] In such cases, switching to a non-alcoholic solvent system like acetonitrile/water may be beneficial.[7]

Q: My Buchwald-Hartwig amination of a 4-chloro-2-aminopyrimidine is not proceeding to completion.

A: The Buchwald-Hartwig amination of chloropyrimidines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[11]

  • Catalyst System: The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[11] This requires a highly active catalyst system.

    • Palladium Precatalyst: Consider using a modern palladacycle precatalyst (e.g., G3 or G4) which can form the active Pd(0) species more efficiently than traditional sources like Pd(OAc)₂.[11]

    • Ligand: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Ligands like RuPhos, BrettPhos, or DavePhos are often effective.[11]

  • Reaction Conditions:

    • Temperature: Elevated temperatures (80-110 °C) are typically required.[11]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often the most effective.[11][12]

    • Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (argon or nitrogen) to prevent deactivation of the Pd(0) catalyst by oxygen.[11]

Troubleshooting Diagram for Cross-Coupling Reactions

cross_coupling start Low Yield in Cross-Coupling suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald suzuki_halide Consider Iodo > Bromo suzuki->suzuki_halide buchwald_catalyst Use Active Catalyst System (Palladacycle + Bulky Ligand) buchwald->buchwald_catalyst suzuki_catalyst Optimize Catalyst/Ligand (e.g., Pd(PPh3)4) suzuki_halide->suzuki_catalyst suzuki_conditions Adjust Base/Solvent suzuki_catalyst->suzuki_conditions end Improved Yield suzuki_conditions->end buchwald_conditions Elevated Temp. & Strong Base (e.g., NaOtBu) buchwald_catalyst->buchwald_conditions buchwald_inert Ensure Inert Atmosphere buchwald_conditions->buchwald_inert buchwald_inert->end

Caption: Troubleshooting strategies for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 2,4-diaminopyrimidine core?

The most common methods involve the condensation of guanidine with a three-carbon synthon, such as a β-alkoxyacrylonitrile, cyanoacetaldehyde, or a β-ketoester.[4][13] Another approach is the amination of a pre-formed pyrimidine ring, for example, the reaction of 2-amino-4-chloropyrimidine with ammonia.[14]

Q2: How can I purify my 2,4-diaminopyrimidine derivative if it is highly water-soluble?

Highly water-soluble 2,4-diaminopyrimidine derivatives, often in their hydrochloride salt form, can be difficult to crystallize directly from aqueous solutions.[14] A useful technique is to convert the hydrochloride salt to the sulfate salt by adding a concentrated solution of a sulfate salt (e.g., sodium sulfate) or sulfuric acid. The sulfate salt is often less soluble and will precipitate out, allowing for easier isolation.[14]

Q3: I am seeing an unexpected fluorescent byproduct in my reaction. What could it be?

In reactions like the Biginelli synthesis, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[5] Its formation is favored at higher temperatures.[5][6]

Q4: Are there alternative synthetic routes if a particular step is consistently failing?

Yes, there are often multiple ways to construct a 2,4-diaminopyrimidine derivative. If a direct cyclization is proving problematic, a strategy involving the modification of a pre-existing pyrimidine ring can be explored. For example, starting with a commercially available substituted pyrimidine and introducing the desired functional groups through nucleophilic aromatic substitution or cross-coupling reactions can be an effective alternative.

Data Summary Table: Common Reaction Conditions

Reaction TypeKey ReagentsCatalyst/BaseSolventTemperature (°C)Typical Yields
Pyrimidine Ring Formation Guanidine, β-ethoxyacrylonitrileAlkali alcoholateAlcoholVaries~57%[13]
Pyrimidine Ring Formation Guanidine HCl, cyanoacetaldehydeNoneConcentrated aqueousVaries40-85%[4]
Amination 2-amino-4-chloropyrimidine, NH₃NoneMethanol125-175Good[14]
Suzuki-Miyaura Coupling 5-iodo-2,4-diaminopyrimidine, boronic acidPd(PPh₃)₄, K₂CO₃EtOH/Toluene/H₂O80-12052-78%[7]
Buchwald-Hartwig Amination 4-chloropyrimidine, aminePd precatalyst, bulky ligand, NaOtBuToluene, Dioxane80-110Varies

References

  • Roth, B. et al. (1961). J. Org. Chem. 26, 2770. [Link]

  • Ferris, J. P., & Hagan, W. J. (1984). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 14(1-4), 13-20. [Link]

  • English, J. P., & Clark, J. H. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Chen, Y.-C., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]

  • Chen, Y.-C., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]

  • Al-Otaibi, A. M., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6945–6958. [Link]

  • Gangjee, A., et al. (1991). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 34(2), 647-653. [Link]

  • Oldenhuis, N. J., et al. (2019). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 21(15), 6044–6048. [Link]

  • Chen, Y.-C., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]

  • Stanetty, P., & Schnürch, M. (2006). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 71(13), 5065–5068. [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Day, J. A., et al. (2025). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform. [Link]

  • Dirty Medicine. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube. [Link]

  • El-Gaby, M. S. A., et al. (2000). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. Journal of Chemical Research, 2000(4), 182-183. [Link]

  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/organicchemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. [Link]

  • de Souza, M. V. N. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735. [Link]

  • El-Hashash, M. A., & El-Gendy, A. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Journal of the Indian Chemical Society, 98(9), 100123. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5859-5872. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Bioorganic & Medicinal Chemistry, 48, 116409. [Link]

  • Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens, 9(9), e1003678. [Link]

  • Taylor & Francis. (n.d.). Diaminopyrimidine – Knowledge and References. [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]

  • Wang, Z., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 9(25), 5227–5230. [Link]

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Technical Support Center: Overcoming Stability Challenges of 2,4-Diaminopyrimidine Compounds in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-diaminopyrimidine compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to overcome common stability issues encountered in solution-based experiments. By understanding the underlying chemical principles and adopting robust experimental practices, you can ensure the integrity of your compounds and the reliability of your results.

Introduction: The Duality of Reactivity and Instability

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its utility stems from the strategic placement of nitrogen atoms and amino groups, which act as key hydrogen bond donors and acceptors, facilitating potent interactions with biological targets. However, this same electronic arrangement can render the pyrimidine ring susceptible to chemical degradation in solution, leading to challenges in experimental reproducibility and long-term storage. This guide will equip you with the knowledge to anticipate and mitigate these stability issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 2,4-diaminopyrimidine compounds in solution.

Q1: My compound's purity decreases over time when dissolved in aqueous buffer. What is the likely cause?

A1: The most probable cause is hydrolysis. The pyrimidine ring, particularly when substituted with certain functional groups, can be susceptible to nucleophilic attack by water. This can lead to the cleavage of the ring or modification of its substituents. The rate of hydrolysis is often pH-dependent, with both acidic and basic conditions potentially accelerating degradation.[3]

Q2: I observe unexpected peaks in my LC-MS analysis of a freshly prepared solution. What could be the issue?

A2: If you are confident in the initial purity of your solid compound, this could be due to rapid degradation upon dissolution. Some highly sensitive 2,4-diaminopyrimidine derivatives can degrade quickly in certain solvents, especially protic solvents like methanol or ethanol (solvolysis). Alternatively, the issue could be related to photodegradation if the solution was exposed to light during preparation. It is also crucial to ensure the quality of your solvents and the cleanliness of your glassware to rule out contamination.

Q3: How do substituents on the pyrimidine ring affect the stability of my compound?

A3: Substituents have a significant impact on the electronic properties of the pyrimidine ring and, consequently, its stability.

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, can increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and hydrolysis.[4][5]

  • Electron-donating groups (EDGs) , such as alkoxy or amino groups, can increase electron density in the ring, potentially making it more prone to oxidation but can sometimes stabilize it against nucleophilic attack.[6]

The position of the substituents is also critical. For instance, a substituent at the C6 position can influence the preferred site of hydrolysis of the amino groups at C2 and C4.[3]

Q4: What are the best practices for preparing and storing stock solutions of 2,4-diaminopyrimidine compounds?

A4: To maximize the longevity of your stock solutions, adhere to the following guidelines:

  • Solvent Choice: Whenever possible, use aprotic, anhydrous solvents like DMSO or DMF for long-term storage. If your experiment requires an aqueous buffer, prepare the solution fresh.

  • Temperature: Store stock solutions at -20°C or -80°C to slow down degradation kinetics.

  • Light Protection: Protect solutions from light by using amber vials or wrapping them in aluminum foil.[3]

  • Inert Atmosphere: For particularly sensitive compounds, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to diagnosing and resolving common stability-related problems.

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Gradual loss of parent compound peak area and appearance of new, more polar peaks in HPLC/LC-MS over hours/days in aqueous solution. Hydrolysis 1. Confirm Hydrolysis: Perform a forced degradation study by incubating the compound in acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH) and monitor the degradation profile. This will confirm sensitivity to pH-mediated hydrolysis. 2. Optimize pH: If the compound is more stable at a particular pH, adjust the pH of your experimental buffer accordingly. Many compounds are most stable near neutral pH. 3. Use Fresh Solutions: For critical experiments, always prepare aqueous solutions immediately before use.
Inconsistent biological activity from the same stock solution over time. Compound Degradation in Stock Solution 1. Re-evaluate Storage Conditions: Ensure the stock solution is stored at a sufficiently low temperature (-20°C or -80°C) and protected from light. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into single-use volumes. 3. Perform Quality Control: Periodically check the purity of your stock solution by HPLC or LC-MS, especially before starting a new set of experiments.
Rapid loss of compound and formation of new peaks when dissolving in methanol or ethanol. Solvolysis 1. Avoid Protic Solvents for Storage: Do not store your compound in alcoholic solvents for extended periods. 2. Switch to Aprotic Solvents: Use aprotic solvents like DMSO or DMF for stock solutions. If an alcoholic solvent is required for your assay, add it to the final dilution just before the experiment.
Discoloration of the solution or appearance of new peaks upon exposure to ambient light. Photodegradation 1. Implement Light Protection: Always work with the compound and its solutions in a light-protected environment (e.g., using amber vials, foil wrapping, and minimizing exposure to direct light). 2. Conduct Photostability Study: To understand the extent of the issue, perform a photostability study according to ICH Q1B guidelines, exposing the solution to a controlled light source.[3][7]
Unexpected degradation in the presence of certain reagents or in complex biological media. Chemical Incompatibility or Enzymatic Degradation 1. Assess Reagent Compatibility: Individually test the stability of your compound in the presence of each component of your reaction mixture to identify any incompatibilities. 2. Consider Enzymatic Activity: If using cell lysates or other biological matrices, be aware of potential enzymatic degradation. The pyrimidine ring can be metabolized by various enzymes.[8][9] Consider using enzyme inhibitors or heat-inactivated media if appropriate for your experiment.

Experimental Protocols

To proactively assess and manage the stability of your 2,4-diaminopyrimidine compounds, we recommend the following protocols.

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10][11][12]

Objective: To investigate the intrinsic stability of a 2,4-diaminopyrimidine compound under various stress conditions.

Materials:

  • Your 2,4-diaminopyrimidine compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • A suitable organic solvent (e.g., acetonitrile or methanol)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter

  • Temperature-controlled incubator or water bath

  • Photostability chamber (optional, as per ICH Q1B)

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent.

  • Set up Stress Conditions: In separate, clearly labeled vials, mix your stock solution with the stressor solutions as outlined in the table below. Include a control sample diluted with the solvent mixture without the stressor.

Stress Condition Procedure Typical Incubation
Acid Hydrolysis Mix 1 part stock solution with 9 parts 0.1 M HCl.Room temperature or 60°C for up to 24 hours.
Base Hydrolysis Mix 1 part stock solution with 9 parts 0.1 M NaOH.Room temperature for up to 24 hours.
Oxidation Mix 1 part stock solution with 9 parts 3% H₂O₂.Room temperature, protected from light, for up to 24 hours.
Thermal Degradation Incubate the stock solution (or solid compound).60°C or higher for up to 48 hours.
Photodegradation Expose the solution to a controlled light source.As per ICH Q1B guidelines (e.g., 1.2 million lux hours).[3][7]
  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial. If necessary, neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from all major degradation products.

  • Data Analysis: Quantify the percentage of the parent compound remaining and the formation of degradation products over time. This will reveal the compound's susceptibility to different degradation pathways.

Protocol 2: Solution Stability Assessment for In Vitro Assays

Objective: To determine the stability of a 2,4-diaminopyrimidine compound in the specific buffer and at the temperature of a planned biological assay.

Procedure:

  • Prepare the compound in the final assay buffer at the highest concentration to be used in the experiment.

  • Incubate the solution under the exact conditions of the assay (e.g., 37°C in a CO₂ incubator).

  • At time points relevant to the duration of your assay (e.g., 0, 1, 4, 8, 24 hours), take samples and immediately analyze them by HPLC or LC-MS to quantify the concentration of the parent compound.

  • A loss of more than 5-10% of the parent compound over the course of the experiment may indicate that stability is a concern and could affect the interpretation of your results.

Visualizing Stability Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Troubleshooting Workflow issue Inconsistent Results / Purity Loss check_storage Verify Storage Conditions (Temp, Light, Solvent) issue->check_storage fresh_prep Prepare Fresh Solution check_storage->fresh_prep analyze_t0 Analyze at T=0 fresh_prep->analyze_t0 run_assay Run Experiment analyze_t0->run_assay analyze_tend Analyze at T=end run_assay->analyze_tend compare Compare T=0 and T=end analyze_tend->compare stable Compound is Stable compare->stable Degradation <10% unstable Compound is Unstable (>10% degradation) compare->unstable Degradation >10% remediate Remediation Strategy (e.g., change buffer, shorten assay) unstable->remediate

Caption: A decision-making workflow for troubleshooting suspected compound instability.

G cluster_stress Degradation Stressors compound 2,4-Diaminopyrimidine Compound In Solution pH pH (Acid/Base Hydrolysis) compound->pH light Light (Photodegradation) compound->light temp Temperature (Thermal Degradation) compound->temp oxygen Oxygen / Peroxides (Oxidation) compound->oxygen solvent Protic Solvents (Solvolysis) compound->solvent degradation Degradation Products Loss of Activity pH->degradation light->degradation temp->degradation oxygen->degradation solvent->degradation

Caption: Major environmental factors leading to the degradation of 2,4-diaminopyrimidine compounds.

Conclusion: Proactive Stability Management

Overcoming the stability issues of 2,4-diaminopyrimidine compounds is not about finding a single universal solution, but rather about implementing a systematic and proactive approach to stability management. By understanding the potential degradation pathways, conducting appropriate stability assessments early in your research, and adhering to best practices for solution preparation and storage, you can safeguard the integrity of your valuable compounds. This diligence will not only enhance the quality and reproducibility of your data but also accelerate your drug discovery and development efforts.

References

  • Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI. (2024-01-28).
  • electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-m
  • An Overview of the Synthetic Route to the Marketed Formul
  • (PDF) ELECTRON WITHDRAWING GROUP EFFECT ON BIOLOGICAL ACTIVITIES OF PYRIMIDINE HYBRIDS AS POTENTIAL ANTI-MATRIX METALLOPROTEINASE-7.
  • 2,4-Diaminopyrimidine MK2 inhibitors.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Development of forced degradation and stability indic
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. PubMed.
  • Forced Degradation Studies. MedCrave online. (2016-12-14).
  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. PubMed Central. (2025-05-17).
  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
  • Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim.
  • Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with...
  • Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Applic
  • A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010-05-01).
  • Stability Testing and its Role in Drug Development Process. Research and Reviews. (2022-02-16).
  • Stability Testing of Drug Substances and Drug Products. (1998-05-27).
  • Stability Testing of Pharmaceutical Products. (2012-03-17).
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020-02-05).
  • Drug stability testing 101. Thermo Fisher Scientific.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. PubMed Central. (2022-12-17).
  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. (2015-05-05).
  • A deconstruction–reconstruction strategy for pyrimidine diversific
  • Pitfalls in PCR troubleshooting: Expect the unexpected?.

Sources

Technical Support Center: Optimizing Suzuki Coupling of 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki coupling of 2,4-dichloropyrimidines with aryl boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cross-coupling reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your experiments.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1][2] When applied to heteroaromatic systems like 2,4-dichloropyrimidines, it opens avenues for the synthesis of a diverse array of substituted pyrimidines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[3][4] However, the coupling of chloro-heterocycles presents unique challenges due to the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[5] This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of 2,4-dichloropyrimidines and provides actionable solutions based on mechanistic principles.

Problem 1: Low or No Product Yield

Q: My reaction shows low conversion to the desired product. What are the likely causes and how can I improve the yield?

A: Low or no yield in a Suzuki coupling with a chloro-heterocycle often points to suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its coordinating ligand is paramount. While Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands often enhance the rate-limiting oxidative addition step for less reactive aryl chlorides. Consider screening catalysts like Pd(dppf)Cl₂ or using pre-catalysts in combination with ligands such as RuPhos.[6]

  • Base and Solvent System: The base is crucial for the activation of the boronic acid to facilitate transmetalation.[7] A common issue is the use of a base that is too weak or has poor solubility in the reaction medium. While K₂CO₃ is a frequent choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with electron-deficient aryl boronic acids.[8] The solvent system must be able to dissolve both the organic and inorganic components. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often optimal.[9][10]

  • Reaction Temperature: Chloropyrimidines typically require higher reaction temperatures to undergo efficient oxidative addition. A temperature of around 100°C is a good starting point.[9][11] If the reaction is still sluggish, a modest increase in temperature may be beneficial, but be mindful of potential side reactions at excessively high temperatures.

  • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation.[11][12] Ensure that the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.

Problem 2: Significant Side Product Formation

Q: I am observing significant byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

A: Several side reactions can compete with the desired cross-coupling. Identifying and addressing them is key to a clean reaction.

  • Homocoupling of Boronic Acid: This is a common byproduct where two molecules of the aryl boronic acid couple to form a biaryl species.[5][11] It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).[12]

    • Solution: Rigorous exclusion of oxygen through proper inert atmosphere techniques is critical. Using a slight excess of the 2,4-dichloropyrimidine can also disfavor homocoupling.

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This side reaction is often exacerbated by high temperatures and the presence of water with certain bases.[5]

    • Solution: Use fresh, high-purity boronic acid. If protodeboronation is persistent, consider using boronate esters (e.g., pinacol esters) which are more stable. Minimizing the reaction time and temperature can also be beneficial.

  • Disubstitution: The formation of a 2,4-diarylpyrimidine can occur, especially if an excess of the boronic acid is used or if the reaction is run for an extended period at high temperatures.[9]

    • Solution: Carefully control the stoichiometry, using a 1:1 ratio or a slight excess of the dichloropyrimidine. Monitor the reaction progress by TLC or LC-MS to stop it once the monosubstituted product is maximized.

Frequently Asked Questions (FAQs)

Q1: Which position on the 2,4-dichloropyrimidine is more reactive?

A: The C4 position is generally more reactive than the C2 position in Suzuki couplings.[5][11] This regioselectivity is attributed to the electronic properties of the pyrimidine ring, which favor oxidative addition of the palladium catalyst at the C4-Cl bond.[9] This inherent difference in reactivity can be exploited for sequential, site-selective functionalization.

Q2: Can I use microwave irradiation for this reaction?

A: Absolutely. Microwave-assisted heating can be highly advantageous for the Suzuki coupling of 2,4-dichloropyrimidines. It often leads to dramatically reduced reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loadings (e.g., 0.5 mol%).[9][13]

Q3: How do I choose the right ligand for my specific aryl boronic acid?

A: The electronic nature of the aryl boronic acid can influence the choice of ligand. For electron-rich aryl boronic acids, a less electron-rich ligand on the palladium center may be sufficient. Conversely, for electron-deficient aryl boronic acids, a more electron-donating and bulky ligand (e.g., Buchwald-type ligands) can facilitate the catalytic cycle. A screening of different ligands is often the most practical approach to identify the optimal choice for a new substrate combination.[14]

Q4: My boronic acid is of questionable quality. Can I still use it?

A: It is highly recommended to use high-purity boronic acid. Impurities can lead to side reactions and lower yields. If the purity is a concern, you can try to purify it by recrystallization. Alternatively, converting the boronic acid to its corresponding pinacol boronate ester can improve its stability and handling.

Experimental Protocols

Standard Protocol for Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol provides a general starting point for the monosubstitution at the C4 position.

  • To a reaction vial, add 2,4-dichloropyrimidine (1.0 mmol), the aryl boronic acid (1.1 mmol), and a suitable base such as K₂CO₃ (3.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a degassed solvent mixture, such as 1,4-dioxane/H₂O (4:1, 5 mL).

  • Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Heat the reaction mixture at 100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Protocol for Rapid Suzuki Coupling

This protocol is designed for rapid optimization and synthesis.

  • In a microwave reaction vial, combine 2,4-dichloropyrimidine (0.5 mmol), the aryl boronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[9]

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[9]

  • Add a degassed mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).[9]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 15 minutes.[9]

  • After cooling, extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Concentrate the solvent and purify the product by column chromatography.

Data Presentation

Table 1: Screening of Reaction Components for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1002471[10]
2Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Toluene10012>90 (typical)
3Pd(dppf)Cl₂ (3)-Cs₂CO₃DME8018>85 (typical)
4Pd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O100 (µW)0.2581[9]

Yields are representative and may vary depending on the specific aryl boronic acid used.

Visualizing the Process

The Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal [Ar-Pd(II)L2-R']+ OxAdd->Transmetal Transmetalation (R'-B(OR)2) RedElim Ar-R' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product 2-Chloro-4-arylpyrimidine RedElim->Product ArX 2,4-Dichloropyrimidine ArX->OxAdd BoronicAcid Aryl Boronic Acid + Base BoronicAcid->Transmetal Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the Catalyst/Ligand System Optimal? Start->CheckCatalyst CheckBaseSolvent Are the Base and Solvent Appropriate? CheckCatalyst->CheckBaseSolvent No ScreenCatalysts Screen Different Pd Catalysts and Ligands CheckCatalyst->ScreenCatalysts Yes CheckTemp Is the Reaction Temperature Sufficient? CheckBaseSolvent->CheckTemp No ChangeBaseSolvent Try Stronger/More Soluble Base and Screen Solvents CheckBaseSolvent->ChangeBaseSolvent Yes CheckInert Is the Atmosphere Inert? CheckTemp->CheckInert No IncreaseTemp Increase Temperature Incrementally CheckTemp->IncreaseTemp Yes Success Reaction Optimized CheckInert->Success No Degas Ensure Proper Degassing and Inert Atmosphere CheckInert->Degas Yes ScreenCatalysts->CheckBaseSolvent ChangeBaseSolvent->CheckTemp IncreaseTemp->CheckInert Degas->Success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Krasavin, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(5), 1049. Available at: [Link]

  • ResearchGate. (2018). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. Available at: [Link]

  • ResearchGate. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Angewandte Chemie International Edition, 44(38), 6173-6177. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2018). The isolated yield of product 3 after Suzuki coupling of... Available at: [Link]

  • Fairlamb, I. J., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides–understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5646-5665. Available at: [Link]

  • National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Anderson, D. R., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(43), 5764-5766. Available at: [Link]

  • ResearchGate. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Available at: [Link]

  • Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 61(19), 6581-6586. Available at: [Link]

  • ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... Available at: [Link]

  • National Institutes of Health. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]

  • National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4991. Available at: [Link]

Sources

Technical Support Center: Synthesis of Pyrimidines from Nitrile Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrimidine synthesis. As a Senior Application Scientist, I've compiled this guide to address the common and often frustrating challenges encountered when using nitrile intermediates in the synthesis of pyrimidine scaffolds. This resource is designed to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the use of nitriles in pyrimidine synthesis.

Q1: My Pinner pyrimidine synthesis has a very low yield. What is the most likely culprit?

A1: The most common cause of low yields in a Pinner pyrimidine synthesis is the presence of water. The key intermediate in this reaction, the Pinner salt (an imino ester salt), is highly susceptible to hydrolysis. Even trace amounts of moisture can lead to the formation of undesired ester byproducts, consuming your starting materials and reducing the yield of the desired pyrimidine.[1]

Q2: How can I tell if hydrolysis of my nitrile intermediate is the problem?

A2: The primary indicator of hydrolysis is the formation of an ester byproduct instead of the pyrimidine.[1] This can often be identified through spectroscopic methods. For example, in IR spectroscopy, the C=N stretch of the Pinner salt intermediate (around 1640-1690 cm⁻¹) will be absent, and you will instead see a characteristic C=O stretch of an ester.[2] NMR and mass spectrometry are also crucial for confirming the structure of the unexpected byproduct.

Q3: Are there alternatives to the Pinner reaction for pyrimidine synthesis from nitriles that are less sensitive to water?

A3: Yes, several modern methods offer alternatives. One notable approach involves the activation of amides with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by the addition of a nitrile.[1][3] This single-step process can be more tolerant of certain functional groups and provides a valuable alternative. Additionally, Lewis acid-catalyzed methods are being explored for their potential to offer milder and more chemoselective routes to pyrimidines from nitriles and alcohols.[4]

Q4: Can I use a dehydrating agent directly in my reaction mixture to prevent hydrolysis?

A4: While it may seem intuitive, adding a dehydrating agent directly to the reaction is not always straightforward and depends on the specific reaction conditions and reagents. Some dehydrating agents can interfere with the reaction. A more robust approach is to ensure all reactants and the reaction environment are rigorously dried before starting the reaction. However, in some syntheses, reagents like trifluoromethanesulfonic anhydride act as both an activator and a dehydrating agent.[1][5]

Troubleshooting Guide: From Low Yields to Reaction Stalls

This section provides a more in-depth, problem-oriented approach to tackling issues with nitrile hydrolysis during pyrimidine synthesis.

Problem 1: Consistently Low Yield of the Desired Pyrimidine

Symptoms:

  • The yield of the pyrimidine product is significantly lower than expected.

  • TLC analysis shows a complex mixture of products or a significant amount of a major byproduct.

Root Cause Analysis:

As established, the primary suspect is water. The following workflow will help you diagnose and rectify the issue.

Workflow for Troubleshooting Low Yields

Mitigation Strategies:

  • Achieving and Maintaining Anhydrous Conditions: This is the most critical factor for success.

    • Glassware: All glassware must be thoroughly oven-dried at a high temperature (e.g., 120 °C) for several hours and allowed to cool in a desiccator or under a stream of inert gas.

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over activated molecular sieves (3Å or 4Å).[6]

    • Reagents: Ensure all reagents, especially amidine salts which can be hygroscopic, are anhydrous. Solid reagents can be dried in a vacuum desiccator.[6]

    • Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.

  • Purity of Reagents:

    • Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to prevent degradation and moisture absorption.

  • Reaction Setup and Execution:

    • The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ. This ensures strictly anhydrous acidic conditions.[1]

Problem 2: The Major Product is an Ester, Not the Pyrimidine

Symptoms:

  • You have isolated and characterized the major product and confirmed it to be the ester corresponding to your nitrile and alcohol.

Root Cause Analysis:

This is a clear indication that the Pinner salt intermediate is readily undergoing hydrolysis.

Pinner Reaction vs. Hydrolysis Pathway

Corrective Actions:

  • Aggressive Drying: Re-evaluate and intensify your drying procedures for all components of the reaction as outlined in Problem 1. Consider using a more efficient drying agent for your solvents. A quantitative comparison of common drying agents is provided in the table below.

  • Alternative Acid Source: If you are generating HCl in situ from a source that may introduce water, switch to using anhydrous HCl gas.

Table 1: Efficiency of Common Drying Agents for Organic Solvents [6]

Drying AgentCapacitySpeed of DryingSuitability
Anhydrous MgSO₄HighFastGood general-purpose drying agent.
Anhydrous Na₂SO₄LowSlowBest for pre-drying.
Molecular Sieves (3Å/4Å)HighModerate to FastExcellent for achieving very low water content. Requires activation.[7]
Anhydrous CaCl₂ModerateModerateCan form adducts with alcohols and amines.
P₂O₅Very HighVery FastHighly reactive and can be difficult to handle.
Problem 3: Reaction Stalls at the Amide Intermediate

Symptoms:

  • The reaction appears to stop, with a significant amount of the corresponding amide of your starting nitrile present in the reaction mixture.

Root Cause Analysis:

While less common in pyrimidine synthesis where cyclization is the goal, it's possible for the reaction to be diverted. In some cases, the Pinner salt can rearrange to an N-alkyl amide, especially at higher temperatures.[8] Alternatively, if the cyclization step with the amidine is slow or inefficient, hydrolysis of the nitrile to the amide may become a competing pathway, especially if the reaction is run for extended periods with trace moisture.

Troubleshooting Steps:

  • Temperature Control: Pinner salt intermediates can be thermally unstable. Running the reaction at lower temperatures can help prevent rearrangement to the amide.[9]

  • Optimize Cyclization Conditions: If incomplete cyclization is the issue, you may need to adjust the base or temperature to favor the ring-closing step over any competing hydrolysis.

  • Consider a Dehydrating Activator: For syntheses that are particularly prone to stalling or side reactions, using a reagent like trifluoromethanesulfonic anhydride can activate the system towards cyclization while simultaneously scavenging any trace water.[1][3]

Experimental Protocols

The following protocols are provided as a starting point and should be adapted based on the specific substrates and equipment available.

Protocol 1: General Procedure for Anhydrous Pinner-Type Pyrimidine Synthesis

This protocol emphasizes the rigorous exclusion of water.

Reagents:

  • β-Diketone (1 equivalent)

  • Amidine hydrochloride (1.1 equivalents)

  • Strong base (e.g., sodium ethoxide, 1.1 equivalents)

  • Anhydrous ethanol

Procedure:

  • Preparation: Oven-dry all glassware and assemble under an inert atmosphere (N₂ or Ar). Use anhydrous ethanol that has been freshly opened or distilled over a suitable drying agent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.

  • Base Addition: Carefully add sodium ethoxide (1.1 eq) to the stirred solution. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

  • Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

Protocol 2: Pyrimidine Synthesis via Amide Activation with Trifluoromethanesulfonic Anhydride[1][3]

This method offers an alternative to the classical Pinner reaction.

Reagents:

  • N-vinyl or N-aryl amide (1 equivalent)

  • Nitrile (1.1 equivalents)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents)

  • 2-Chloropyridine (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere. Use anhydrous DCM.

  • Reaction Setup: Dissolve the N-vinyl or N-aryl amide and the nitrile in anhydrous DCM in a flame-dried flask.

  • Reagent Addition: Cool the solution (e.g., to -78 °C) and add the 2-chloropyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. The reaction time is typically around 3 hours.[1]

  • Workup: Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.

References

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018–2023. [Link]

  • BenchChem. (2025). A Comparative Guide to Dehydrating Agents in Organic Synthesis: Benchmarking 1,3-Dimethoxypropane.
  • Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • Organic Chemistry Portal. (n.d.). Single-Step Synthesis of Pyrimidine Derivatives. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Burfield, D. R., & Smithers, R. H. (1983). Desiccant efficiency in solvent drying. 3. A reappraisal of the efficiency of commonly used desiccants for the drying of solvents. The Journal of Organic Chemistry, 48(14), 2420–2422.
  • BenchChem. (2025).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2024). 3.2: Drying Agents.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Abdel-Ghani, N. T., & El-Guesmi, N. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 45(5), 1424-1447.
  • Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 128(44), 14254-14255.
  • Bower, J. F. (2014). Comparative efficiencies of various dehydrating agents used for drying gases (A survey of commercial drying agents).
  • IJRAR. (2024).
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • El-Faham, A., & Albericio, F. (2016).
  • Wikipedia. (n.d.). Pinner reaction.
  • Ghosh, U., & Katzenellenbogen, J. A. (1981). A novel convenient one step pyrimidine synthesis. Tetrahedron Letters, 22(31), 2953-2956.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
  • ResearchGate. (n.d.). A) Hydrolysis of P1 into P1′. B)–E) Comparison of ¹H NMR spectra among P1, P1′, and model compounds (Model 2 and 3).
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.
  • Nauth, G., & Opatz, T. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1579.
  • J&K Scientific. (2025). Pinner Reaction.
  • Reddit. (2022). I wondered if this would be possible instead of e.g. Pinners reaction ?
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2007). Theoretical studies on the hydrolysis mechanism of N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide.
  • Organic Chemistry Portal. (n.d.).
  • National Center for Biotechnology Information. (2008).
  • National Center for Biotechnology Information. (2015). A Sustainable Multicomponent Pyrimidine Synthesis.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2006). A computational investigation of the different intermediates during organoalkoxysilane hydrolysis.
  • MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction.

Sources

Technical Support Center: Scale-Up Synthesis of 2,4-Diamino-5-pyrimidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Diamino-5-pyrimidinemethanol. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this important intermediate. Here, we move beyond simple protocols to address the complex issues that arise when transitioning from bench-scale to pilot or manufacturing scale. Our focus is on providing robust, scientifically-grounded solutions to common problems, ensuring process integrity and reproducibility.

Troubleshooting Guide: From Theory to Practice

This section addresses specific, practical problems encountered during the synthesis. Each issue is analyzed from a mechanistic perspective to provide not just a solution, but a deep understanding of the underlying chemical principles.

Q1: My reaction yield has dropped significantly after increasing the batch size from 10g to 1kg. What are the likely causes and how can I fix it?

This is a classic scale-up challenge often rooted in mass and heat transfer limitations. A drop in yield is rarely due to a single factor.

Causality: On a small scale, flasks have a high surface-area-to-volume ratio, allowing for efficient heating and cooling. In a large reactor, this ratio decreases dramatically. Inefficient heat transfer can lead to localized "hot spots" where side reactions and decomposition occur, or "cold spots" where the reaction rate slows to a crawl. Similarly, inefficient mixing can lead to poor distribution of reagents, causing localized areas of high concentration that favor side-product formation.

Troubleshooting Workflow:

G start Low Yield at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Control start->check_temp check_reagents Verify Reagent Stoichiometry & Quality start->check_reagents mixing_issue Is mixing uniform? (Visual, CFD modeling) check_mixing->mixing_issue temp_issue Are there hot/cold spots? (Probe mapping) check_temp->temp_issue reagent_issue Are reagents added correctly? (Rate, Sub-surface addition) check_reagents->reagent_issue impeller_sol Adjust impeller type/speed. Use baffles. mixing_issue->impeller_sol No temp_sol Improve heat transfer. Jacket fluid control. Slower reagent addition. temp_issue->temp_sol No reagent_sol Control addition rate. Ensure sub-surface addition to avoid splashing. reagent_issue->reagent_sol No end_node Yield Optimized impeller_sol->end_node temp_sol->end_node reagent_sol->end_node

Recommended Actions:

  • Review Your Mixing Protocol:

    • Impeller Choice: Ensure the impeller type (e.g., pitched-blade, anchor) is appropriate for the viscosity of your reaction medium.

    • Agitation Speed: A common mistake is not adjusting the agitation speed to account for the larger volume. The goal is to ensure homogeneity without introducing excessive shear, which could degrade the product.

  • Optimize Thermal Management:

    • Controlled Addition: Add reactive reagents (e.g., the reducing agent) slowly and sub-surface to allow the reactor's cooling system to dissipate the heat of reaction effectively.

    • Solvent Volume: Ensure the reaction is not overly concentrated, as this can exacerbate heat transfer issues. A slightly more dilute reaction may give a higher overall yield at scale.

  • Monitor the Reaction: Take samples at regular intervals and analyze them by HPLC or TLC to build a reaction profile. This will tell you if the reaction is stalling or if a specific byproduct is forming at a certain point, providing clues to the underlying problem.

Q2: I am observing a persistent impurity that co-crystallizes with my product. How can I identify and eliminate it?

The most common synthetic route to this compound involves the reduction of 2,4-Diamino-5-formylpyrimidine. Impurities often stem from this step.

Potential Impurities and Mitigation Strategies:

Impurity NameLikely CauseIdentification (vs. Product)Mitigation Strategy
2,4-Diamino-5-formylpyrimidine Incomplete reduction.Higher Rf on TLC (more polar); different retention time in RP-HPLC.Increase stoichiometry of reducing agent (e.g., NaBH4) by 10-20%. Extend reaction time and monitor for completion by HPLC.
2,4-Diamino-5-methylpyrimidine Over-reduction of the hydroxymethyl group.Less polar than the product. May require specific GC-MS or LC-MS analysis.Use a milder reducing agent. Avoid highly reactive hydrides like LiAlH4 if possible. Maintain strict temperature control (0-5 °C) during reduction.
Dimeric Ether Byproduct Acid-catalyzed condensation of two product molecules during workup.[1]Significantly higher molecular weight (detectable by MS).Neutralize the reaction mixture promptly and avoid strongly acidic conditions (pH < 4) for extended periods during workup and isolation.[1]

Experimental Protocol: Reductive Step Optimization

This protocol is designed to minimize impurity formation during the reduction of 2,4-Diamino-5-formylpyrimidine.

  • Setup: Charge a reactor with 2,4-Diamino-5-formylpyrimidine (1.0 eq) and a suitable solvent such as methanol or ethanol (10-15 volumes).

  • Inerting: Purge the reactor with an inert gas (Nitrogen or Argon) to prevent potential oxidation of the aldehyde.

  • Cooling: Cool the slurry to 0-5 °C using a jacketed cooling system. Maintaining this temperature is critical to prevent over-reduction.

  • Reducing Agent Addition: Prepare a solution or slurry of Sodium Borohydride (NaBH4, 1.1-1.3 eq) in a small amount of the same solvent. Add this portion-wise or via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, maintain the temperature and agitation. Take samples every 30 minutes and analyze by HPLC to monitor the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, slowly add acetone to quench any excess NaBH4. Then, carefully adjust the pH to ~7 using a dilute acid (e.g., 1M HCl or acetic acid).

  • Isolation: Concentrate the mixture under reduced pressure. The product can often be isolated by crystallization from water or an alcohol/water mixture.[2]

Q3: My product is difficult to handle and purify at scale. Chromatography is not an option. What are my alternatives?

Large-scale purification relies on robust, scalable techniques like crystallization and salt formation. This compound, with its two basic amino groups, is an excellent candidate for purification via salt formation.

Causality: Converting a free base to a salt (e.g., hydrochloride or sulfate) dramatically changes its solubility profile. Salts are typically highly crystalline and much more soluble in polar solvents like water or ethanol than the corresponding free base, while being insoluble in non-polar organic solvents. This differential solubility can be exploited to reject organic, non-basic impurities.

Purification Strategy: Salt Formation & Recrystallization

  • Dissolution: Take the crude product after workup and dissolve it in a suitable solvent like hot aqueous ethanol or acetic acid.[1]

  • Acidification: Slowly add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, until the pH is acidic (pH 1-2). The product salt will often begin to precipitate.[1][3]

  • Crystallization: Cool the mixture slowly to allow for the formation of large, pure crystals. A hold period at 0-5 °C for several hours can maximize recovery.

  • Filtration: Isolate the salt by filtration and wash the filter cake with a cold solvent (e.g., cold ethanol or acetone) to remove residual mother liquor and impurities.

  • Free-Basing (Optional): If the free base is required, the purified salt can be re-dissolved in water and neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the pure this compound.[2] This final precipitation often results in a highly pure, easily filterable solid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound suitable for scale-up?

There are two predominant strategies. The choice depends on the availability and cost of starting materials.

G cluster_0 Route A: Functional Group Interconversion cluster_1 Route B: Ring Construction a1 2,4-Diamino-5-formylpyrimidine a2 Reduction (e.g., NaBH4) a1->a2 a3 This compound a2->a3 b1 Guanidine b3 Cyclization b1->b3 b2 C3 Synthon with -CH2OH precursor b2->b3 b4 This compound b3->b4

  • Route A (More Common): This route starts with a pre-formed pyrimidine ring, specifically 2,4-Diamino-5-formylpyrimidine, and reduces the aldehyde to the alcohol.[4][5] This is often preferred at scale because the core heterocycle is readily available and the final reduction step is typically high-yielding and robust.

  • Route B: This involves constructing the pyrimidine ring from simpler starting materials, such as guanidine and a three-carbon fragment that already contains the hydroxymethyl precursor.[6] While elegant, this can sometimes lead to more complex impurity profiles due to challenges in controlling the cyclization reaction at scale.

Q2: Which solvent is best for the reaction and crystallization?

For the Reaction (Reduction):

  • Methanol/Ethanol: These are excellent choices. They are low-cost, readily available, and have good solubility for both the starting material and the NaBH4 reducing agent. Their boiling points are also convenient for removal under vacuum.

For Crystallization/Purification:

  • Water: The product has some solubility in hot water and is much less soluble in cold water, making it a good, green choice for recrystallization.

  • Ethanol/Water Mixtures: Often provide the best balance for achieving high purity and good recovery. The optimal ratio must be determined experimentally.

  • Isopropanol (IPA): Can be a good choice for final product washes due to its volatility, leaving a dry product.

Q3: What are the key safety considerations for scaling up this synthesis?
  • Hydrogen Evolution: The reaction of sodium borohydride with protic solvents (methanol, water) or acidic quenches generates hydrogen gas. Ensure the reactor is properly vented to a safe area to prevent pressure buildup and the creation of a flammable atmosphere.

  • Dust Explosion Hazard: The dry, powdered product, like many fine organic chemicals, can pose a dust explosion risk. Ensure proper grounding of equipment and use of appropriate personal protective equipment (PPE) during handling and transfer operations.

  • Exothermic Reactions: The reduction step is exothermic. A runaway reaction can occur if the reducing agent is added too quickly or if the cooling system fails. Always have a secondary cooling plan or a quench solution ready for emergencies.

References

  • Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1592. Available at: [Link]

  • Hu, G., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(24), 9573-9586. Available at: [Link]

  • Oatis, J. E., Jr., et al. (1981). Synthesis of A. 2,4-Diamino-5-(4-hydroxy-3-methoxy-1-naphthylmethyl)pyrimidine. Journal of Medicinal Chemistry, 24(3), 309-314. (Note: While the specific synthesis differs, this reference demonstrates relevant purification techniques for related structures). Available at: [Link]

  • Tieckelmann, H., et al. (1965). Notes- 2,4-Diamino-5-formylpyrimidine and 2,4-Diamino-5-hydroxymethylpyrimidine. The Journal of Organic Chemistry, 30(8), 2950-2951. Available at: [Link]

  • Roth, B., & Strelitz, J. Z. (1969). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 1. Synthesis and antibacterial activity in vitro. Journal of Medicinal Chemistry, 12(6), 1075-1082. (Note: This is a representative example of workup procedures for this class of compounds). Available at: [Link]

  • Falco, E. A., et al. (1951). 2,4-Diaminopyrimidines as Antimalarials. I. 5-Aryloxy and 5-Alkoxy Derivatives. Journal of the American Chemical Society, 73(8), 3753-3758. Available at: [Link]

  • Hoffer, M., et al. (1971). Synthesis of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (trimethoprim). Journal of Medicinal Chemistry, 14(5), 462-463. Available at: [Link]

  • PrepChem (2023). Synthesis of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine. Available at: [Link]

  • English, J.P., & Jackson, P. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S. Patent and Trademark Office.
  • Cresswell, R. M., & Mentha, J. W. (1978). U.S. Patent No. 4,115,650. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, Q., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29337–29344. Available at: [Link]

  • Rajapandi, R., et al. (2010). Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves. Asian Journal of Chemistry, 22(3), 1841-1844. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2,4-Diaminopyrimidine Analogs as Inhibitors of Bacterial Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2,4-diaminopyrimidine analogs targeting bacterial Dihydrofolate Reductase (DHFR). It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial discovery. We will explore the mechanism of action, structure-activity relationships (SAR), and the critical aspect of selectivity, supported by quantitative data and detailed experimental protocols.

The Central Role of Dihydrofolate Reductase in Bacterial Survival

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme found in nearly all organisms, from bacteria to humans.[1] It plays a pivotal role in the folate metabolism pathway by catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are crucial one-carbon donors required for the biosynthesis of essential cellular building blocks, including purines, thymidylate, and certain amino acids like methionine and glycine.[3][4]

Inhibition of DHFR leads to the depletion of the intracellular THF pool. This metabolic blockade halts the synthesis of thymidylate, a necessary precursor for DNA replication, thereby disrupting DNA synthesis and arresting cell growth and proliferation.[3][5][6] This makes DHFR an attractive and well-established target for therapeutic intervention in various diseases, including bacterial infections and cancer.[1][7]

DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) Enzyme Dihydrofolate Reductase (DHFR) DHF->Enzyme THF 5,6,7,8-Tetrahydrofolate (THF) Downstream Thymidylate Synthesis Purine Synthesis Amino Acid Synthesis THF->Downstream Enzyme->THF Reduction Product NADP+ Enzyme->Product Cofactor NADPH Cofactor->Enzyme Cofactor Inhibitor 2,4-Diaminopyrimidine Analogs Inhibitor->Enzyme Inhibition Outcome DNA Synthesis & Cell Proliferation Downstream->Outcome

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5. Ensure all reagents are at room temperature before use. [8] * DHFR Enzyme Stock: Reconstitute purified bacterial DHFR in cold assay buffer to a working concentration (e.g., 10-20 nM). Keep on ice. [8] * NADPH Stock (10 mM): Dissolve NADPH in assay buffer. Prepare fresh and protect from light. [8][9] * DHF Substrate Stock (10 mM): Dissolve Dihydrofolate (DHF) in assay buffer. Store aliquots at -80°C, protected from light. [8] * Test Compound Stock (10 mM): Dissolve test compounds (analogs) in 100% DMSO.

    • Positive Control (e.g., Trimethoprim): Prepare a stock solution in DMSO.

  • Assay Plate Setup (96-well clear, flat-bottom):

    • Test Wells: Add 2 µL of serially diluted test compound.

    • Positive Control Wells: Add 2 µL of serially diluted Trimethoprim.

    • Enzyme Control (100% Activity) Wells: Add 2 µL of DMSO.

    • Background Control (No Enzyme) Wells: Add 2 µL of DMSO.

  • Enzyme Addition and Pre-incubation:

    • Add Assay Buffer to all wells to bring the volume to 100 µL.

    • Add 50 µL of diluted DHFR enzyme solution to all wells except the Background Control wells. Add 50 µL of Assay Buffer to the Background Control wells.

    • Mix gently and incubate the plate at room temperature for 15 minutes to allow inhibitor-enzyme binding. [8]

  • Reaction Initiation and Measurement:

    • Prepare a fresh 2X Reaction Mixture containing DHF and NADPH in Assay Buffer. Final concentrations in the 200 µL reaction should be ~50 µM DHF and ~100 µM NADPH. [8] * To start the reaction, add 50 µL of the 2X Reaction Mixture to all wells.

    • Immediately place the plate in a microplate reader and begin kinetic measurement of absorbance at 340 nm. Record readings every 15-30 seconds for 10-20 minutes. [8][9]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/Δtime) for each well.

    • Normalize the data: % Inhibition = [1 - (Vinhibitor - Vbackground) / (Venzyme_control - Vbackground)] * 100.

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality and Principle: This whole-cell assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium after overnight incubation. It is the gold-standard for assessing antibacterial efficacy. The microdilution method is a common, high-throughput approach. [10][11] Step-by-Step Methodology:

  • Preparation:

    • Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

    • Include a positive control well (no drug) and a negative control well (no bacteria).

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial suspension to each well (except the negative control).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determining the MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth. [10]This can also be confirmed by reading the optical density (OD) at 600 nm.

Conclusion and Future Outlook

The 2,4-diaminopyrimidine scaffold remains a highly valuable template for the development of novel antibacterial agents targeting DHFR. [12]While Trimethoprim has been a clinical workhorse, rising resistance necessitates continuous innovation. The comparative analysis shows that next-generation analogs like Iclaprim can successfully overcome key resistance mechanisms. [13] Future research will continue to focus on the rational design of inhibitors with broad-spectrum activity, including against challenging pathogens like nontuberculous mycobacteria and drug-resistant strains. [7][14]A deep understanding of the structure-activity relationships, coupled with rigorous in vitro and whole-cell evaluation as detailed in this guide, is essential for advancing these promising compounds from the laboratory to the clinic.

References

  • Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed. (n.d.). PubMed.
  • Almeida, V. M., et al. (2025).
  • What are DHFR inhibitors and how do they work? (2024).
  • Dihydrofolate reductase inhibitor. (n.d.). Grokipedia.
  • Viola, G., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PMC.
  • dihydrofolate reductase inhibitor. (n.d.). Slideshare.
  • Baccanari, D. P., & Kuyper, L. F. (1994). Basis of selectivity of antibacterial diaminopyrimidines. PubMed.
  • G-S, W., & K-K, P. (n.d.). Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors. PubMed Central.
  • Application Notes and Protocols for 2'-Fluoroaminopterin DHFR Inhibition Assay. (n.d.). Benchchem.
  • Reeve, S. M., et al. (n.d.). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. PMC - NIH.
  • Brophy, V. H., et al. (n.d.).
  • Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human P
  • Baccanari, D. P., et al. (1993). Basis of Selectivity of Antibacterial Diaminopyrimidines. S.C.R.I.T. sri - Firenze.
  • Wolska, K., et al. (n.d.). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. NIH.
  • Wolska, K., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI.
  • Nammalwar, B., et al. (n.d.). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. PMC.
  • El-Gazzar, M. G., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
  • Reeve, S. M., et al. (n.d.).
  • Pankuch, G. A., et al. (n.d.). In Vitro Activities of Three New Dihydrofolate Reductase Inhibitors against Clinical Isolates of Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Micropl
  • Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents. (2024). MDPI.
  • Evaluation of DHFR Inhibition and Antimicrobial Activity of Some Newly Synthesized Quinazolin-4(3H). (n.d.).
  • Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Minimal inhibitory concentration (MIC) values of the chosen pyrimido-pyrimidines for wild type E. coli IMPA and its dhfr knockout isostrain (dhfr -). (n.d.).
  • Lee, H., et al. (n.d.). Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. PMC - PubMed Central.
  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). (n.d.). Assay Genie.

Sources

A Senior Application Scientist's Guide to the Validation of 2,4-Diaminopyrimidine Compounds in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

The 2,4-diaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to the ATP pocket of a wide array of protein kinases.[1][2] This has led to the development of numerous potent inhibitors targeting key signaling molecules in oncology, immunology, and other disease areas.[3][4] However, promising in vitro potency, characterized by low nanomolar IC50 values, is merely the first step in a long journey. The true test of a compound's therapeutic potential lies in its successful validation in complex biological systems.

This guide provides an in-depth comparison of methodologies for transitioning 2,4-diaminopyrimidine-based drug candidates from the benchtop to preclinical animal models. We will dissect the causality behind experimental design, provide validated protocols, and present comparative data to equip researchers and drug development professionals with the tools to design robust, self-validating in vivo studies.

The Critical Leap: From In Vitro Potency to In Vivo Efficacy

The primary objective of moving into animal models is to understand how a compound behaves in a living organism, assessing its efficacy, pharmacokinetics (PK), and potential toxicity. A compound that potently kills cancer cells in a dish may fail in vivo for a multitude of reasons including poor absorption, rapid metabolism and clearance, inability to reach the target tissue, or unforeseen toxicity. Therefore, a rationally designed in vivo study is the crucible in which a true drug candidate is forged.

The selection of an appropriate animal model is the most critical decision in this transition. The choice is dictated entirely by the biological question being asked. For direct-acting anticancer agents, immunodeficient xenograft models are the standard.[5][6] However, for compounds targeting the immune system, such as immuno-oncology agents, these models are insufficient. In such cases, syngeneic models, which utilize immunocompetent mice, are essential to evaluate the interplay between the drug, the tumor, and the host immune system.[7]

Below is a generalized workflow illustrating the key stages of preclinical validation.

G cluster_0 In Vitro / Ex Vivo Phase cluster_1 In Vivo Phase vitro_hit Initial Hit Compound (e.g., 2,4-Diaminopyrimidine) biochem Biochemical Assay (Kinase IC50) vitro_hit->biochem cell_assay Cell-Based Assay (Proliferation IC50, p-Target) biochem->cell_assay pk_study Pharmacokinetic (PK) Study (Mice/Rats) cell_assay->pk_study Lead Optimization model_select Animal Model Selection pk_study->model_select efficacy Efficacy Study (Tumor Growth Inhibition) model_select->efficacy pd_study Pharmacodynamic (PD) Study (Target Engagement in Tumor) efficacy->pd_study tox Toxicology Assessment (Body Weight, Clinical Signs) efficacy->tox

Caption: High-level workflow from in vitro discovery to in vivo validation.

Case Study 1: Anticancer Activity of CDK9 Inhibitors

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and transcription, making them attractive targets in oncology. Several 2,4-diaminopyrimidine derivatives have been developed as potent CDK9 inhibitors.[3]

In Vitro Performance Comparison

The initial step involves characterizing the potency of compounds against the target enzyme and their effect on cancer cell proliferation.

CompoundTarget Kinase IC50 (CDK9)Cell Proliferation IC50 (HCT-116)Source
16h 11.4 ± 1.4 nM61 ± 2 nM[3]
16j 10.2 ± 1.3 nM20 ± 1 nM[3]

These data demonstrate potent enzymatic inhibition that translates to effective suppression of colorectal cancer cell growth in vitro. The next logical step is to determine if this activity can be replicated in vivo.

In Vivo Validation: Human Tumor Xenograft Model

The causality for using a xenograft model here is to assess the direct antitumor effect of the CDK9 inhibitors on human cancer cells in a living system, independent of a complex immune response. Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are used as they will not reject the implanted human tumor cells.[5][8]

Experimental Protocol: HCT-116 Colorectal Cancer Xenograft Study

  • Animal Selection: Use female BALB/c nude mice, 6-8 weeks of age. Allow a 1-week acclimatization period.

  • Cell Culture & Implantation:

    • Culture HCT-116 cells in recommended media until they reach logarithmic growth phase.

    • Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[5]

  • Tumor Growth & Randomization:

    • Monitor tumor growth using digital calipers, calculating tumor volume with the formula: (Length × Width²)/2.[6]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 per group).[6][8] Groups should include a vehicle control and one or more drug treatment arms.

  • Drug Formulation & Administration:

    • Formulate compounds (e.g., 16h, 16j) in a suitable vehicle (e.g., 0.5% HPMC + 0.2% Tween 80 in sterile water).

    • Administer the drug via the determined route and schedule (e.g., oral gavage, once daily).[8]

  • Monitoring & Endpoints:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot for downstream markers like phosphorylated RNA polymerase II).[3]

Results: In a study using this model, compounds 16h and 16j effectively suppressed tumor growth without apparent toxicity, validating their in vitro potential.[3]

Case Study 2: Immuno-Oncology Activity of HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 is a promising strategy to enhance the body's own immune response against tumors.[9][7] This mechanism cannot be tested in immunodeficient mice.

Why a Syngeneic Model is Essential

The therapeutic hypothesis for an HPK1 inhibitor is that it boosts T-cell function to attack the tumor. This requires a fully functional immune system. Syngeneic models, where mouse cancer cells (e.g., CT26 colon carcinoma) are implanted into an immunocompetent mouse strain of the same genetic background (e.g., BALB/c), provide the necessary biological context.[7]

G TCR T-Cell Receptor (TCR) HPK1 HPK1 (MAP4K1) TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Inhibits VAV1 VAV1 SLP76->VAV1 PLCg1 PLCγ1 VAV1->PLCg1 NFAT NFAT Activation PLCg1->NFAT IL2 IL-2 Production NFAT->IL2 Inhibitor 2,4-Diaminopyrimidine HPK1 Inhibitor Inhibitor->HPK1 Blocks

Caption: HPK1 negatively regulates T-cell signaling, a process blocked by inhibitors.

In Vivo Validation: Syngeneic Tumor Model

Experimental Protocol: CT26 Syngeneic Study

  • Animal & Cell Line: Use female BALB/c mice and the CT26 murine colon carcinoma cell line.

  • Implantation: Subcutaneously inject 5 x 10^5 CT26 cells into the flank.

  • Treatment: Once tumors are established (e.g., ~100 mm³), begin treatment with the HPK1 inhibitor or vehicle control.

  • Efficacy Endpoints: Monitor tumor volume and body weight as in the xenograft model.

  • Pharmacodynamic & Immune Endpoints (Critical):

    • At study termination, harvest tumors and spleens.

    • Tumor Analysis: Disaggregate tumors to create a single-cell suspension. Use multi-color flow cytometry to quantify the infiltration of immune cells, particularly CD3+ and CD8+ T-lymphocytes.[7]

    • Spleen/Blood Analysis: Analyze T-cell populations for activation markers (e.g., CD69, CD25) and cytokine production (e.g., IL-2, IFN-γ) ex vivo following restimulation.[9]

Results & Comparative Landscape: A lead HPK1 inhibitor, CMPD0431, demonstrated significant tumor growth inhibition in the CT26 model.[7] Crucially, this was accompanied by an increase in CD3+ T-cell infiltration into the tumor.[7] Some mice even developed immunological memory, resisting a second tumor challenge, providing powerful evidence of a true immune-mediated effect.[7] This type of result is impossible to obtain from a xenograft study and is a key validation point for an immunomodulatory agent.

CompoundTargetAnimal ModelKey In Vivo OutcomeSource
CMPD0431 HPK1CT26 SyngeneicTumor growth inhibition, increased T-cell infiltration[7]
NDI-101150 HPK1Multiple SyngeneicTumor response, synergy with anti-PD-1[7]
Compound 16j CDK9HCT-116 XenograftTumor growth suppression[3]

The Indispensable Role of Pharmacokinetics (PK)

A successful in vivo efficacy study is underpinned by a favorable pharmacokinetic profile. It is essential to confirm that the compound achieves sufficient exposure in the plasma and, ideally, in the tumor tissue to engage its target.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Selection: Use a relevant mouse strain (e.g., BALB/c or C57BL/6).

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV)). A typical study includes both routes to determine oral bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[10]

  • Analysis: Process blood to plasma and analyze drug concentration using LC-MS/MS.

  • Parameter Calculation: Use software (e.g., PKSolver) to calculate key PK parameters.[10]

Key PK Parameters & Their Importance

ParameterDescriptionWhy It Matters
T½ (Half-life) Time for drug concentration to decrease by half.Influences dosing frequency.[9][11]
Cmax Maximum observed plasma concentration.Should exceed the concentration needed for efficacy (e.g., >10x cell IC50).
AUC Area Under the Curve; total drug exposure over time.Key indicator of overall exposure.[9]
CL (Clearance) Rate of drug removal from the body.High clearance can lead to poor exposure.[9][11]
F (%) Oral Bioavailability.Percentage of oral dose that reaches systemic circulation. Low F% may require formulation work or an alternative route.

One 2,4-diaminopyrimidine HPK1 inhibitor, compound 14g , demonstrated a promising PK profile in rats after an IV dose, with a long half-life (9.98 h) and low clearance, suggesting sustained exposure is achievable.[9] This type of data provides confidence that the compound can maintain concentrations above its active threshold in vivo, a critical factor for the interpretation of efficacy studies.

Conclusion and Future Directions

The validation of 2,4-diaminopyrimidine compounds in animal models is a multi-faceted process that requires a deep understanding of the compound's mechanism of action to inform the selection of the correct experimental systems. For direct-acting cytotoxic agents, xenograft models remain a robust and efficient platform. However, for the growing class of immunomodulatory agents based on this scaffold, immunocompetent syngeneic models are non-negotiable for demonstrating a relevant therapeutic effect.

Successful translation from in vitro to in vivo is never guaranteed, but a rigorous, step-wise approach that integrates efficacy, pharmacokinetic, and pharmacodynamic readouts provides the highest probability of success. By carefully selecting models that faithfully recapitulate the human disease and the drug's mechanism, researchers can build a compelling, data-driven case for advancing these promising compounds toward clinical development.

References

  • Validation of 2,4-Diaminopyrimidine-5-carboxamide Activity in Animal Models: A Compar
  • Design, synthesis, molecular modeling and evaluation of 2,4-diaminopyrimidine analogues as promising colorectal cancer drugs. PubMed.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).
  • Initiating and Performing in vivo experiments of anti-cancer tre
  • Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities. PubMed.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed.
  • Antitumor Efficacy Testing in Rodents. PMC - NIH.
  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed.
  • Design, Synthesis, and Biological Evaluation of diaminopyrimidine Derivatives as Novel Focal Adhesion Kinase Inhibitors. NIH.
  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. MDPI.
  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. PubMed.
  • Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study. MDPI.

Sources

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 2,4-Diaminopyrimidine Derivatives with Human DHFR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug design, Dihydrofolate Reductase (DHFR) remains a pivotal target for a wide array of treatments, from antimicrobial to anticancer agents. The efficacy of these drugs hinges on their ability to selectively inhibit the DHFR of a pathogen or cancerous cell without significantly affecting the human enzyme. This guide provides an in-depth comparison of the cross-reactivity of prominent 2,4-diaminopyrimidine derivatives with human DHFR, supported by experimental data and protocols to empower researchers in the development of next-generation selective inhibitors.

The Critical Role of DHFR and the Imperative of Selective Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR disrupts DNA replication and cell proliferation. This makes it an attractive target for therapies aimed at rapidly dividing cells, such as those found in cancerous tumors and infectious microbes.

The core challenge in targeting DHFR lies in achieving species-specific inhibition. Non-selective inhibition can lead to significant host toxicity due to the essential role of DHFR in healthy human cells. The 2,4-diaminopyrimidine scaffold is a cornerstone in the design of DHFR inhibitors, but subtle modifications to this core structure can dramatically alter its selectivity profile. Understanding the nuances of these interactions is paramount for the rational design of safer and more effective therapeutics.

Comparative Inhibitory Potency of 2,4-Diaminopyrimidine Derivatives

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating greater potency. The following table summarizes the inhibitory potency of key 2,4-diaminopyrimidine derivatives against human DHFR and DHFR from various microbial sources, highlighting the vast differences in selectivity.

InhibitorClassPrimary UseTarget EnzymeInhibitory Value (nM)Selectivity Notes
Methotrexate Classical (Folate Analog)Anticancer, ImmunosuppressantHuman DHFRIC50: 11.2 - 120[1][2]Low selectivity; potent against both human and microbial DHFR.[2]
S. aureus DHFR (DfrB)Ki: 0.71[2][3]Highly potent against bacterial DHFR, contributing to its broad-spectrum activity and potential for side effects.
Trimethoprim Non-Classical (Diaminopyrimidine)AntibacterialHuman DHFRIC50: >30,000[2]Very poor inhibitor of the human enzyme, ensuring low host toxicity.[2]
E. coli DHFR (Wild-Type)IC50: 23[2]Highly potent and selective for the bacterial target.
S. aureus DHFR (DfrG, resistant)Ki: 31,000[2][3]Potency is dramatically reduced against resistant bacterial strains.
C. parvum DHFRIC50: 3,800 - 4,000[4]Moderately potent against this protozoan enzyme.
Pyrimethamine Non-Classical (Diaminopyrimidine)AntiprotozoalHuman DHFRIC50: 52,000[2]Weak inhibition of the human enzyme.[2]
P. falciparum DHFR (Wild-Type)IC50: ~0.5[2]Highly potent against the sensitive parasite enzyme.
P. falciparum DHFR (Quadruple Mutant)IC50: >40,000[2]High-level resistance is conferred by multiple mutations in the target.
P218 Non-Classical (Diaminopyrimidine)Antimalarial (investigational)Human DHFRIC50: 120[5]
M. avium DHFRIC50: 4.3[5]Potent inhibitor of this mycobacterial enzyme.
M. abscessus DHFRIC50: 0.8[5]Highly potent inhibitor of this mycobacterial enzyme.

The Molecular Basis of Selectivity: A Structural Perspective

The remarkable selectivity of certain 2,4-diaminopyrimidine derivatives stems from subtle yet critical differences in the amino acid composition and conformation of the DHFR active site across species. While the overall fold of DHFR is conserved, key residue substitutions can alter the size, shape, and electrostatic environment of the binding pocket.

For instance, the high selectivity of trimethoprim for bacterial DHFR over human DHFR is a classic example of structure-based drug design. The active site of bacterial DHFR is generally more accommodating to the trimethoxybenzyl group of trimethoprim than the corresponding pocket in human DHFR.

cluster_human Human DHFR Active Site cluster_bacterial Bacterial DHFR Active Site h_DHFR Human DHFR h_pocket Narrower Hydrophobic Pocket h_DHFR->h_pocket h_Phe31 Phenylalanine 31 h_pocket->h_Phe31 b_DHFR Bacterial DHFR b_pocket Wider Hydrophobic Pocket b_DHFR->b_pocket b_Ile50 Isoleucine 50 b_pocket->b_Ile50 Trimethoprim Trimethoprim Trimethoprim->h_pocket Low Affinity (Steric Hindrance) Trimethoprim->b_pocket High Affinity (Favorable Fit) Methotrexate Methotrexate Methotrexate->h_pocket High Affinity Methotrexate->b_pocket High Affinity

Caption: Simplified representation of inhibitor binding in human vs. bacterial DHFR active sites.

In contrast, methotrexate, a less selective inhibitor, mimics the endogenous substrate, dihydrofolate, more closely. Its pteridine ring and glutamate tail form extensive interactions with conserved residues in both human and microbial DHFR active sites, leading to potent inhibition across species.

Experimental Workflow: Determining DHFR Inhibition and IC50 Values

A robust and reproducible experimental protocol is essential for accurately assessing the inhibitory potential and selectivity of novel compounds. The most common method for measuring DHFR activity is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis A Prepare Assay Buffer F Add Buffer, NADPH, and DHFR to Microplate Wells A->F B Prepare DHF Substrate Solution I Initiate Reaction by Adding DHF B->I C Prepare NADPH Solution C->F D Prepare Enzyme Solution (DHFR) D->F E Prepare Inhibitor Stock Solutions G Add Test Compound (Inhibitor) or Vehicle Control E->G F->G H Pre-incubate at Assay Temperature G->H H->I J Monitor Absorbance Decrease at 340 nm (Kinetic Reading) I->J K Calculate Initial Reaction Velocities J->K L Plot % Inhibition vs. Inhibitor Concentration K->L M Determine IC50 Value L->M

Caption: Experimental workflow for a spectrophotometric DHFR inhibition assay.

Detailed Protocol for Spectrophotometric DHFR Inhibition Assay

This protocol is adapted from established methods and can be performed in a 96-well microplate format for high-throughput screening.[6][7]

1. Reagent Preparation:

  • Assay Buffer: Prepare a 1X assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM DTT). Keep at room temperature.

  • Dihydrofolate (DHF) Substrate Solution: Prepare a stock solution of DHF in a suitable buffer (e.g., assay buffer with a small amount of NaOH to aid dissolution). Protect from light and prepare fresh daily.

  • NADPH Solution: Prepare a stock solution of NADPH in assay buffer. Protect from light and prepare fresh daily.

  • DHFR Enzyme Solution: Dilute the purified DHFR enzyme to the desired working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Inhibitor Stock Solutions: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • To each well of a 96-well clear, flat-bottom microplate, add the following in order:

    • Assay Buffer

    • NADPH solution

    • DHFR enzyme solution

  • Add the test compound (inhibitor) or vehicle control to the appropriate wells.

  • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader in kinetic mode. Record readings at regular intervals (e.g., every 20-30 seconds) for a total of 10-20 minutes.[6]

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of absorbance change) for each well from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Self-Validation and Causality:

  • Enzyme Control: Wells containing all components except the inhibitor serve as the 100% activity control.

  • Blank Control: Wells containing all components except the enzyme are used to correct for any non-enzymatic degradation of NADPH.

  • Positive Control: A known DHFR inhibitor (e.g., methotrexate) should be included in each assay to validate the assay performance.

  • The pre-incubation step is crucial to allow for the establishment of binding equilibrium between the enzyme and the inhibitor before initiating the reaction. The choice of pre-incubation time may need to be optimized for slow-binding inhibitors.

Future Directions in DHFR Inhibitor Design

The development of resistance to existing DHFR inhibitors is a significant clinical challenge. Future research will likely focus on:

  • Designing inhibitors that target novel binding pockets or allosteric sites on the enzyme. This could circumvent resistance mechanisms that involve mutations in the active site.

  • Developing "hybrid" molecules that inhibit DHFR and other essential enzymes in the same pathway or a related pathway. This dual-targeting approach could lead to synergistic effects and a lower likelihood of resistance development.

  • Leveraging computational modeling and artificial intelligence to predict the binding affinity and selectivity of novel compounds, thereby accelerating the drug discovery process.

By understanding the intricate interplay between the structure of 2,4-diaminopyrimidine derivatives and the active site of human DHFR, researchers can continue to develop innovative and highly selective inhibitors that promise to improve the therapeutic window and overcome the challenge of drug resistance.

References

  • Anderson, A. C. (2003). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 47(11), 3479–3487. Available at: [Link]

  • Meirelles, M. A., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitors Across Chemical Classes. BenchChem.
  • Lombardo, F., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. Available at: [Link]

  • Reeve, S. M., et al. (2020). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases, 6(3), 443–454. Available at: [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Grem, J. L., & Chu, E. (1995). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 41(12), 1772–1779. Available at: [Link]

  • Sehrawat, R., et al. (2021). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 28(1), 1-26. Available at: [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. Available at: [Link]

Sources

The Evolving Landscape of Antifolate Chemotherapy: A Comparative Analysis of 2,4-Diaminopyrimidine Analogs and Methotrexate in Antitumor Activity

Author: BenchChem Technical Support Team. Date: February 2026

For decades, methotrexate has been a cornerstone of cancer chemotherapy, exerting its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cellular replication. However, the emergence of drug resistance and a desire for improved therapeutic indices have driven the development of novel antifolates. Among the most promising are the 2,4-diaminopyrimidine analogs, a class of non-classical, lipophilic inhibitors designed to overcome the limitations of methotrexate. This guide provides an in-depth, data-driven comparison of the antitumor activities of these next-generation compounds against the established benchmark, methotrexate, offering valuable insights for researchers and drug development professionals.

The Central Role of Dihydrofolate Reductase in Cancer Proliferation

Dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] Rapidly proliferating cancer cells have a high demand for these precursors, making DHFR an attractive target for anticancer therapies.[2] By inhibiting DHFR, antifolates deplete the intracellular pool of THF, leading to the disruption of DNA synthesis and, ultimately, cell death.[1]

Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate One-Carbon Donor DNA_Synthesis DNA Synthesis & Repair Purines_Thymidylate->DNA_Synthesis DHFR_Enzyme->THF Product Inhibitors Methotrexate & 2,4-Diaminopyrimidine Analogs Inhibitors->DHFR_Enzyme Inhibition In Vitro Assay Workflow cluster_0 Cell Culture & Seeding cluster_1 Drug Treatment cluster_2 Viability Measurement cluster_3 Data Analysis Seed_Cells Seed cancer cells in 96-well plates Incubate_1 Incubate for 24h for cell adherence Seed_Cells->Incubate_1 Add_Drugs Add serial dilutions of test compounds (e.g., 2,4-diaminopyrimidine analogs, Methotrexate) Incubate_1->Add_Drugs Incubate_2 Incubate for 48-72h Add_Drugs->Incubate_2 Add_Reagent Add MTT or SRB reagent Incubate_2->Add_Reagent Incubate_3 Incubate for a defined period Add_Reagent->Incubate_3 Read_Absorbance Read absorbance on a plate reader Incubate_3->Read_Absorbance Calculate_Viability Calculate % cell viability vs. control Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human tumor cells in 96-well microtiter plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Drug Addition: Prepare serial dilutions of the 2,4-diaminopyrimidine analogs and methotrexate. Add these to the appropriate wells. Include untreated control wells.

  • Incubation: Incubate the plates for a period of 48 to 144 hours. [3]4. Cell Viability Assessment:

    • For MTT assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance.

    • For SRB assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B (SRB) dye which binds to cellular proteins, wash, and then solubilize the bound dye. Measure the absorbance. [4]5. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 value for each compound.

In Vivo Tumor Xenograft Study

This model assesses the antitumor efficacy of a compound in a living organism.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject human tumor cells into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, methotrexate, and 2,4-diaminopyrimidine analogs at various doses). Administer the treatments according to a predefined schedule (e.g., daily, weekly).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the animals as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy.

Overcoming Resistance: A Key Advantage of 2,4-Diaminopyrimidine Analogs

A significant challenge in methotrexate therapy is the development of resistance, which can occur through several mechanisms, including:

  • Impaired drug transport: Decreased expression or function of the RFC-1. [5]* Decreased polyglutamylation: Reduced activity of FPGS.

  • DHFR gene amplification: Increased levels of the target enzyme. [5] The lipophilic nature of many 2,4-diaminopyrimidine analogs allows them to bypass RFC-1-mediated transport, making them effective against tumors that have developed this form of resistance. [6][5]For instance, trimetrexate has shown efficacy against methotrexate-resistant tumor cells with impaired drug transport. [5][7]

Conclusion

The development of 2,4-diaminopyrimidine analogs represents a significant advancement in antifolate chemotherapy. Their ability to circumvent common mechanisms of methotrexate resistance, particularly those related to cellular uptake, offers a promising strategy for treating refractory tumors. As demonstrated by preclinical data, analogs such as trimetrexate and pralatrexate exhibit potent antitumor activity, in some cases superior to that of methotrexate. [8]The continued exploration of the structure-activity relationships within this class of compounds holds the potential to yield even more selective and effective DHFR inhibitors for the next generation of cancer therapies.

References

  • Zakrzewski, S. F., Dave, C., & Rosen, F. (1978). Comparison of the Antitumor Activity and Toxicity of 2,4-Diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-Diamino-5-(1-adamantyl)-6-ethylpyrimidine. JNCI: Journal of the National Cancer Institute, 60(5), 1029–1033. [Link]

  • Zakrzewski, S. F., Dave, C., & Rosen, F. (1978). Comparison of the Antitumor Activity and Toxicity of 2,4-Diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-Diamino-5-(1-adamantyl)-6-ethylpyrimidine. JNCI: Journal of the National Cancer Institute, 60(5), 1029–1033. [Link]

  • Lippman, M. E., et al. (2005). Trimetrexate, methotrexate, and pemetrexed results of comparative in vitro cytotoxicity and modulation by fluphenazine-N-2-chloroethane and leucovorin. Journal of Clinical Oncology, 23(16_suppl), 9642-9642. [Link]

  • Lin, J. T., & Bertino, J. R. (1987). Trimetrexate: a second generation folate antagonist in clinical trial. Journal of clinical oncology, 5(12), 2032-2040. [Link]

  • Izbicka, E., et al. (2009). Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers. Cancer chemotherapy and pharmacology, 64(4), 821–829. [Link]

  • National Center for Biotechnology Information. (2016). Trimetrexate. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Hudes, G. R., et al. (1997). Trimetrexate: experience with solid tumors. Seminars in oncology, 24(5 Suppl 18), S18-62-S18-70. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5396. [Link]

  • Matsuoka, H., et al. (1993). Cytotoxicity of Trimetrexate against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate. International Journal of Cancer, 55(4), 653-659. [Link]

  • Schornagel, J. H., et al. (1984). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Biochemical pharmacology, 33(20), 3251-3255. [Link]

  • Hu, G., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(25), 9965-9980. [Link]

  • Roberts, D., & Wodinsky, I. (1968). A Comparison of the Effects of Methotrexate and 2,4-Diamino-5-(3′,4′-Dichlorophenyl)-6-Methylpyrimidine (BW50197) on the Colony Forming Ability of L5178Y Cells. Cancer Research, 28(10), 1955-1961. [Link]

  • Zeffren, J., et al. (1988). Phase I clinical trial and human pharmacokinetics of 2,4-diamino-5-adamantyl-6-methyl pyrimidine ethane sulfonate (DAMP-ES): a lipid-soluble antifolate. Cancer chemotherapy and pharmacology, 21(2), 122-128. [Link]

  • de Wit, R., et al. (1992). Oral piritrexim, an effective treatment for metastatic urothelial cancer. British journal of cancer, 65(3), 388-390. [Link]

  • Lamb, K. M., et al. (2014). 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Journal of medicinal chemistry, 57(23), 10070-10079. [Link]

  • Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1141. [Link]

  • ResearchGate. (n.d.). Structure of 2,4-diamino-5-adamantyl-6-methyl pyrimidine (DAMP). [Link]

  • Rosowsky, A., et al. (2003). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial agents and chemotherapy, 47(1), 14-23. [Link]

  • Ferreira-Silva, B., et al. (2024). Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells. RSC Medicinal Chemistry, 15(3), 765-775. [Link]

  • Bertino, J. R., & Mini, E. (2000). Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]

  • Geskin, L. J., & Akilov, O. E. (2012). Methotrexate and Pralatrexate. Dermatologic clinics, 30(2), 235–ix. [Link]

  • Visentin, M., Unal, E. S., & Goldman, I. D. (2014). The impact of 5-formyltetrahydrofolate on the anti-tumor activity of pralatrexate, as compared to methotrexate, in HeLa Cells in vitro. Cancer chemotherapy and pharmacology, 73(5), 1055–1062. [Link]

  • Skehan, P., et al. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of 2,4-Diamino-5-Substituted Pyrimidines Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 2,4-diamino-5-substituted pyrimidines, a class of compounds with significant potential in oncology. We will delve into their efficacy against various cancer cell lines, compare their performance with established anticancer agents, and provide the detailed experimental protocols necessary for their in vitro evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these promising molecules in their work.

Introduction: The Versatility of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the binding of natural purines and pyrimidines to biological targets.[1] This structural motif is central to the activity of numerous therapeutic agents, including antivirals, antibacterials, and, most notably for this guide, anticancer drugs.[1]

Historically, the anticancer activity of this class of compounds has been linked to the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides required for DNA replication and cell proliferation.[2][3] By blocking DHFR, these agents effectively starve rapidly dividing cancer cells of essential building blocks, leading to cell cycle arrest and apoptosis.[3] Methotrexate, a classical DHFR inhibitor, is a cornerstone of cancer chemotherapy and serves as a key comparator for novel 2,4-diaminopyrimidine derivatives.[3]

More recently, the versatility of the 2,4-diaminopyrimidine scaffold has been further demonstrated through the development of derivatives that target other key players in cancer progression, such as focal adhesion kinase (FAK) and cyclin-dependent kinases (CDKs).[4][5][6][7] This expansion of mechanisms beyond DHFR inhibition highlights the ongoing innovation in this field and underscores the importance of a comprehensive in vitro evaluation to characterize the specific activities of new chemical entities.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The true measure of a novel anticancer compound lies in its performance against a panel of cancer cell lines and in comparison to standard-of-care drugs. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several exemplary 2,4-diamino-5-substituted pyrimidine derivatives from recent studies, alongside relevant comparators.

Compound ID5-Substitution PatternTargetCancer Cell LineIC50 (µM)Comparator DrugComparator IC50 (µM)Fold Improvement vs. ComparatorReference
Compound 7i -methyleneaminopyrimidine derivativeNot SpecifiedHCT116 (Colon)4.935-Fluorouracil24.164.9[8]
HT-29 (Colon)5.575-Fluorouracil16.152.9[8]
MCF-7 (Breast)8.845-Fluorouracil18.562.1[8]
HeLa (Cervical)14.165-Fluorouracil42.483.0[8]
Compound 9k Triazolopiperazine scaffoldNot SpecifiedA549 (Lung)2.14Palbociclib>10-[9]
HCT-116 (Colon)3.59Palbociclib>10-[9]
PC-3 (Prostate)5.52Palbociclib>10-[9]
MCF-7 (Breast)3.69Palbociclib>10-[9]
Compound 13f 1,4,8-triazaspiro[4.5]decan-3-one scaffoldNot SpecifiedA549 (Lung)1.98Palbociclib>10-[9]
HCT-116 (Colon)2.78Palbociclib>10-[9]
PC-3 (Prostate)4.27Palbociclib>10-[9]
MCF-7 (Breast)4.01Palbociclib>10-[9]
Compound 12s Cinnamyl derivativeFAKMGC-803 (Gastric)0.24TAE-226--[5]
HCT-116 (Colon)0.45TAE-226--[5]
KYSE30 (Esophageal)0.44TAE-226--[5]
Compound 16j Altered C-2 and C-4 substitutionsCDK9HCT-116 (Colon)0.020---[7]
DAMP 1-adamantylDHFRL1210 (Leukemia)0.008Methotrexate0.003-[10]

Note: IC50 values can vary depending on the experimental conditions (e.g., cell density, incubation time). The data presented here is for comparative purposes and is extracted from the cited literature.

Unraveling the Mechanism of Action: Key In Vitro Assays

A thorough in vitro evaluation goes beyond determining cytotoxicity. Understanding how a compound kills cancer cells is crucial for its development. The following are detailed protocols for three fundamental assays used to elucidate the mechanism of action of 2,4-diamino-5-substituted pyrimidines.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2,4-diamino-5-substituted pyrimidine derivative and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • RNA Digestion: Treat the fixed cells with RNase A to ensure that only DNA is stained.

  • DNA Staining: Stain the cellular DNA with propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cell cycle phases.

Visualizing the Molecular Mechanisms

Understanding the signaling pathways affected by these compounds is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key concepts.

The Dihydrofolate Reductase (DHFR) Pathway: A Primary Target

DHFR_Pathway cluster_folate_cycle Folate Cycle cluster_nucleotide_synthesis Nucleotide & Amino Acid Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purines Purine Synthesis THF->Purines Amino_Acids Amino Acid Synthesis THF->Amino_Acids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Purines->DNA Pyrimidine_Analog 2,4-Diamino-5-Substituted Pyrimidine (DHFR Inhibitor) Pyrimidine_Analog->DHFR Inhibition

Caption: The DHFR pathway and the inhibitory action of 2,4-diamino-5-substituted pyrimidines.

Experimental Workflow for In Vitro Evaluation

experimental_workflow start Start: Novel 2,4-Diamino-5-Substituted Pyrimidine Compound cell_culture Cancer Cell Line Culture start->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 mechanism_studies Mechanism of Action Studies (at IC50 concentration) ic50->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) mechanism_studies->cell_cycle_assay data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis conclusion Conclusion on In Vitro Anticancer Activity data_analysis->conclusion

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Structure-Activity Relationship (SAR): The Rationale Behind Design

The anticancer potency of 2,4-diamino-5-substituted pyrimidines is highly dependent on the nature of the substituent at the 5-position of the pyrimidine ring. SAR studies are crucial for optimizing the efficacy and selectivity of these compounds.

For DHFR inhibitors, the 5-substituent plays a key role in occupying a hydrophobic pocket in the enzyme's active site. For instance, the lipophilic adamantyl group in 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) contributes to its potent inhibition of mammalian DHFR, making it as effective as methotrexate in cell culture.[10] In contrast, replacing the adamantyl group with a naphthyl group, which has a different spatial orientation, leads to a significant loss of activity.[10] This highlights the importance of the substituent's size, shape, and hydrophobicity in achieving optimal binding.

In the case of non-DHFR inhibitors, the 5-substituent is designed to interact with the specific amino acid residues of the target kinase. For example, in the development of FAK inhibitors, cinnamyl derivatives at the 5-position have shown potent activity, with the substituent designed to fit into the ATP-binding pocket of the kinase.[5] The exploration of different linkers and terminal aromatic groups in these derivatives allows for the fine-tuning of inhibitory activity and selectivity.

Conclusion: A Promising Class of Anticancer Agents

The 2,4-diamino-5-substituted pyrimidines represent a versatile and highly promising class of anticancer agents. Their ability to potently inhibit not only the classical target DHFR but also other key kinases involved in cancer progression opens up new avenues for the development of novel therapeutics. The in vitro evaluation methods detailed in this guide provide a robust framework for characterizing the efficacy and mechanism of action of new derivatives. As our understanding of the complex signaling networks in cancer deepens, the rational design and rigorous evaluation of these compounds will undoubtedly lead to the discovery of more effective and selective cancer therapies.

References

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities. Bioorganic Chemistry. [Link]

  • Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]

  • Design, synthesis, molecular modeling and evaluation of 2,4-diaminopyrimidine analogues as promising colorectal cancer drugs. Bioorganic Chemistry. [Link]

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry. [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts. [Link]

  • Antimalarial Activity of 2,4-Diaminopyrimidines. ResearchGate. [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]

  • Comparative IC50 (µM) and selectivity index (SI) values. ResearchGate. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - Paclitaxel). ResearchGate. [Link]

  • Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie. [Link]

  • Antimetabolites, Dihydrofolate Reductase (DHFR) Inhibitors. ScienceDirect. [Link]

  • (A): Comparison for mean IC50 value (on all five cell lines) for... ResearchGate. [Link]

  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy. [Link]

  • New Mechanisms for an Old Drug; DHFR- and non-DHFR-mediated Effects of Methotrexate in Cancer Cells. Klinicka onkologie. [Link]

Sources

A Researcher's Guide to Diaminopyrimidine Derivatives: Targeting Microbial Dihydrofolate Reductase with Precision

Author: BenchChem Technical Support Team. Date: February 2026

In the ongoing battle against infectious diseases, the selective targeting of microbial enzymes remains a cornerstone of antimicrobial drug development. Dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway, presents a well-validated target.[1][2] Its inhibition disrupts the synthesis of essential precursors for DNA and cellular proliferation, leading to cell cycle arrest and apoptosis.[1][3] However, the ubiquitous nature of DHFR across both prokaryotic and eukaryotic life necessitates a high degree of selectivity to minimize off-target effects in mammalian hosts. This guide provides an in-depth comparison of novel diaminopyrimidine derivatives, highlighting their selectivity for microbial versus mammalian DHFR, and offers the experimental framework for their evaluation.

The Molecular Basis of Selectivity: Exploiting Evolutionary Divergence

The efficacy of diaminopyrimidine derivatives, such as the well-known antibiotic trimethoprim, lies in their ability to exploit subtle yet significant structural differences between microbial and mammalian DHFR enzymes.[4][5] While the overall fold and active site architecture are conserved, variations in key amino acid residues within and near the active site create distinct binding pockets.[2]

One of the key factors contributing to the selectivity of some diaminopyrimidines is the differential cooperativity with the cofactor NADPH.[4] For instance, the binding of trimethoprim to E. coli DHFR is significantly enhanced in the presence of NADPH, a cooperative effect that is much less pronounced with mammalian DHFR.[4] This difference in cooperativity can contribute to a substantial increase in selectivity. Furthermore, the three-dimensional structures of these enzymes have been extensively studied, providing a rational basis for the design of new inhibitors with improved affinity and selectivity.[4]

Comparative Inhibitory Activity of Novel Diaminopyrimidine Derivatives

The 2,4-diaminopyrimidine scaffold is a common motif in DHFR inhibitors.[2] Modifications to this core structure, particularly at the 5-position of the pyrimidine ring, have been extensively explored to enhance potency and selectivity.[6][7] The following table summarizes the 50% inhibitory concentrations (IC50) of several diaminopyrimidine derivatives against a panel of microbial and mammalian DHFR enzymes, providing a quantitative comparison of their selective action.

CompoundMicrobial DHFR TargetMicrobial IC50 (µM)Mammalian DHFR TargetMammalian IC50 (µM)Selectivity Index (Mammalian IC50 / Microbial IC50)Reference
TrimethoprimEscherichia coli~4Human>300>75[8]
IclaprimStaphylococcus aureus (TMP-resistant)Potent (specific value not provided)Not specifiedNot specifiedSelective[9]
Compound 8 (P218 derivative)Mycobacterium aviumNot specifiedNot specifiedNot specifiedImproved pharmacological properties[10]
Dihydrophthalazine-appended DAP derivativesBacillus anthracis0.5-2 µg/mL (MIC)Not specifiedNot specifiedPotent[11][12]

Note: This table is a representative summary. IC50 values can vary depending on the specific assay conditions.

Experimental Workflow: Assessing DHFR Inhibitor Selectivity

A robust and reproducible experimental workflow is paramount for accurately determining the selectivity of novel compounds. The following diagram and protocol outline a standard in vitro assay for measuring DHFR inhibition.

DHFR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagents Prepare Reagents: - Assay Buffer - DHFR Enzyme (Microbial & Mammalian) - NADPH - DHF Substrate - Test Compounds & Controls Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add Test Compounds/Controls - Add DHFR Enzyme Reagents->Plate_Setup Preincubation Pre-incubation (15 min, RT) Plate_Setup->Preincubation Reaction_Start Initiate Reaction: Add DHF/NADPH Mixture Preincubation->Reaction_Start Measurement Kinetic Measurement: Monitor Absorbance at 340 nm Reaction_Start->Measurement Analysis Data Analysis: - Calculate Rate of NADPH Oxidation - Determine % Inhibition - Calculate IC50 Values Measurement->Analysis

Caption: Experimental workflow for determining DHFR inhibitor selectivity.

Detailed Protocol for In Vitro DHFR Inhibition Assay

This protocol is adapted from standard methodologies for a spectrophotometric DHFR inhibition assay.[1][8][13][14][15]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5.[1][13]

  • DHFR Enzyme Stock Solutions: Reconstitute lyophilized microbial and mammalian DHFR enzymes in cold assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. On the day of the experiment, dilute the enzymes to the desired working concentration (e.g., 10-20 nM) in cold assay buffer.[1]

  • NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer. Prepare this solution fresh and keep it on ice, protected from light.[1]

  • Dihydrofolate (DHF) Substrate Stock Solution (10 mM): Dissolve DHF in assay buffer. A small amount of NaOH may be required for complete dissolution; adjust the pH back to 7.5 if necessary. Aliquot and store at -80°C, protected from light.[1]

  • Test Compound Stock Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM). Prepare serial dilutions to be used in the assay.

  • Positive Control: Prepare a stock solution of a known DHFR inhibitor (e.g., methotrexate or trimethoprim) for comparison.[1][16]

2. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Add assay buffer to each well.

    • Add the appropriate volume of the diluted test compounds or controls (e.g., positive control, solvent control) to the respective wells.

    • Add the diluted DHFR enzyme solution (either microbial or mammalian) to all wells except the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation:

    • Prepare a reaction mixture containing DHF and NADPH. The final concentrations in the reaction volume should be optimized (e.g., 50 µM DHF and 100 µM NADPH).[1]

    • To start the reaction, add the DHF/NADPH reaction mixture to all wells.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate reader.[1][13][16] This wavelength is characteristic of NADPH oxidation to NADP+.[1] Take readings in kinetic mode for a defined period (e.g., 10-20 minutes) at room temperature.[16]

3. Data Analysis:

  • Calculate the rate of NADPH oxidation (the change in absorbance over time) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the solvent control (0% inhibition) and the "no enzyme" control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Structure-Activity Relationships: Designing for Selectivity

The chemical structure of a diaminopyrimidine derivative is intricately linked to its inhibitory activity and selectivity. Structure-activity relationship (SAR) studies are crucial for optimizing these properties.[6][7][17]

Caption: Structure-activity relationships of diaminopyrimidine DHFR inhibitors.

For example, substitutions on the benzyl ring at the 5-position of the pyrimidine have a profound impact on selectivity.[4][6] The presence and positioning of methoxy groups, for instance, can significantly increase the affinity for bacterial DHFR while having a lesser effect on the mammalian enzyme.[4] Quantitative structure-activity relationship (QSAR) studies have shown that factors like the molar refractivity of substituents also play a crucial role in determining the inhibitory potency.[6] The "active" conformation of these inhibitors within the enzyme's binding site is also a key consideration, with certain substitution patterns being more favorable for binding to microbial DHFR.[7]

Conclusion and Future Directions

The development of novel diaminopyrimidine derivatives with high selectivity for microbial DHFR continues to be a promising avenue for the discovery of new antimicrobial agents. By leveraging a deep understanding of the structural and mechanistic differences between microbial and mammalian enzymes, researchers can rationally design inhibitors with improved therapeutic indices. The experimental protocols and comparative data presented in this guide provide a solid foundation for the evaluation and optimization of these important drug candidates. Future research will likely focus on exploring novel chemical space around the diaminopyrimidine scaffold and employing computational modeling to further refine inhibitor design for enhanced selectivity and potency against drug-resistant microbial strains.

References

  • Selassie, C. D., et al. (1988). Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines. Journal of Medicinal Chemistry, 31(2), 366-370. [Link]

  • Blondel, A., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. ACS Infectious Diseases. [Link]

  • Brophy, V. H., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 45(1), 187-195. [Link]

  • Frey, K. M., et al. (2015). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters, 25(22), 5283-5287. [Link]

  • Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818-822. [Link]

  • Burchall, J. J., & Ferone, R. (1994). Basis of selectivity of antibacterial diaminopyrimidines. Journal of Antimicrobial Chemotherapy, 33(Suppl A), 1-8. [Link]

  • Sehrawat, A., et al. (2021). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 28(20), 3986-4022. [Link]

  • Frey, K. M., et al. (2012). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ChemMedChem, 7(8), 1419-1424. [Link]

  • Heppler, L. N., et al. (2022). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. International Journal of Molecular Sciences, 23(19), 11295. [Link]

  • Stone, A. B. (1987). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Progress in Drug Research, 31, 281-314. [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Taylor & Francis. (n.d.). Diaminopyrimidine – Knowledge and References. Taylor & Francis Online. [Link]

  • Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223-228. [Link]

  • Slayden, R. A., et al. (2012). High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity. PLoS ONE, 7(6), e39918. [Link]

  • Roszak, A. W., & Kwiecińska, P. (2020). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry, 27(20), 3329-3368. [Link]

  • Kwiecińska, P., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 26(16), 4983. [Link]

  • Al-Zahrani, A. A., et al. (2020). In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules, 25(21), 5035. [Link]

  • Dale, G. E., et al. (2005). Iclaprim, a novel diaminopyrimidine with potent activity on trimethoprim sensitive and resistant bacteria. Journal of Antimicrobial Chemotherapy, 55(Suppl 2), ii5-ii11. [Link]

  • Cadeddu, M., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Dihalopyrimidine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly in the construction of carbon-carbon bonds essential for pharmaceutical discovery.[1][2] Dihalopyrimidines are privileged synthons in this field, as the pyrimidine core is a common feature in a multitude of biologically active molecules.[3][4][5] However, the successful and selective functionalization of these substrates is highly dependent on the chosen catalytic system. This guide offers an in-depth, head-to-head comparison of various catalytic systems for the Suzuki coupling of dihalopyrimidines, grounded in experimental data to inform your synthetic strategy.

The Critical Choice: Understanding the Catalytic System

The efficacy of a dihalopyrimidine Suzuki coupling hinges on the interplay between the palladium source, the ligand, the base, and the solvent system. Each component plays a pivotal role in the catalytic cycle, influencing reaction rates, yields, and, most critically, regioselectivity.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the active catalyst.[2][3][6] The choice of each component of the catalytic system can significantly impact the efficiency of these steps.

Suzuki_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OR')2) Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Reductive Elimination Ar-X Dihalopyrimidine Ar-X->Pd(0)Ln R-B(OR')2 Boronic Acid/Ester R-B(OR')2->Ar-Pd(II)L2-X caption Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.

Regioselectivity in Dihalopyrimidines: The C4 vs. C2 Challenge

For commonly used 2,4-dihalopyrimidines, the oxidative addition of palladium typically occurs preferentially at the C4 position.[3][4][7] This is attributed to the greater electrophilicity of the C4 position, which is para to a ring nitrogen, thus favoring the initial insertion of the palladium catalyst.[8] However, this inherent selectivity can be influenced or even overturned by the judicious selection of the catalytic system. While C4-selectivity is the norm, specific conditions have been developed to achieve C2-selective couplings, a valuable tool for expanding molecular diversity.[9][10][11]

Head-to-Head Comparison of Catalytic Systems

The following sections provide a detailed comparison of different catalytic components based on reported experimental data.

Palladium Precatalysts

The choice of the palladium source is the first critical decision. Both Pd(0) and Pd(II) precatalysts are commonly employed. Pd(II) sources must first be reduced in situ to the active Pd(0) species.

PrecatalystCommon LigandsTypical PerformanceNoteworthy Characteristics
Pd(PPh₃)₄ None (PPh₃ is the ligand)Good to excellent yields for C4-selective coupling of 2,4-dichloropyrimidines.[3][12]A versatile and widely used catalyst. Can be sensitive to air and temperature.
Pd(dppf)Cl₂ dppfOften shows high efficiency and good functional group tolerance.[3]The dppf ligand's wide bite angle can promote efficient reductive elimination.[3]
Pd(OAc)₂ Requires external ligand (e.g., PPh₃, PCy₃, Buchwald ligands)Performance is highly ligand-dependent. Can be effective but often requires optimization.[3]A stable and less expensive Pd(II) source.
Pd₂(dba)₃ Requires external ligandCan be inefficient on its own for this type of reaction but effective with appropriate ligands.[3]A common Pd(0) source, often used in combination with phosphine ligands.
Ligands: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component for tuning the reactivity and selectivity of the Suzuki coupling. Electron-rich and bulky phosphine ligands are often necessary to promote the coupling of less reactive aryl chlorides.

Ligand ClassExamplesApplicationMechanistic Insight
Triarylphosphines PPh₃A standard, versatile ligand for general Suzuki couplings.[3]Moderately electron-rich, good for a wide range of substrates.
Ferrocenylphosphines dppfHighly effective for a variety of cross-coupling reactions, including dihalopyrimidines.[3]The ferrocene backbone provides a unique steric and electronic environment.
Bulky Dialkylbiaryl Phosphines XPhos, SPhosExcellent for challenging couplings involving aryl chlorides.[1]Their steric bulk and electron-donating nature facilitate both oxidative addition and reductive elimination.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrCan promote unconventional C2-selectivity in some cases.[10][13]Strong σ-donors that form very stable complexes with palladium.
Bases and Solvents: The Reaction Environment

The base is required to activate the boronic acid for transmetalation.[6] The solvent system must solubilize the reactants and facilitate the interaction of the organic and inorganic components.

BaseCommon SolventsPerformance Characteristics
K₂CO₃ / Na₂CO₃ 1,4-Dioxane/H₂O, THF/H₂O, DMFA common and effective choice for many Suzuki couplings, including those of dihalopyrimidines.[3][14]
K₃PO₄ 1,4-Dioxane, TolueneA stronger base that can be effective for less reactive substrates.[14][15]

Alcoholic solvent mixtures have also been shown to afford greater reactivity at lower temperatures compared to polar aprotic solvents in some cases.[4][7]

Experimental Data at a Glance

The following tables summarize experimental data from the literature to provide a quantitative comparison of different catalytic systems for the Suzuki coupling of 2,4-dichloropyrimidine.

Table 1: Catalyst Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [3]

EntryCatalystLigandYield (%)
1Pd₂(dba)₃None<5
2Pd₂(dba)₃·CHCl₃None35
3Pd₂(dba)₃·CHCl₃TTBP·HBF₄23
4PdCl₂(PPh₃)₂PPh₃36
5Pd(OAc)₂PCy₃38
6Pd(OAc)₂PPh₃42
7Pd(OAc)₂PPh₃ on DVB35
8Pd(dppf)Cl₂·CH₂Cl₂dppf70
9Pd(PPh₃)₄PPh₃69

Reaction Conditions: 2,4-dichloropyrimidine (1 equiv.), phenylboronic acid (1 equiv.), K₂CO₃ (3 equiv.), catalyst (3 mol%), 1,4-dioxane, 100 °C, 24 h.

Table 2: Solvent Optimization for the Pd(PPh₃)₄-Catalyzed Suzuki Coupling [3]

EntrySolventYield (%)
1H₂O<5
2MeOH<5
3THF55
4DMF15
51,4-Dioxane71
6Isopropanol64
7Ethylene Glycol<5

Reaction Conditions: 2,4-dichloropyrimidine (1 equiv.), phenylboronic acid (1 equiv.), K₂CO₃ (3 equiv.), Pd(PPh₃)₄ (3 mol%), solvent, 100 °C, 24 h.

Decision-Making Workflow for Catalyst Selection

Choosing the optimal catalytic system can be a complex process. The following workflow provides a structured approach to this selection.

Decision_Workflow start Define Synthetic Goal: Regioselectivity & Substrate Scope c4_selective C4-Selective Coupling? start->c4_selective standard_conditions Start with Standard Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 K2CO3, Dioxane/H2O c4_selective->standard_conditions Yes c2_selective Consider C2-Selective Systems: - Pd/NHC catalyst - Ligand-free conditions (Jeffery-type) c4_selective->c2_selective No low_yield Low Yield or Reactivity? standard_conditions->low_yield optimize Optimize: - Bulky phosphine ligand (XPhos, SPhos) - Stronger base (K3PO4) - Different solvent (THF, DMF, alcoholic) low_yield->optimize Yes end Successful Coupling low_yield->end No optimize->end c2_selective->end caption Figure 2: Decision guide for catalyst system selection.

Caption: A decision guide for catalyst system selection.

Experimental Protocols

General Procedure for Microwave-Assisted C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine [3]

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the desired aryl or heteroaryl boronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL).

  • Seal the vial and purge with argon.

  • Irradiate the mixture in a microwave reactor at 100 °C for 15 minutes.

  • After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Conclusion

The Suzuki coupling of dihalopyrimidines is a powerful tool for the synthesis of valuable compounds in drug discovery and materials science. The choice of the catalytic system is paramount for achieving high yields and desired regioselectivity. For standard C4-selective couplings of 2,4-dichloropyrimidines, Pd(PPh₃)₄ and Pd(dppf)Cl₂ with a carbonate base in an aqueous dioxane or THF system are excellent starting points. For more challenging substrates or when unconventional selectivity is desired, screening of bulky phosphine ligands or N-heterocyclic carbene-based systems may be necessary. This guide provides a solid foundation for making informed decisions in the development of robust and efficient Suzuki coupling protocols for dihalopyrimidines.

References

  • Turk, S., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(23), 4390. [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(44), 7751-7754. [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Taylor, R. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5838-5853. [Link]

  • Turk, S., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]

  • Neufeldt, S. R., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(4), 2098-2108. [Link]

  • Turk, S., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Malaret, F., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 50(10), 5906-5942. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236-5275. [Link]

  • Al-Zaydi, K. M. (2019). Recent advances in the applications of the intramolecular suzuki cross-coupling reaction in cyclization and heterocyclization: An update. Zenodo. [Link]

  • Taylor, R. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5838-5853. [Link]

  • Taylor, R. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Stanforth, S. P. (1998). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Tetrahedron, 54(3-4), 263-303. [Link]

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link]

  • Sigman, M. S., & Jarvo, E. R. (2020). Mechanistic investigation of Rh(i)-catalysed asymmetric Suzuki–Miyaura coupling with racemic allyl halides. Nature Catalysis, 3(1), 60-67. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 49(8), 1591-1602. [Link]

  • Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. [Link]

  • Marion, N., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Organic & Biomolecular Chemistry, 4(8), 1599-1602. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Li, J., et al. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. Journal of Chemistry, 2014, 1-6. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Dreher, S. D., et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Reddy, K. S., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – An Asian Journal, 19(6), e202301140. [Link]

  • Sharma, A., & Vanjari, R. S. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 89. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to the Efficacy of 2,4-diamino-5-(1-adamantyl)pyrimidine Derivatives Versus Other Antifolates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Folate Pathway and the Rise of Adamantane-Containing Inhibitors

Antifolates are a cornerstone of chemotherapy, exerting their effects by disrupting the folate metabolic pathway, a critical process for DNA synthesis and cellular replication.[1] The primary target for many of these drugs is dihydrofolate reductase (DHFR), an enzyme responsible for regenerating tetrahydrofolate, an essential one-carbon donor.[2][3] Classical antifolates, like methotrexate, are structurally similar to folic acid and are actively transported into cells.[3] In contrast, non-classical, more lipophilic antifolates such as trimethoprim can enter cells via passive diffusion.[3][4]

Recently, a novel class of non-classical antifolates, the 2,4-diamino-5-(1-adamantyl)pyrimidine derivatives, has emerged. The incorporation of the bulky, lipophilic adamantane moiety presents an intriguing strategy to potentially enhance cellular uptake and overcome common resistance mechanisms associated with traditional antifolates. This guide provides a comprehensive comparison of the efficacy of these adamantylpyrimidine derivatives against established antifolates, supported by experimental data and detailed protocols for researchers in drug development.

Mechanism of Action: Targeting Dihydrofolate Reductase

Like other 2,4-diaminopyrimidine-based antifolates, the adamantyl derivatives are potent inhibitors of DHFR. The 2,4-diamino groups are crucial for binding to the active site of the enzyme, mimicking the binding of the natural substrate, dihydrofolate. The large adamantyl group at the 5-position is hypothesized to enhance binding affinity through favorable hydrophobic interactions within a lipophilic pocket of the enzyme's active site, potentially increasing potency and altering the resistance profile.

Comparative Efficacy Analysis

A direct comparison of the inhibitory activity of 2,4-diamino-5-(1-adamantyl)pyrimidine derivatives with methotrexate and trimethoprim is essential to understand their therapeutic potential. The following tables summarize the 50% inhibitory concentrations (IC50) against DHFR and cancer cell lines. It is important to note that direct comparisons are most accurate when conducted under identical experimental conditions.

CompoundTargetIC50 (µM)Reference
2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine Murine Leukemia (L1210) cellsData not available in searched results
Methotrexate Human Lymphoid (WIL-2) cells0.045[4]
Trimethoprim Data not available in searched results
2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methyl-pyrido[2,3-d]pyrimidine (BW301U) Human Lymphoid (WIL-2) cells0.025[4]

Table 1: Comparative in vitro cytotoxicity of various antifolates. Note that direct comparative data for 2,4-diamino-5-(1-adamantyl)pyrimidine was not available in the searched results.

Signaling Pathways and Resistance Mechanisms

The efficacy of antifolates is intricately linked to the folate metabolic pathway and the development of cellular resistance. Understanding these mechanisms is critical for the rational design of new and more effective inhibitors.

Folate Metabolic Pathway

The following diagram illustrates the central role of DHFR in the folate pathway and the point of inhibition by antifolates.

Folate_Metabolism cluster_folate_cycle Folate Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (inhibited by Antifolates) dTMP dTMP THF->dTMP Thymidylate Synthase Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Serine Serine Glycine Glycine Serine->Glycine SHMT dUMP dUMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Dietary Folate Dietary Folate Dietary Folate->DHF Antifolate_Resistance cluster_cell Cancer Cell Antifolate_In Reduced Antifolate Influx (e.g., RFC mutation/downregulation) Resistance Antifolate Resistance Antifolate_Out Increased Antifolate Efflux (e.g., MRP/BCRP upregulation) DHFR_Amp DHFR Gene Amplification (Increased DHFR expression) DHFR_Mut DHFR Gene Mutation (Reduced drug affinity) Polyglutamation Decreased Polyglutamylation (Reduced intracellular retention)

Caption: Key mechanisms of cellular resistance to antifolate drugs.

The lipophilic character of 2,4-diamino-5-(1-adamantyl)pyrimidine derivatives allows them to bypass the reduced folate carrier (RFC) transport system, a common site of resistance mutations. [4]This suggests they may remain effective against tumors that have developed resistance to classical antifolates like methotrexate.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (2,4-diamino-5-(1-adamantyl)pyrimidine derivatives, methotrexate, trimethoprim)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF (e.g., 10 mM in DMSO).

    • Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).

    • Prepare stock solutions of test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of serially diluted test compounds. For control wells, add 2 µL of DMSO.

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of NADPH solution to all wells.

    • Initiate the reaction by adding 10 µL of DHFR enzyme solution to all wells except the blank.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of the antifolates on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell line (e.g., human leukemia CCRF-CEM, human breast cancer MCF-7)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 2,4-diamino-5-(1-adamantyl)pyrimidine derivatives represent a promising class of non-classical antifolates. Their high lipophilicity, conferred by the adamantane moiety, may offer advantages in overcoming resistance mechanisms that limit the efficacy of traditional antifolates. While direct comparative data is still emerging, the structural rationale and preliminary findings suggest that these compounds warrant further investigation.

Future research should focus on:

  • Direct, side-by-side comparisons of the efficacy of adamantylpyrimidine derivatives against a panel of clinically relevant antifolates using standardized in vitro and in vivo models.

  • Elucidation of the precise binding interactions of these compounds with both wild-type and mutant forms of DHFR to understand their potential to overcome resistance.

  • Evaluation of their pharmacokinetic and pharmacodynamic properties to assess their suitability for clinical development.

By systematically exploring the structure-activity relationships and mechanisms of action of these novel compounds, the field of drug development can continue to advance the fight against cancer and other proliferative diseases.

References

  • Jonak, J. P., Zakrzewski, S. F., & Mead, L. H. (1971). Synthesis and biological activity of some 5-(1-adamantyl)pyrimidines. 2. Journal of Medicinal Chemistry, 14(5), 408–411.
  • Anderson, A. C. (2011). 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. ACS Medicinal Chemistry Letters, 2(11), 824-828.
  • Assaraf, Y. G. (2007). Molecular basis of antifolate resistance. Cancer and Metastasis Reviews, 26(1), 153–181.
  • Chabner, B. A., & Allegra, C. J. (1995). New Antifolates in Clinical Development. Oncology, 9(7), 647-658.
  • Gangjee, A., Jain, H. D., & Kurup, S. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 50(23), 5747-5756.
  • Gangjee, A., Li, W., Lin, L., & Kisliuk, R. L. (2006). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry, 14(24), 8495-8501.
  • Ho, Y., & Goldman, I. D. (2017). The Antifolates. Hematology/Oncology Clinics of North America, 31(1), 1-19.
  • Reeves, D. S., & Wilkinson, P. J. (2011). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. Journal of Antimicrobial Chemotherapy, 66(suppl 4), iv29-iv35.
  • Sedwick, W. D., Brown, O. E., Frazer, T. A., & Laszlo, J. (1983). Metabolic Inhibition by a New Antifolate, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methyl-pyrido[2,3-d]pyrimidine (BW3O1U), an Effective Inhibitor of Human Lymphoid and Dihydrofolate Reductase-Overproducing Mouse Cell Lines. Cancer Research, 43(12 Part 1), 5796-5801.

Sources

Safety Operating Guide

Mastering the Safe Handling of 2,4-Diamino-5-pyrimidinemethanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling specialized compounds like 2,4-Diamino-5-pyrimidinemethanol, a nuanced understanding of its properties and the associated safety protocols is not just best practice—it is a necessity. This guide provides a detailed operational plan for the safe handling and disposal of this pyrimidine derivative, grounded in established safety principles and data from analogous compounds.

Understanding the Hazard Landscape

While a comprehensive toxicological profile for this compound is not extensively documented, its structural similarity to other diaminopyrimidines warrants a cautious approach. Safety Data Sheets (SDS) for related compounds, such as 4,5-Diaminopyrimidine and 2,6-Diamino-4-chloropyrimidine, classify them as causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with the assumption that it poses similar hazards.

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[1][3] As a fine powder, it can be easily aerosolized, making respiratory protection a key consideration.[4]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, with detailed explanations below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended)Prevents direct skin contact with the compound, which is presumed to be a skin irritant.[1][2] Nitrile gloves offer good resistance to a range of chemicals.
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects the eyes from airborne particles and accidental splashes. Given the potential for serious eye irritation, this is a mandatory precaution.[2]
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 respirator or higher, especially when handling larger quantities or when dust cannot be controlledMinimizes the inhalation of fine particles of the compound.[4] While a surgical mask can protect the experiment from the user, a respirator is necessary to protect the user from chemical particulates. In situations with a high potential for aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

Operational Plan: From Handling to Disposal

A systematic workflow is critical to ensure safety at every stage of handling this compound.

Pre-Handling Preparations
  • Designated Work Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[5]

  • Gather Materials : Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within easy reach to minimize movement and potential for spills.

  • Review Safety Data Sheets : Although a detailed SDS for this specific compound is sparse, reviewing the SDS for structurally similar chemicals is a crucial preparatory step.[1][2]

Step-by-Step Handling Protocol
  • Don PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing the Compound :

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any dust.[4]

    • Use a micro-spatula to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[4]

    • Close the container immediately after use to prevent accidental spillage.[4]

  • Working with Solutions :

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Work over disposable bench covers to easily manage any spills.[4]

  • Post-Handling :

    • Thoroughly decontaminate the work area using a wet-wiping method.[4]

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

The following diagram illustrates the recommended workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather All Materials & PPE prep_area->gather_materials review_sds Review SDS of Analogous Compounds gather_materials->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe Proceed to Handling weigh_compound Weigh Compound in Fume Hood don_ppe->weigh_compound prepare_solution Prepare Solution (if applicable) weigh_compound->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate Proceed to Post-Handling dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound

Disposal Plan: A Commitment to Environmental Safety

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation :

    • Solid Waste : Collect all solid waste, including contaminated weighing papers, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.[6]

    • Liquid Waste : If solutions are prepared, they should be disposed of in a designated hazardous liquid waste container. Do not pour chemical waste down the drain.[3]

    • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced or removed label on the empty container can then be disposed of in regular trash.[6]

  • Waste Disposal :

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.

G cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Material Contaminated with This compound solid_waste Solid Waste (Gloves, Weigh Papers, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste empty_container Empty Original Container start->empty_container collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse ehs_disposal Dispose through EHS/ Licensed Contractor collect_solid->ehs_disposal collect_liquid->ehs_disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash triple_rinse->dispose_container collect_rinsate->ehs_disposal

Caption: Disposal Decision Tree for Contaminated Materials

By adhering to these rigorous safety protocols, you not only ensure your personal safety and that of your colleagues but also uphold the principles of responsible scientific practice.

References

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • PubMed. (1986). Toxicity of sulphonamide-diaminopyrimidine combinations: implications for future use. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine. Retrieved from [Link]

  • SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • European Commission. (2016, August 31). Opinion concerning Diaminopyrimidine oxide (2,4-DPO) adopted by the SCCNFP during the 12th plenary meeting of 3 May 2000. Retrieved from [Link]

  • PubMed. (1998). The sulfonamide-diaminopyrimidine story. Retrieved from [Link]

  • ResearchGate. (2015, December 28). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • PubMed. (2005). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diamino-5-pyrimidinemethanol
Reactant of Route 2
2,4-Diamino-5-pyrimidinemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.